3-Methylbutyl heptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXVDRTNQNGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059366 | |
| Record name | 3-Methylbutyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-25-1 | |
| Record name | Isoamyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbutyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK698490B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 3-Methylbutyl Heptanoate: Structure, Properties, and Synthesis
Abstract: 3-Methylbutyl heptanoate, also widely known as isoamyl heptanoate or isopentyl heptanoate, is a fatty acid ester recognized for its characteristic fruity aroma. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic profile. It is intended for researchers, chemists, and professionals in the drug development and flavor and fragrance industries who require a detailed understanding of this compound for application, synthesis, or analytical purposes. The guide synthesizes data from authoritative chemical databases and established synthetic methodologies, offering field-proven insights into its preparation and characterization.
Chemical Identity and Structure
Nomenclature and Identifiers
This compound is systematically named as the ester formed from heptanoic acid and 3-methylbutan-1-ol. Due to the common use of trivial names for the alkyl group, it is frequently referred to as isoamyl heptanoate or isopentyl heptanoate.[1][2]
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 109-25-1 | [1][2] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][2] |
| Molecular Weight | 200.32 g/mol | [1] |
| InChI Key | AFCXVDRTNQNGHS-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCC(=O)OCCC(C)C | [3] |
| Synonyms | Isoamyl heptanoate, Isopentyl heptanoate | [1][2] |
Molecular Structure
The structure consists of a heptanoyl group attached to a 3-methylbutyl (isoamyl) group through an ester linkage. The isoamyl group's branched nature is a key feature influencing its physical properties and steric hindrance in reactions.
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a colorless liquid at room temperature, insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[4] Its properties are summarized below.
| Property | Value | Conditions | Source |
| Appearance | Colorless clear liquid | Ambient | [4] |
| Boiling Point | 224 to 227 °C | 760 mmHg | [4] |
| Specific Gravity | 0.858 to 0.863 | 25 °C | [4] |
| Refractive Index | 1.418 to 1.422 | 20 °C | [4] |
| Flash Point | 87.78 °C (190 °F) | Closed Cup | [4] |
| Vapor Pressure | 0.061 mmHg | 25 °C (est.) | [4] |
Synthesis and Purification
Core Principles: Fischer-Speier Esterification
The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (heptanoic acid) with an alcohol (3-methylbutan-1-ol).
Causality: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Without the catalyst, the reaction would be impractically slow.
The Fischer esterification is a reversible equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted toward the products. This is accomplished based on Le Châtelier's principle by:
-
Using an Excess of a Reactant: Typically, the less expensive reactant (often the alcohol) is used in excess to drive the reaction forward.
-
Removing Water: The water formed as a byproduct is continuously removed from the reaction mixture, preventing the reverse reaction (ester hydrolysis). This is often achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.
Reaction Mechanism
The mechanism proceeds through several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of heptanoic acid.
-
Nucleophilic Attack: The lone pair on the oxygen of 3-methylbutan-1-ol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final product.
Sources
For scientific researchers engaged in the study of 3-Methylbutyl heptanoate, a targeted approach to information retrieval is crucial. This comprehensive list of long-tail keywords is designed to align with the specific intents of researchers at various stages of their investigation, from foundational exploration to comparative analysis. By categorizing these keywords, this guide aims to streamline the process of finding relevant technical information, protocols, and data related to this aliphatic ester.
| Category | Long-tail Keyword |
| Foundational & Exploratory | This compound chemical properties and structure |
| This compound IUPAC name and synonyms[1] | |
| Natural occurrence of this compound in fruits and plants[2] | |
| Physicochemical properties of this compound (boiling point, density)[1] | |
| Spectroscopic data for this compound (NMR, IR, Mass Spec)[3] | |
| Biosynthesis pathway of this compound in organisms | |
| This compound role as an insect pheromone precursor[4] | |
| Olfactory characteristics and odor profile of this compound | |
| Solubility and solvent compatibility of this compound | |
| Thermophysical property data for 3-methylbutyl esters[5] | |
| Methodological & Application | Synthesis of this compound via Fischer esterification[6] |
| Enzymatic synthesis methods for this compound | |
| Gas chromatography-mass spectrometry (GC-MS) analysis of this compound[7] | |
| Quantification of this compound in complex matrices | |
| Application of this compound as a flavoring agent in food[2] | |
| Use of this compound in fragrance formulations | |
| Protocol for headspace analysis of volatile esters like this compound | |
| Solid-phase microextraction (SPME) for this compound sampling[8] | |
| This compound as a standard for analytical method development[9] | |
| Experimental protocol for studying the courtship behavior effects of heptanoate pheromones[10] | |
| Troubleshooting & Optimization | Improving the yield of this compound synthesis |
| Purification of this compound from reaction mixtures | |
| Overcoming challenges in the separation of heptanoate isomers | |
| Stability and degradation pathways of this compound | |
| Identifying and removing impurities in this compound samples | |
| Optimizing GC column selection for branched-chain ester analysis | |
| Troubleshooting peak tailing in the chromatography of this compound | |
| Minimizing ester hydrolysis during sample preparation and storage | |
| Enhancing resolution of this compound in co-eluting mixtures | |
| Addressing matrix effects in the LC-MS analysis of this compound | |
| Validation & Comparative | Comparative analysis of this compound and isoamyl heptanoate |
| Sensory panel evaluation of this compound odor perception | |
| Validation of an analytical method for this compound using a certified standard | |
| Cross-validation of GC-MS and NMR data for this compound characterization | |
| Biological activity of this compound versus other insect pheromones | |
| Comparing the efficacy of different catalysts for this compound synthesis | |
| Quantitative structure-activity relationship (QSAR) studies of heptanoate esters | |
| Isomeric purity assessment of synthetic this compound | |
| Inter-laboratory comparison of this compound quantification results | |
| Ecotoxicity and environmental fate of this compound compared to similar compounds |
Sources
- 1. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]
- 2. methyl heptanoate, 106-73-0 [thegoodscentscompany.com]
- 3. Methyl heptanoate | C8H16O2 | CID 7826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-methylbutyl methanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Heptanoic acid, 2-methylbutyl ester [webbook.nist.gov]
- 8. Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 庚酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
3-Methylbutyl heptanoate synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 3-Methylbutyl Heptanoate
Introduction: The Chemistry of a Fruity Aroma
This compound, also known as isoamyl heptanoate or isopentyl heptanoate, is an organic ester with the chemical formula C₁₂H₂₄O₂.[1][2] It is a colorless liquid recognized for its characteristic fruity, wine-like aroma, making it a valuable compound in the flavor and fragrance industries.[3][4] Its application in consumer products, from food essences to perfumes, necessitates robust and reliable methods for its synthesis and subsequent purification to meet high-purity standards.
This technical guide serves as a comprehensive resource for researchers and development professionals, detailing the prevalent methodologies for synthesizing this compound. It provides an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols, and effective purification strategies. The focus is on explaining the causality behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 109-25-1 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][3] |
| Molecular Weight | 200.32 g/mol | [1][3][5] |
| Appearance | Colorless clear liquid | [3] |
| Specific Gravity | ~0.858 - 0.863 @ 25°C | [3][4] |
| Refractive Index | ~1.418 - 1.422 @ 20°C | [3] |
| Boiling Point | ~226.2 °C @ 760 mmHg | [4] |
| Flash Point | ~87.8 °C | [3] |
Part 1: Synthesis Methodologies
The synthesis of this compound is primarily achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid. While several approaches exist, Fischer-Speier esterification and enzymatic synthesis represent the most common and practical routes.
Fischer-Speier Esterification: The Classic Approach
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (3-methyl-1-butanol) to yield the target ester and water.[6][7] First described in 1895, this method remains a cornerstone of ester synthesis in both academic and industrial laboratories.[6]
Mechanism and Rationale: The reaction is a reversible nucleophilic acyl substitution.[7] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[6][8] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7][8] This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester.[9]
Driving the Equilibrium: The reversibility of the Fischer esterification means that specific strategies must be employed to drive the reaction toward the product side and achieve a high yield, in accordance with Le Châtelier's Principle.[10][11]
-
Use of Excess Reactant: The reaction is commonly performed using a large excess of one of the reactants, typically the less expensive one (in this case, often the alcohol, 3-methyl-1-butanol).[9][10]
-
Removal of Water: The water produced as a byproduct can be removed from the reaction mixture as it forms. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or hexane.[6][12]
Sources
- 1. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 2. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 3. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]
- 4. butyl heptanoate, 5454-28-4 [thegoodscentscompany.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. odinity.com [odinity.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Technical Guide to the Spectroscopic Characterization of 3-Methylbutyl Heptanoate
Introduction
3-Methylbutyl heptanoate, also known as isoamyl heptanoate or isopentyl heptanoate, is an organic ester with the chemical formula C₁₂H₂₄O₂.[1][2] It is recognized for its characteristic fruity and herbal aroma and is utilized as a flavor and fragrance agent.[1] A thorough understanding of its molecular structure is paramount for quality control, regulatory compliance, and research into its sensory properties. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for researchers and professionals in the fields of chemistry and drug development. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
To effectively interpret the spectroscopic data, it is essential to first visualize the molecule's structure and identify the distinct chemical environments of its atoms.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful technique for elucidating the hydrogen framework of a molecule. The spectrum of this compound is predicted to show distinct signals for each non-equivalent proton, with chemical shifts influenced by neighboring functional groups.
Interpretation of the ¹H NMR Spectrum
The chemical shifts in ¹H NMR are highly dependent on the electronic environment of the protons. For esters, protons on carbons adjacent to the ester oxygen (H-C-O) are deshielded and appear downfield, typically in the 3.5-4.5 ppm range. Protons on the carbon alpha to the carbonyl group (H-C-C=O) are also deshielded, appearing around 2.0-2.5 ppm.[3]
Based on the structure of this compound and data from analogous compounds like isoamyl butyrate and isoamyl hexanoate, the following assignments are predicted:[4][5]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-C⁷' (CH₃) | ~ 0.92 | Doublet (d) | 6H |
| H-C⁴ (CH₃) | ~ 0.89 | Triplet (t) | 3H |
| H-C²-C³ (CH₂) | ~ 1.29 | Multiplet (m) | 8H |
| H-C⁶' (CH) | ~ 1.68 | Multiplet (m) | 1H |
| H-C⁵' (CH₂) | ~ 1.51 | Multiplet (m) | 2H |
| H-C⁵ (CH₂) | ~ 2.20 | Triplet (t) | 2H |
| H-C⁴' (CH₂) | ~ 4.10 | Triplet (t) | 2H |
-
Causality of Chemical Shifts:
-
The triplet at ~4.10 ppm is assigned to the -O-CH₂ - protons (H-C⁴'), which are the most deshielded due to the direct attachment to the electronegative oxygen atom.
-
The triplet at ~2.20 ppm corresponds to the -CH₂ -C=O protons (H-C⁵), which are deshielded by the adjacent carbonyl group.[3]
-
The complex multiplets in the aliphatic region (~1.29-1.68 ppm) arise from the overlapping signals of the remaining methylene and methine protons.
-
The upfield signals (~0.89 and ~0.92 ppm) are characteristic of the terminal methyl groups. The doublet for the two methyl groups of the isoamyl moiety arises from coupling to the single methine proton.
-
Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters: [6]
-
Pulse Angle: 45°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16 (adjust as needed for signal-to-noise)
-
Spectral Width: 0-12 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Interpretation of the ¹³C NMR Spectrum
The most deshielded carbon is typically the carbonyl carbon of the ester group, appearing in the range of 170-180 ppm. Carbons attached to the ester oxygen are also significantly deshielded.
Based on data for similar esters, the following chemical shifts are predicted for this compound:[4][5]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~ 173.9 |
| -O-C H₂- | ~ 63.0 |
| -C H₂-C=O | ~ 34.5 |
| -O-CH₂-C H₂- | ~ 37.5 |
| -C H(CH₃)₂ | ~ 25.1 |
| Aliphatic -C H₂- | ~ 31.5, 28.9, 24.9 |
| -CH(C H₃)₂ | ~ 22.4 |
| Terminal -C H₃ | ~ 14.0 |
-
Causality of Chemical Shifts:
-
The carbonyl carbon (C=O) is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
The carbon of the -O-CH₂- group is the next most deshielded, influenced by the adjacent oxygen atom.
-
The remaining aliphatic carbons appear in the upfield region, with their specific shifts determined by their position relative to the functional group and branching.
-
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use the same locked and shimmed sample on a spectrometer equipped for ¹³C detection.
-
-
Acquisition Parameters: [6]
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: 0-200 ppm
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of ~0.25 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Interpretation of the IR Spectrum
Esters exhibit two very characteristic and strong absorption bands:[7]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O Stretch | 1750-1735 | Strong, sharp |
| C-O Stretch | 1300-1000 (two bands) | Strong |
| C-H Stretch (sp³) | 3000-2850 | Medium-Strong |
-
Causality of Absorptions:
-
The most prominent feature in the IR spectrum of an ester is the strong C=O stretching absorption. For a saturated aliphatic ester like this compound, this peak is expected around 1740 cm⁻¹.
-
The C-O stretching vibrations also produce strong bands. There are two distinct C-O bonds in the ester group (C-O-C), leading to two separate stretching bands, typically around 1250-1150 cm⁻¹ and 1100-1000 cm⁻¹.
-
The C-H stretching vibrations from the aliphatic chains will be visible just below 3000 cm⁻¹.
-
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.
-
Add one drop of neat this compound to the center of the plate.
-
Carefully place a second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.
-
-
Instrument Setup:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Interpretation of the Mass Spectrum
For this compound (Molecular Weight: 200.32 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 200. Esters undergo characteristic fragmentation pathways.
-
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
Predicted Major Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 200 | [C₁₂H₂₄O₂]⁺˙ (Molecular Ion) | - |
| 129 | [CH₃(CH₂)₅CO]⁺ (Heptanoyl cation) | Alpha-cleavage |
| 70 | [CH₃CH(CH₃)CH₂CH₂]⁺˙ (Isopentene radical cation) | McLafferty Rearrangement |
| 71 | [CH₃(CH₂)₅]⁺ (Hexyl cation) | Alpha-cleavage |
| 43 | [CH₃CH₂CH₂]⁺ (Propyl cation) or [CH₃CO]⁺ (Acetyl cation) | Further fragmentation |
The base peak is often the fragment resulting from the McLafferty rearrangement (m/z = 70) or the isopentyl cation.[4][5]
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like esters.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as hexane or dichloromethane.
-
-
GC Parameters:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters: [8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
References
-
The Good Scents Company. (n.d.). isoamyl heptanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7795, Isoamyl butyrate. Retrieved from [Link]
- Martin, G. E., & Zekter, C. E. (2018). Acquiring 1H and 13C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 123-165). Wiley-VCH.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16617, Isoamyl hexanoate. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 5. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Methylbutyl octanoate (FDB018138). Retrieved from [Link]
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Researching. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Retrieved from [Link]
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Physical properties of 3-Methylbutyl heptanoate (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 3-Methylbutyl Heptanoate
Abstract
This technical guide provides a comprehensive overview of the key physical properties of this compound (also known as isoamyl heptanoate or isopentyl heptanoate), with a specific focus on its boiling point and density. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes empirical data with established experimental methodologies. We present detailed, step-by-step protocols for the accurate determination of these properties, grounded in fundamental chemical principles. The guide aims to serve as an authoritative resource, integrating data from reliable sources and providing visual workflows to ensure experimental reproducibility and scientific integrity.
Chemical Identity and Overview
This compound is an organic compound classified as an ester of heptanoic acid and 3-methyl-1-butanol (isoamyl alcohol). It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industries. A clear understanding of its physical properties is paramount for its application in various industrial and research settings, including purification processes like distillation and for quality control.
Key Identifiers:
-
IUPAC Name: this compound
-
Common Synonyms: iso-Amyl n-heptanoate, Isopentyl heptanoate[1][2]
-
Molecular Weight: 200.32 g/mol [3]
Core Physical Properties
The physical characteristics of an ester like this compound are dictated by its molecular structure—specifically, its molecular weight and the nature of intermolecular forces. As a polar molecule, it exhibits dipole-dipole interactions and van der Waals dispersion forces. However, the absence of a hydroxyl (-OH) group precludes hydrogen bonding between ester molecules, resulting in boiling points that are generally lower than carboxylic acids of similar molecular weight.[4]
Data Presentation
The following table summarizes the experimentally determined boiling point and density for this compound. It is crucial to note the conditions under which these values were measured, as they significantly influence the results.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 224.00 to 227.00 °C | @ 760.00 mm Hg (Atmospheric Pressure) | [3] |
| 94.00 to 96.00 °C | @ 10.00 mm Hg (Reduced Pressure) | [3] | |
| Density | 0.85800 to 0.86300 g/cm³ | @ 25.00 °C | [3] |
Experimental Determination of Physical Properties
To ensure the highest degree of accuracy and reproducibility, standardized experimental protocols must be employed. The following sections detail the methodologies for determining the boiling point and density of this compound.
Protocol for Boiling Point Determination via Thiele Tube
The Thiele tube method is an efficient technique for determining the boiling point of a liquid, particularly when only a small sample volume is available.[5] The principle relies on creating a closed system where the vapor pressure of the sample equals the ambient atmospheric pressure, which is the definition of the boiling point.
Causality: The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) via convection currents, ensuring the sample and thermometer are heated evenly. A rapid and continuous stream of bubbles indicates that the vapor pressure inside the capillary tube has surpassed the external pressure. As the apparatus cools, the point at which the liquid is drawn back into the capillary signifies the precise moment when the external pressure equals the sample's vapor pressure.
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Secure a thermometer to a small glass vial (e.g., a Durham tube) using a rubber band. Ensure the bottom of the vial is level with the thermometer's bulb.[5]
-
Fill the vial approximately half-full with this compound (about 0.5 mL).
-
Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample vial.[5]
-
-
Heating:
-
Place the entire assembly into a Thiele tube containing mineral oil, ensuring the sample vial is fully submerged.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.
-
Observe the capillary tube. As the temperature rises, trapped air will slowly emerge.
-
-
Observation and Measurement:
-
Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This should occur at a temperature slightly above the expected boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.
-
Protocol for Density Determination via Pycnometer
A pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision. The method is based on measuring the mass of a known volume of the liquid.
Causality: The pycnometer has a precisely known volume. By weighing it empty, then filled with the sample liquid, and finally filled with a reference liquid of known density (like deionized water), the density of the sample can be calculated accurately. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature.
Step-by-Step Methodology:
-
Preparation and Calibration:
-
Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_pyc).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Ensure no air bubbles are trapped.
-
Weigh the water-filled pycnometer and record its mass (m_pyc+water).
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, ensuring it is at the same temperature as the water was (25.0 °C).
-
Weigh the sample-filled pycnometer and record its mass (m_pyc+sample).
-
-
Calculation:
-
Mass of water: m_water = m_pyc+water - m_pyc
-
Mass of sample: m_sample = m_pyc+sample - m_pyc
-
Density of sample (ρ_sample): ρ_sample = (m_sample / m_water) * ρ_water (where ρ_water is the known density of water at the measurement temperature, e.g., 0.99704 g/cm³ at 25.0 °C).
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Sources
A-to-Z Guide to 3-Methylbutyl Heptanoate: Nomenclature, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Methylbutyl heptanoate, an ester of significant interest in the flavor, fragrance, and chemical signaling sectors. From its formal nomenclature to its practical synthesis and diverse applications, this document serves as a critical resource for researchers, chemists, and product development professionals. We will delve into the causality behind synthetic choices and provide validated protocols to ensure scientific integrity and reproducibility.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The name clearly defines its structure: a heptanoate ester with a 3-methylbutyl alcohol moiety.
However, in industrial and historical contexts, a variety of synonyms are frequently encountered. Understanding these is crucial for comprehensive literature searches and clear communication within interdisciplinary teams.
The prevalence of "isoamyl" and "isopentyl" stems from the common name for the alcohol precursor, isoamyl alcohol (3-methyl-1-butanol).
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound dictate its behavior in various matrices and applications, from its volatility in fragrances to its solubility in flavor formulations. The data presented below has been compiled from authoritative chemical databases.
| Property | Value | Source |
| Appearance | Colorless, clear liquid (estimated) | [3] |
| Odor Profile | Herbal, fruity, winey, pear-like | [3][7] |
| Specific Gravity | 0.858 - 0.863 @ 25°C | [3] |
| Refractive Index | 1.418 - 1.422 @ 20°C | [3] |
| Boiling Point | ~226.2 °C @ 760 mmHg | [7][8] |
| Flash Point | 87.78 °C (190.00 °F) TCC | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [7] |
Synthesis Protocol: Fischer-Speier Esterification
The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification.[9][10] This acid-catalyzed reaction involves the condensation of a carboxylic acid (heptanoic acid) with an alcohol (3-methyl-1-butanol). The choice of this method is driven by the ready availability of starting materials and the straightforward, scalable nature of the process.
The core principle of Fischer esterification is an equilibrium reaction.[9] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using an excess of one reactant (usually the less expensive one, in this case, the alcohol) or by removing water as it is formed.[11][12][13]
Experimental Rationale & Causality
-
Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[9] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is critical for the nucleophilic attack by the relatively weak nucleophile, the alcohol.[10][11]
-
Reaction Conditions: The reaction is conducted under reflux to provide the necessary activation energy and to facilitate the removal of water, often using a Dean-Stark apparatus.[10][13]
-
Work-up: The post-reaction work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and excess alcohol. A wash with a weak base like sodium bicarbonate solution neutralizes both the acid catalyst and any remaining heptanoic acid. Subsequent washes with water and brine remove water-soluble impurities and aid in phase separation.
Step-by-Step Laboratory Synthesis
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the round-bottom flask, add heptanoic acid (1.0 eq), 3-methyl-1-butanol (isoamyl alcohol, 1.5-2.0 eq), and a suitable non-polar solvent like toluene to facilitate azeotropic removal of water.
-
Catalyst Introduction: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~2-3 mol%) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction has reached completion (typically 2-4 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Aqueous Work-up:
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and unreacted heptanoic acid. (Caution: CO₂ evolution).
-
Wash with water.
-
Wash with a saturated sodium chloride solution (brine) to help break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude ester is purified by fractional distillation under reduced pressure to yield the final, high-purity this compound.
Workflow Visualization
Caption: Fischer Esterification workflow for this compound synthesis.
Applications in Research and Industry
The distinct organoleptic properties and chemical structure of this compound make it a valuable compound in several fields.
-
Flavors and Fragrances: The primary application is as a flavor and fragrance agent.[3][14] Its fruity and herbal notes are utilized in a wide array of products, including beverages, confectionery, baked goods, and perfumes.[15][16] Esters like this are prized for their ability to impart natural-smelling fruit profiles.[17] The alcohol precursor, isoamyl alcohol, is often sourced from the distillation of fusel oil, a byproduct of ethanol fermentation, allowing it to be classified as a "natural" ingredient under certain regulations.[3]
-
Insect Semiochemical Research: While this compound itself is not a widely documented primary pheromone, the 3-methylbutanoate ester functional group is a key component in the pheromones of several insect species.[18] For example, derivatives are found in the alarm pheromone of the Asian giant hornet and the sex pheromone of the Pine Emperor Moth.[18] This makes this compound and similar esters valuable as model compounds for research into insect chemical ecology, pest monitoring, and the development of novel pest management strategies.[18][19][20]
Conclusion
This compound is a structurally straightforward yet commercially significant ester. A firm grasp of its nomenclature, physicochemical properties, and synthesis is essential for professionals in the chemical and life sciences. The Fischer-Speier esterification remains the most practical and efficient method for its production, a process whose success hinges on the strategic manipulation of chemical equilibrium. Its applications, rooted in its characteristic fruity aroma, span from everyday consumer products to specialized research in chemical ecology, highlighting the versatility of this important molecule.
References
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The Good Scents Company. (n.d.). isoamyl heptanoate, 109-25-1. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of sec-Butyl 3-methylheptanoate. Retrieved from [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). Sec-butyl 3-methylheptanoate. Retrieved from [Link]
-
PubChem. (n.d.). SID 135025435 - Isoamyl heptanoate. Retrieved from [Link]
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NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Isoamyl heptanoate. Retrieved from [Link]
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precisionFDA. (n.d.). ISOAMYL HEPTANOATE. Retrieved from [Link]
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ChemSynthesis. (2025). sec-butyl 3-methylheptanoate. Retrieved from [Link]
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PubChem. (n.d.). Heptanoic acid, 3-methyl-, 1-methylpropyl ester. Retrieved from [Link]
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The Good Scents Company. (n.d.). butyl heptanoate, 5454-28-4. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoamyl Hexanoate: A Key Flavor Component for Food & Beverage Manufacturers. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Olfactorian. (n.d.). Isoamyl Hexanoate | Perfume Material. Retrieved from [Link]
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The Good Scents Company. (n.d.). isoamyl hexanoate, 2198-61-0. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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ASTA i3 Project Portal. (n.d.). Past Projects. Retrieved from [Link]
-
The Pherobase. (n.d.). Plant Compound: 3-Methylbutyl pentanoate. Retrieved from [Link]
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-
Arizona State University. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of the sex pheromone of the citrus mealybug, Pseudococcus cryptus. Retrieved from [Link]
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An In-Depth Technical Guide to the Health and Safety of 3-Methylbutyl Heptanoate
Introduction
3-Methylbutyl heptanoate, more commonly known as isoamyl heptanoate, is an organic ester with the chemical formula C12H24O2.[1] It is recognized by its characteristic fruity and herbal aroma, often described as reminiscent of unripe bananas.[1] This colorless liquid is utilized primarily as a perfuming and flavoring agent in various consumer products.[1] While it is a common ingredient, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals who may handle it in higher concentrations or more frequent capacities than the general public.
This guide provides a comprehensive overview of the essential health and safety information for this compound (CAS No: 109-25-1), focusing on its physicochemical properties, potential hazards, risk mitigation strategies, and emergency procedures. The information is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.
Section 1: Chemical and Physical Properties
The inherent behavior of a chemical substance under various conditions is dictated by its physical and chemical properties. These parameters are critical for assessing potential hazards such as flammability and vapor exposure, as well as for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Synonyms | Isoamyl heptanoate, Isopentyl heptanoate | [1] |
| CAS Number | 109-25-1 | [1][2] |
| Molecular Formula | C12H24O2 | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| Appearance | Colorless clear liquid | [1] |
| Odor | Fruity, herbal, grassy, unripe banana | [1] |
| Boiling Point | 224.0 to 227.0 °C @ 760 mm Hg | [1] |
| Specific Gravity | 0.858 to 0.863 @ 25 °C | [1] |
| Vapor Pressure | 0.061 mmHg @ 25 °C (estimated) | [1] |
| Flash Point | 87.78 °C (190.00 °F) [Closed Cup] | [1] |
| Solubility | Insoluble in water; Soluble in alcohol | [1] |
Section 2: Hazard Identification and Toxicology
Understanding the toxicological profile of this compound is fundamental to appreciating the risks associated with its handling. While some data indicates it does not meet the criteria for GHS classification under European regulations, a cautious approach is warranted due to the potential for irritation common to organic esters.[2]
GHS Classification:
-
As of the latest available data, this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[2] However, related esters are known to be irritants, and standard chemical handling precautions should always be observed.[3]
Potential Health Effects:
-
Eye Contact: Direct contact may cause irritation. The analogous compound, butyl heptanoate, is listed as irritating to the eyes.[3]
-
Skin Contact: Prolonged or repeated contact may cause moderate skin irritation.[3][4]
-
Inhalation: Inhalation of high concentrations of vapor or mist may cause irritation to the respiratory tract.[3][4]
-
Ingestion: Ingestion is not an anticipated route of occupational exposure. If ingested, it may cause gastrointestinal irritation.[4]
Toxicological Summary:
-
Carcinogenicity and Genotoxicity: There is no evidence to suggest that this compound is carcinogenic or genotoxic.[6]
-
Environmental Hazards: The substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[7] Nevertheless, direct release into drains or the environment must be avoided to prevent contamination.[6][8]
Section 3: Risk Management and Exposure Control
Effective risk management relies on a multi-layered approach to minimize chemical exposure. The hierarchy of controls is a framework that prioritizes the most effective and reliable control measures.
Hierarchy of Controls
The most effective method to manage hazards is to eliminate them or substitute them with a less hazardous alternative. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are implemented.
Safe Handling Protocols
Adherence to standardized protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation: Read and understand the Safety Data Sheet (SDS) before use. Ensure emergency equipment (eyewash station, safety shower, fire extinguisher) is accessible and functional.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, use a certified chemical fume hood.[4]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other sources of ignition.[4][6] Although its flash point is relatively high, vapors can form flammable mixtures with air at elevated temperatures.
-
Transfer: Use spark-proof tools and equipment. When transferring quantities, ground and bond containers to prevent the buildup of electrostatic charge, which can be an ignition source.[4][5]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4][6] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]
-
End of Use: Keep containers tightly closed when not in use to prevent vapor release.[4][6]
Personal Protective Equipment (PPE) Selection
PPE is the last line of defense and must be selected based on the potential for exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. If workplace conditions warrant respirator use (e.g., in case of a large spill or poor ventilation), a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]
Section 4: Emergency Procedures
Preparedness is key to responding effectively to any chemical incident. All personnel must be trained on these emergency protocols.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][8]
Accidental Release and Spill Cleanup Protocol
-
Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.[6][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[6][8]
-
Absorb: Use a non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spill.[4][5]
-
Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste material in accordance with all local, regional, and national regulations.
Firefighting Measures
-
Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4][5][8]
-
Unsuitable Media: Do not use a straight stream of water, as it may be ineffective and could spread the fire.[4]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers are at risk of exploding when heated.[4] Combustion will produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[4][6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved or equivalent.[4][6][8]
Section 5: Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle to ensure safety and environmental protection.
Storage Conditions
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
-
The storage area should be designated as a "flammables-area."[4]
-
Keep containers tightly closed to prevent the escape of vapors.[4][6]
-
Store away from heat, sparks, and open flames.[4]
Waste Disposal
-
Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national environmental regulations.
-
Do not dispose of waste into sewer systems or the environment.[5][6]
-
Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable compound in research and industry with a generally low hazard profile. However, its potential as a skin, eye, and respiratory irritant, combined with its combustible nature, necessitates careful and informed handling. By understanding its properties, implementing the hierarchy of controls, adhering to safe work protocols, and being prepared for emergencies, researchers and scientists can work with this chemical safely and effectively. The foundation of laboratory safety is not merely following rules, but understanding the scientific principles that underpin them.
References
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Safety data sheet according to 1907/2006/EC, Article 31. (2021, December 6). CPAChem. Retrieved January 22, 2026, from [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. Food and Chemical Toxicology, 169. Retrieved January 22, 2026, from [Link]
-
butyl heptanoate, 5454-28-4. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]
-
Isoamyl butyrate | C9H18O2 | CID 7795. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet: 3-methylbutan-1-ol. (2016, June 27). Carl ROTH. Retrieved January 22, 2026, from [Link]
-
isoamyl heptanoate, 109-25-1. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]
-
Sec-butyl 3-methylheptanoate. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Thermophysical Properties of 3-Methylbutyl Heptanoate
This technical guide provides a comprehensive overview of the thermophysical properties of 3-Methylbutyl heptanoate, also known by its synonyms isoamyl heptanoate and isopentyl heptanoate.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the core properties that govern the behavior of this ester in various applications. We will explore its density, viscosity, surface tension, thermal conductivity, specific heat capacity, and phase change behavior.
While extensive experimental data for this compound is not broadly available in peer-reviewed literature, this guide establishes a framework for its characterization. We will detail robust experimental protocols for determining these properties, drawing parallels with structurally similar esters to provide context and estimations. Furthermore, we will explore the critical role of these thermophysical properties in the context of pharmaceutical sciences and drug delivery.
Molecular Profile and Significance
This compound is an ester with the chemical formula C12H24O2 and a molecular weight of 200.3178 g/mol .[1][2] Its structure, characterized by a heptanoate backbone and a branched 3-methylbutyl group, influences its physical and chemical characteristics. In the pharmaceutical industry, esters are pivotal in the design of prodrugs to enhance the bioavailability of therapeutic agents by improving their lipophilicity and cell membrane permeability.[4][5] The thermophysical properties of such excipients are critical as they can influence the stability, manufacturability, and release profile of the final drug product.[6][7]
Core Thermophysical Properties: A Framework for Characterization
A thorough understanding of the thermophysical properties of this compound is essential for its application. While specific data points are limited, the following sections outline the significance of each property and the established methodologies for their determination.
Density
Density is a fundamental property that relates a substance's mass to its volume. For liquid excipients like this compound, density is crucial for process engineering calculations, formulation development, and quality control.
Available Data: The specific gravity of isoamyl heptanoate is reported to be in the range of 0.858 to 0.863 at 25°C .[8]
Experimental Protocol: Density Determination using a Pycnometer
The pycnometric method is a highly precise technique for determining the density of liquids.[9]
-
Principle: This method relies on accurately measuring the mass of a known volume of the liquid. A pycnometer is a glass flask with a precisely calibrated volume.[10][11]
-
Procedure:
-
Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely.
-
Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m₀) is measured using an analytical balance.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and its mass (m₁) is recorded. The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and filled with this compound. Its mass (m₂) is then measured.
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₀) / V
-
-
Causality: The choice of a pycnometer is dictated by the need for high accuracy in determining the volume, which is critical for precise density measurements. Temperature control is paramount as density is temperature-dependent.
Diagram: Workflow for Density Measurement using a Pycnometer
Caption: Workflow for density determination.
Viscosity
Viscosity measures a fluid's resistance to flow. In pharmaceutical applications, it influences processes such as mixing, pumping, and the stability of emulsions and suspensions.
Experimental Protocol: Viscosity Measurement using a Rotational Viscometer
Rotational viscometers are widely used to determine the viscosity of liquids.[12][13]
-
Principle: The instrument measures the torque required to rotate a spindle immersed in the sample fluid at a constant speed.[14] The resistance to this rotation is proportional to the viscosity of the fluid.
-
Procedure:
-
Sample Preparation: The this compound sample is placed in a suitable container, and the temperature is controlled using a water bath.
-
Spindle Selection: An appropriate spindle is selected based on the expected viscosity of the liquid.
-
Measurement: The spindle is immersed in the sample and rotated at a specific speed. The viscometer measures the torque required to maintain this speed.
-
Calculation: The viscosity is calculated by the instrument based on the measured torque, the rotational speed, and the geometry of the spindle.
-
-
Causality: This method is chosen for its versatility in measuring a wide range of viscosities and its ability to study how viscosity changes with shear rate, which is important for non-Newtonian fluids.[15]
Diagram: Principle of Rotational Viscometry
Caption: Principle of rotational viscometry.
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a critical parameter in wetting, emulsification, and the formation of droplets.
Experimental Protocol: Surface Tension Measurement using the Pendant Drop Method
The pendant drop method is an optical technique used to determine the surface tension of a liquid.[16][17]
-
Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between surface tension and gravity. By analyzing the shape of the drop, the surface tension can be calculated using the Young-Laplace equation.[16][18]
-
Procedure:
-
Droplet Formation: A small droplet of this compound is formed at the tip of a syringe needle.
-
Image Capture: A high-resolution camera captures the profile of the pendant drop.
-
Shape Analysis: The software analyzes the shape of the droplet and fits it to the Young-Laplace equation.
-
Calculation: The surface tension is calculated from the shape parameters of the droplet and the known density of the liquid.
-
-
Causality: The pendant drop method is advantageous as it requires only a small sample volume and can be used to measure interfacial tension between two immiscible liquids.[16][19]
Thermal Conductivity
Thermal conductivity is the property of a material to conduct heat. In pharmaceutical manufacturing, it is important for heat transfer calculations in processes like heating, cooling, and drying.
Experimental Protocol: Thermal Conductivity Measurement using the Transient Hot Wire (THW) Method
The THW method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids.[20][21]
-
Principle: A thin platinum wire immersed in the liquid is heated by a short electrical pulse. The wire acts as both a heat source and a temperature sensor. The rate of temperature rise of the wire is related to the thermal conductivity of the surrounding liquid.[22][23]
-
Procedure:
-
Sample Placement: The this compound sample is placed in a measurement cell containing the hot wire.
-
Heating Pulse: A short, constant current pulse is applied to the wire.
-
Temperature Rise Measurement: The change in the wire's resistance, which is proportional to its temperature, is measured over time.
-
Calculation: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time.[24]
-
-
Causality: The transient nature of this method minimizes the effects of natural convection, leading to a more accurate measurement of the true thermal conductivity.[20]
Specific Heat Capacity
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. It is a crucial parameter for designing and controlling thermal processes.
Experimental Protocol: Specific Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique for measuring specific heat capacity.[25][26]
-
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[27][28]
-
Procedure:
-
Baseline Run: An initial DSC run is performed with empty sample and reference pans to establish a baseline.
-
Sapphire Run: A run is performed with a sapphire standard of known specific heat capacity.
-
Sample Run: A run is performed with the this compound sample.
-
Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline.
-
-
Causality: The use of a sapphire standard provides a reliable calibration for the heat flow, ensuring accurate specific heat capacity measurements.[25]
Comparative Data for Structurally Similar Esters
In the absence of comprehensive data for this compound, examining the properties of structurally similar esters from the NIST/TRC Web Thermo Tables can provide valuable insights and estimations.
| Property | 3-Methylbutyl Butanoate (C9H18O2)[29] | 3-Methylbutyl Pentanoate (C10H20O2)[30] |
| Density (Liquid) | Data available from 190 K to 618.866 K | Data available from 200 K to 633.7 K |
| Viscosity (Liquid) | Data available from 288.15 K to 610 K | Data available from 270 K to 630 K |
| Thermal Conductivity (Liquid) | Data available from 200 K to 550 K | Data available from 200 K to 570 K |
| Specific Heat Capacity (Liquid) | Data available | Data available |
Note: The actual data points are extensive and can be accessed through the provided references. This table indicates the availability of temperature-dependent data for comparative analysis.
Relevance in Drug Development and Pharmaceutical Sciences
The thermophysical properties of excipients like this compound are not merely academic; they have profound implications in drug development.
-
Prodrug Design: Esters are frequently used as prodrugs to enhance the lipophilicity of parent drugs, thereby improving their absorption and bioavailability.[4][5][31] The viscosity and surface tension of the ester can influence its interaction with biological membranes.
-
Formulation Stability: The thermal properties of excipients are critical for the stability of pharmaceutical formulations.[6][32] For example, the specific heat capacity and thermal conductivity will determine how a formulation responds to temperature fluctuations during storage and transport.
-
Manufacturing Processes: Properties like viscosity and density are essential for designing and optimizing manufacturing processes such as mixing, filling, and coating.[33]
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing the thermophysical properties of this compound. While a comprehensive experimental dataset for this specific ester remains to be fully established in the public domain, the standardized and robust methodologies detailed herein provide a clear path for its determination. The comparative data from structurally similar esters offer a valuable reference point for estimation and modeling. For researchers and professionals in drug development, a thorough grasp of these properties is indispensable for leveraging this compound as a functional excipient to create safe, stable, and effective pharmaceutical products.
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Transient hot wire method. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Transient Hot Wire Method - The Overview. (2023, August 25). Thermtest. [Link]
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Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SciRP.org. [Link]
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Measurement of the thermal conductivity of liquids by hot wire method: comparison between transient and stationary approaches. (n.d.). ResearchGate. [Link]
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Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). ASTM International. [Link]
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Thermal Conductivity Measurements of Liquids with Transient Hot-Bridge Method. (2019, January 9). IIETA. [Link]
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Transient Hot-Wire (THW-L2). (n.d.). Jet Materials. [Link]
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Density determination by pycnometer. (n.d.). [Link]
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Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023, September 27). MDPI. [Link]
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Measuring the Surface Tension of Water using the Pendant Drop Method. (n.d.). PhysLab. [Link]
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Specific Heat Capacity Measurement by Differential Scanning Calorimetry. (2025, September 9). Infinita Lab. [Link]
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Measuring Surface Tension using Pendant Drop Method: A Procedural Guide. (2024, November 27). PhysLab. [Link]
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Density Determination by Pycnometer. (n.d.). Scribd. [Link]
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Thermophysical Properties of Some Pharmaceutical Excipients Compressed in Tablets. (n.d.). [Link]
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Cellulose esters in drug delivery. (2025, August 9). ResearchGate. [Link]
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Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (n.d.). Idaho National Laboratory. [Link]
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MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ResearchGate. [Link]
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Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study. (n.d.). Journal of Pharmacy and Pharmacology. [Link]
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What are the steps of the rotational viscometer viscosity detection method?. (n.d.). NBCHAO. [Link]
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What Should You Know About Rotational Viscometers?. (n.d.). Martests Instrument. [Link]
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How Rotational Viscometer Works and Its Role in Determining Viscosity. (2024, June 18). WorldofTest.com. [Link]
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Viscosity and Viscometer Measurement Q&A. (n.d.). [Link]
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3-methylbutyl pentanoate. (n.d.). NIST/TRC Web Thermo Tables. [Link]
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Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019, October 31). [Link]
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Thermal properties of compacted pharmaceutical excipients. (n.d.). Semantic Scholar. [Link]
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3-methylbutyl butanoate. (n.d.). NIST/TRC Web Thermo Tables. [Link]
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The Role of Pharmaceutical Excipients in Modern Formulations. (2025, August 27). Alkan Chemical Europe. [Link]
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Olfactory characteristics of 3-Methylbutyl heptanoate
An In-Depth Technical Guide to the Olfactory Characteristics of 3-Methylbutyl Heptanoate
Executive Summary
This compound, also known as isoamyl heptanoate or isopentyl heptanoate, is a significant contributor to the aroma profiles of various fruits and fermented beverages. This technical guide provides a comprehensive analysis of its olfactory characteristics, physicochemical properties, synthesis, and analytical evaluation. Tailored for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries, this document synthesizes technical data with practical insights. It delves into the sensory perception of this ester, outlines a detailed protocol for its synthesis via Fischer esterification, discusses potential impurities that can influence its aroma, and presents a thorough methodology for its characterization using Gas Chromatography-Olfactometry (GC-O). Furthermore, this guide explores the structure-odor relationship of fruity esters and provides essential safety and handling information.
Introduction to this compound: A Key Fruity Ester
This compound is an organic ester recognized for its characteristic fruity aroma. It belongs to the family of fatty acid esters, which are prevalent in nature and are widely used as flavor and fragrance agents. The unique sensory properties of this compound make it a valuable component in the formulation of food flavorings, perfumes, and other consumer products. Understanding its olfactory profile at a molecular level is crucial for its effective application and for the development of novel products with specific aroma characteristics.
Physicochemical Characteristics
The olfactory perception of a volatile compound like this compound is intrinsically linked to its physicochemical properties. These properties, particularly vapor pressure and solubility, govern its release from a substrate and its transport to the olfactory receptors.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂ | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Specific Gravity | 0.858 to 0.863 @ 25°C | [1] |
| Refractive Index | 1.418 to 1.422 @ 20°C | [1] |
| Boiling Point | 224 to 227°C @ 760 mmHg | [1] |
| Vapor Pressure | 0.061 mmHg @ 25°C (estimated) | [1] |
| Flash Point | 190°F (87.78°C) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water (4.064 mg/L @ 25°C, estimated) | [1] |
Olfactory Profile and Sensory Perception
The scent of this compound is complex, with multiple facets that contribute to its overall perception.
Primary Olfactory Descriptors : The dominant aroma is described as a combination of fruity, herbal, and grassy notes, with distinct undertones of both ripe and unripe banana .[1]
Secondary and Complex Nuances : Beyond its primary characteristics, the perception of this compound can be influenced by its concentration and the medium in which it is presented. The interplay of its fruity and green notes can evoke the scent of various natural products, making it a versatile ingredient in flavor and fragrance chemistry. The substantivity, or how long the scent lasts, is noted to be approximately 16 hours at full concentration.[1]
Synthesis and Potential Olfactory Impurities
The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 3-methylbutan-1-ol (isoamyl alcohol) and heptanoic acid, using a strong acid catalyst such as sulfuric acid.
Caption: Fischer Esterification of this compound.
Causality in Synthesis and Purification : The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product side, an excess of one of the reactants, typically the less expensive one, is used. The removal of water as it is formed also shifts the equilibrium to favor ester formation.
Potential Olfactory Impurities : The primary impurities that can affect the final aroma profile of this compound are the unreacted starting materials:
-
Heptanoic Acid : Possesses a cheesy, waxy, and fatty odor. Its presence, even in trace amounts, can impart undesirable off-notes.
-
3-Methylbutan-1-ol (Isoamyl alcohol) : Has a characteristic fusel oil, alcoholic, and pungent aroma.
Post-synthesis purification is critical. This typically involves a series of aqueous washes to remove the acid catalyst and unreacted starting materials, followed by distillation to isolate the pure ester.
Analytical Characterization: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the detailed characterization of the aroma profile of a compound like this compound. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Caption: A typical workflow for GC-O analysis.
Detailed Experimental Protocol for GC-O Analysis
This protocol is a self-validating system, as the simultaneous detection by a mass spectrometer confirms the identity of the compound being assessed by the sensory analyst.
-
Sample Preparation :
-
Prepare a stock solution of high-purity this compound in a volatile solvent such as ethanol or dichloromethane.
-
Create a series of dilutions to determine the aroma profile at different concentrations.
-
-
Instrumentation :
-
Gas Chromatograph : Equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactometry port.
-
Column : A non-polar column (e.g., DB-5) and a polar column (e.g., Carbowax) should be used to obtain retention indices on two different phases, which aids in confident identification.
-
Effluent Splitter : To direct the column effluent to both the chemical detector and the sniffing port.
-
-
GC Conditions :
-
Injector Temperature : 250°C.
-
Injection Mode : Splitless or split, depending on the concentration.
-
Oven Program : Start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Olfactometry :
-
A trained sensory analyst sniffs the effluent from the sniffing port.
-
The analyst records the time, intensity, and a detailed description of each aroma perceived.
-
This data is compiled into an olfactogram, which can be aligned with the chromatogram from the chemical detector. This allows for the direct correlation of a specific chemical peak with its perceived aroma.
-
Structure-Odor Relationship
The fruity aroma of esters like this compound is a result of their specific molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies on esters have shown that both the alcohol and the acid moieties contribute to the final perceived scent.
-
Alcohol Moiety (3-Methylbutyl group) : The branched nature of this group is known to contribute to softer, rounder fruity notes compared to their straight-chain counterparts.
-
Acid Moiety (Heptanoate group) : The length of the carboxylic acid chain influences the volatility and the specific character of the fruitiness. Longer chains tend to decrease volatility and can introduce waxy or fatty notes.
The overall size and shape of the molecule, along with the presence of the ester functional group, are key determinants of how it interacts with olfactory receptors in the nasal cavity to elicit the sensation of a fruity aroma.
Safety and Handling
For safe handling in a laboratory or industrial setting, it is advisable to follow the safety precautions for similar esters. Butyl heptanoate, for example, is classified as irritating to the eyes, respiratory system, and skin.[4]
-
Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood.
-
Storage : Store in a cool, dry place away from ignition sources.
-
Spills : Absorb spills with an inert material and dispose of them according to local regulations.
Conclusion
This compound is a multifaceted aroma compound with a desirable fruity, herbal, and grassy olfactory profile. Its physicochemical properties make it suitable for a wide range of applications in the flavor and fragrance industries. A thorough understanding of its synthesis, potential impurities, and detailed analytical characterization using techniques like GC-O is essential for its effective and consistent use. Further research to establish a definitive odor detection threshold and to explore its synergistic effects with other aroma compounds will continue to enhance its application in creating sophisticated and appealing sensory experiences.
References
Sources
Methodological & Application
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 3-Methylbutyl Heptanoate
Abstract
This application note provides a comprehensive guide to the analysis of 3-methylbutyl heptanoate, also known as isoamyl heptanoate, using gas chromatography (GC). We present two detailed protocols tailored for different analytical needs: a direct injection method for straightforward matrices and a headspace solid-phase microextraction (HS-SPME) method for complex samples requiring higher sensitivity. The methodologies are designed for robust quantification and identification using both Flame Ionization Detection (FID) and Mass Spectrometry (MS). This guide explains the rationale behind parameter selection, offers typical performance characteristics based on established validation principles, and serves as a practical resource for researchers in the flavor, fragrance, and pharmaceutical development sectors.
Introduction
This compound (C₁₂H₂₄O₂) is an ester recognized for its distinct fruity aroma, contributing to the characteristic scent and flavor profiles of various natural products, including fruits and beverages.[1] Its application extends to the formulation of artificial fruit essences and fragrances, making its accurate identification and quantification critical for quality control, regulatory compliance, and new product development.[1][2]
Gas chromatography is the premier analytical technique for volatile and semi-volatile compounds like esters, offering unparalleled separation efficiency and sensitivity.[2] When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification, while a flame ionization detector (GC-FID) offers robust and linear quantification over a wide concentration range.[3][4]
The objective of this document is to provide researchers, scientists, and drug development professionals with validated, step-by-step protocols for the analysis of this compound. We will explore the causality behind key experimental choices, from sample preparation to instrument configuration, ensuring the methods are both scientifically sound and practically applicable.
Principle of the Analytical Workflow
The fundamental principle of GC involves vaporizing a sample and separating its components in a gaseous mobile phase. The separation occurs within a capillary column containing a stationary phase. Compounds are separated based on their boiling points and differential interactions with the stationary phase. Less volatile compounds or those with stronger interactions elute later. Upon exiting the column, the separated analytes are detected and quantified.
The overall analytical process follows a structured workflow, from initial sample handling to final data reporting.
Caption: General workflow for the GC analysis of this compound.
Methodology
This section details the necessary materials, reagents, and instrumentation, followed by two distinct analytical protocols.
Materials and Reagents
-
Standard: this compound (≥98% purity)
-
Solvent: Hexane or Dichloromethane (GC or HPLC grade)[5]
-
Internal Standard (Optional but Recommended): A compound with similar chemical properties but different retention time, e.g., Methyl nonanoate or an appropriate deuterated standard.
-
Consumables: 2 mL glass GC vials with PTFE-lined septa, micropipettes, volumetric flasks.
-
For Protocol 2 (SPME): SPME fiber assembly, e.g., Divinylbenzene/Polydimethylsiloxane (DVB/PDMS).[3]
Instrumentation
-
Gas Chromatograph: Agilent GC system (or equivalent) equipped with a split/splitless injector and either an FID or MS detector.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Autosampler: For automated injection and SPME handling.
Protocol 1: Direct Analysis of this compound in Simple Matrices
Applicability: This method is ideal for analyzing relatively clean samples where the analyte concentration is high, such as in raw materials, fragrance oils, or simple formulations.
Principle: The sample is diluted in a volatile organic solvent to a concentration within the calibrated range and injected directly into the GC system. This "dilute and shoot" approach is fast and straightforward.[6]
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
From the stock, create a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL. If using an internal standard (IS), add it to each standard and sample at a constant concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of hexane to achieve an expected concentration within the calibration range.
-
Ensure the sample is fully dissolved and free from particulates. If necessary, filter or centrifuge the sample.[5]
-
Transfer the final solution to a 2 mL GC vial for analysis.
-
-
Instrumental Analysis:
-
Perform the analysis using the parameters outlined in the table below. The conditions are provided for both GC-MS (for identification and quantification) and GC-FID (for robust quantification).
-
Table 1: GC-MS and GC-FID Instrument Parameters for Direct Injection
| Parameter | GC-MS Conditions | GC-FID Conditions | Rationale for Selection |
| GC Column | Mid-polarity (e.g., ZB-35HT) or Non-polar (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Mid-polarity (e.g., ZB-35HT) or Non-polar (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Non-polar/mid-polarity columns provide excellent separation for esters and are thermally stable.[7] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Helium is inert and provides good resolution for MS.[4] FID is compatible with multiple carrier gases. |
| Injector | Split/Splitless, 250 °C | Split/Splitless, 250 °C | Temperature ensures rapid vaporization of the analyte (Boiling Point ≈ 225°C) without degradation.[1][8] |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) | A split injection prevents column overload and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | 1 µL | Standard volume for capillary GC. |
| Oven Program | 70 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) | 70 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) | The initial hold focuses the analytes, while the ramp effectively separates components.[9] |
| MS Transfer Line | 250 °C | N/A | Prevents condensation of the analyte before entering the ion source. |
| Ion Source | 230 °C | N/A | Standard temperature for electron ionization. |
| Acquisition | Full Scan (m/z 40-400) or SIM | N/A | Full scan is used for identification; Selected Ion Monitoring (SIM) increases sensitivity for quantification. |
| FID Detector | N/A | 260 °C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min | Temperature must be higher than the final oven temperature to prevent condensation. |
Protocol 2: Trace Analysis using Headspace Solid-Phase Microextraction (HS-SPME)
Applicability: This protocol is designed for the analysis of this compound at low concentrations or in complex matrices like beverages, food products, or biological samples, where matrix components could interfere with direct analysis.
Principle: HS-SPME is a solvent-free extraction technique where a coated fiber is exposed to the headspace (vapor phase) above a sample.[2] Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed onto the column for analysis. This process concentrates the analyte while leaving non-volatile matrix components behind.
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare aqueous or matrix-matched calibration standards.
-
Accurately place a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL). For liquid samples, use a known volume.
-
Add a consistent amount of saturated salt solution (e.g., NaCl) if desired. This can increase the volatility of analytes by "salting out."
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME and Instrumental Analysis:
-
Place the vial in the autosampler tray.
-
The autosampler will perform the following sequence:
-
Incubation/Equilibration: The sample is heated and agitated for a set time to allow analytes to partition into the headspace. Typical conditions are 90°C for 20 minutes.[10]
-
Extraction: The SPME fiber (e.g., DVB/PDMS) is exposed to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.[3]
-
Desorption: The fiber is injected into the GC inlet, where the trapped analytes are thermally desorbed.
-
-
Table 2: GC-MS Instrument Parameters for HS-SPME
| Parameter | HS-SPME GC-MS Conditions | Rationale for Selection |
| SPME Fiber | DVB/PDMS, 65 µm | A DVB/PDMS fiber is effective for a broad range of volatile and semi-volatile compounds, including fragrance allergens.[3] |
| Incubation | 90 °C for 20 minutes with agitation | Optimizes the partitioning of the analyte into the headspace for efficient extraction.[10] |
| Extraction | 30 minutes at 90 °C | Provides sufficient time for analyte adsorption onto the fiber. |
| Injector | Splitless, 250 °C | Splitless mode is crucial to ensure the complete transfer of all desorbed analytes from the fiber onto the column for maximum sensitivity. |
| Desorption Time | 2-5 minutes | Ensures complete release of the analyte from the SPME fiber. |
| GC Column | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A robust and versatile column suitable for a wide range of volatile compounds. |
| Oven Program | 50 °C (hold 3 min), ramp 8 °C/min to 250 °C (hold 5 min) | The lower starting temperature and hold time help to cryo-focus the analytes at the head of the column after desorption. |
| MS Parameters | Identical to Table 1 (Full Scan or SIM) | Consistent parameters for reliable detection and identification. |
Method Validation and Performance
To ensure that an analytical method produces reliable and accurate results, it must be validated.[11] The validation process assesses key performance characteristics.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with a coefficient of determination (R²) > 0.99.[3] |
| Accuracy | The closeness of the measured value to the true value. Assessed via spike recovery in a representative matrix. | Recovery of 80-120%.[7] |
| Precision | The degree of agreement among individual test results. Measured as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 15%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of ≥ 10; often the lowest point on the calibration curve.[11] |
| Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Chromatographic resolution of the analyte peak from interfering peaks. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor adjustments to flow rate, temperature ramp, etc.[11] |
Conclusion
The gas chromatography methods detailed in this application note provide robust, reliable, and flexible solutions for the analysis of this compound. The direct injection protocol offers a rapid and efficient approach for quality control of high-concentration samples. For trace-level detection in complex matrices, the HS-SPME GC-MS protocol delivers excellent sensitivity and selectivity by combining sample concentration and cleanup into a single automated step. By following these guidelines and adhering to good validation practices, laboratories can achieve high-quality, defensible data for a wide range of applications.
References
-
Good quantification practices of flavours and fragrances by mass spectrometry. (n.d.). SpringerLink. [Link]
-
Sample preparation GC-MS - SCION Instruments. (n.d.). SCION Instruments. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). National Institutes of Health (NIH). [Link]
- CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof. (n.d.).
-
(PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. (2015). ResearchGate. [Link]
-
Sample Preparation Techniques for Gas Chromatography. (2019). IntechOpen. [Link]
-
Fragrance And Flavor Component Analysis: Techniques And Applications. (2024). Blogs - News. [Link]
-
Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2023). Agilent. [Link]
-
GC separation of an-alkanes, b esters, c ketones, d alcohols, and e... (n.d.). ResearchGate. [Link]
-
(PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. (2002). ResearchGate. [Link]
-
Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. (n.d.). ResearchGate. [Link]
-
Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. (2023). Semantic Scholar. [Link]
-
isoamyl heptanoate, 109-25-1. (n.d.). The Good Scents Company. [Link]
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- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: Identification of 3-Methylbutyl heptanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide and a detailed protocol for the unambiguous identification of 3-Methylbutyl heptanoate (also known as isopentyl heptanoate), a volatile ester compound relevant in flavor, fragrance, and chemical industries. The methodology leverages the high separation efficiency of Gas Chromatography (GC) coupled with the definitive structural elucidation capabilities of Mass Spectrometry (MS) utilizing Electron Ionization (EI). We will explore the underlying principles, experimental design, and data interpretation, including a detailed analysis of the compound's characteristic fragmentation pattern.
Introduction to this compound
This compound (C₁₂H₂₄O₂) is an organic ester with a molecular weight of 200.32 g/mol .[1] It is recognized for its fruity aroma and is used as a flavoring and fragrance agent. Accurate and reliable identification of this compound is critical for quality control in food and beverage production, authenticity testing of essential oils, and in metabolic studies where esters are common volatile organic compounds (VOCs).
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. Its ability to separate complex mixtures and provide a unique mass spectrum for each component makes it an ideal technique for the positive identification of target analytes like this compound.
Principle of the Method: GC-MS with Electron Ionization
The identification process relies on two core analytical principles: chromatographic separation and mass-to-charge ratio analysis.
-
Gas Chromatography (GC): The sample is first vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. This compound, being a volatile ester, interacts with the stationary phase based on its physicochemical properties, primarily its boiling point and polarity. This interaction causes it to travel through the column at a specific rate, resulting in a characteristic retention time (RT) at which it elutes from the column. A non-polar column is typically employed for such analyses.
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically 70 eV) bombard the molecule in a process called Electron Ionization (EI) .[2] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺•). This molecular ion is energetically unstable and undergoes predictable fragmentation, breaking apart into smaller, stable, charged ions.[3] These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected, generating a unique mass spectrum that serves as a chemical fingerprint for the compound.
Experimental Workflow and Protocols
Instrumentation and Consumables
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer: Single quadrupole or ion trap with an EI source.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Reagents: High-purity (≥99%) this compound standard, and a suitable volatile solvent (e.g., hexane or dichloromethane, GC-grade).[4]
-
Vials and Syringes: 2 mL amber glass vials with PTFE-lined septa and appropriate autosampler syringes.[5]
Protocol 1: Standard Preparation
The preparation of a known standard is crucial for confirming the retention time and matching the mass spectrum.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard. Dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the primary stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with hexane.
-
Transfer: Transfer the working standard to a 2 mL autosampler vial for analysis.
Protocol 2: Sample Preparation (Dilute-and-Shoot)
For analyzing neat samples or simple mixtures, a "dilute-and-shoot" method is often sufficient.
-
Dilution: Based on the expected concentration, dilute the sample in a suitable solvent like hexane to bring the analyte concentration within the instrument's linear range. A starting dilution of 1:1000 is often appropriate for fragrance oils or flavor concentrates.
-
Filtration: If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.[4]
-
Transfer: Transfer the diluted and filtered sample to a 2 mL autosampler vial.
Note: For complex matrices like beverages or biological fluids, a more extensive sample preparation involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[6][7]
Protocol 3: GC-MS Instrument Setup and Data Acquisition
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| GC Parameter | Setting | Rationale |
| Injector | Splitless Mode, 250 °C | Ensures efficient vaporization of the ester without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas that carries the sample through the column. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | A temperature gradient effectively separates compounds based on boiling point. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| Source Temp. | 230 °C | Maintains the analyte in the gas phase within the source. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass analyzer. |
| Scan Range | m/z 40-350 | Captures the molecular ion (m/z 200) and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from saturating the detector. |
Data Analysis and Interpretation
Identification of this compound is confirmed by a match in both retention time and the mass spectrum with an authentic reference standard.
GC Retention Time
Under the conditions specified, this compound will elute at a reproducible retention time. This time should be confirmed by injecting the prepared standard. The NIST database indicates a Kovats retention index of 1334 on a similar non-polar (SE-30) column, which can be used for cross-reference.[1]
Mass Spectrum and Fragmentation Pattern
The EI mass spectrum of an ester provides a wealth of structural information. The molecular ion peak for this compound is expected at m/z 200 . While observable, it may be of low intensity, which is common for esters due to their facile fragmentation.[8]
The fragmentation pattern is dominated by several key bond cleavages, primarily around the carbonyl group.[9][10]
-
α-Cleavage (Loss of Alkoxy Radical): The most characteristic fragmentation is the cleavage of the C-O single bond, leading to the formation of a stable heptanoyl acylium ion.
-
[C₁₂H₂₄O₂]⁺• → [C₇H₁₃O]⁺ + •OC₅H₁₁
-
This results in a prominent peak at m/z 113 .
-
-
McLafferty Rearrangement: Esters with a sufficiently long alkyl chain on the acid moiety undergo a characteristic rearrangement. A γ-hydrogen is transferred to the carbonyl oxygen, followed by β-cleavage, eliminating a neutral alkene.
-
This produces a protonated carboxylic acid fragment ion at m/z 130 ([C₇H₁₄O₂]⁺•).
-
-
Alkyl Chain Fragmentation: Fragments originating from the 3-methylbutyl (isopentyl) alcohol portion are also observed.
-
Cleavage can produce an isopentyl cation at m/z 71 ([C₅H₁₁]⁺).
-
Further fragmentation of the alkyl chains leads to a series of smaller ions, typically separated by 14 mass units (-CH₂-). Common fragments include m/z 57 ([C₄H₉]⁺) and m/z 43 ([C₃H₇]⁺), which are common in aliphatic compounds.[11]
-
Summary of Expected Mass Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Expected Intensity |
| 200 | [CH₃(CH₂)₅COOCH₂CH₂(CH₃)₂]⁺• | Molecular Ion [M]⁺• | Low |
| 113 | [CH₃(CH₂)₅CO]⁺ | α-Cleavage (Loss of •OC₅H₁₁) | High |
| 130 | [CH₃(CH₂)₅COOH]⁺• | McLafferty Rearrangement | Moderate |
| 71 | [CH₂CH₂(CH₃)₂]⁺ | Isopentyl Cation | Moderate |
| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation | Moderate to High |
| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation | High (Often Base Peak) |
Visual Diagrams
Caption: Overall workflow for GC-MS identification.
Caption: Key fragmentation pathways for this compound.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this note provides a reliable and robust protocol for the identification of this compound. By combining chromatographic retention time with the unique fragmentation pattern generated by electron ionization, researchers can achieve high confidence in their analytical results. This methodology is directly applicable to quality control, flavor and fragrance analysis, and other areas requiring specific identification of volatile ester compounds.
References
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate fragmentation pattern. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes. [URL not available for direct linking, but the source is identifiable]
- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern. Retrieved from Doc Brown's Chemistry. [URL not available for direct linking, but the source is identifiable]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
The Good Scents Company. (2017). butyl heptanoate, 5454-28-4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbutyl octanoate. Retrieved from [Link]
-
PubChem. (n.d.). Isoamyl butyrate. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 3-methylbutyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Heptanoic acid, 2-methylbutyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2019, November 26). Showing Compound 3-Methylbutyl hexanoate (FDB011706). Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 3-methylbutyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS chromatogram and mass spectrum of methyl octanoate. Retrieved from [Link]
-
ResearchGate. (2019). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl heptanoate. Retrieved from [Link]
-
FooDB. (2019, November 26). Showing Compound 1-Methylbutyl butanoate (FDB018751). Retrieved from [Link]
-
YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]
-
Semantic Scholar. (2023, May 24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authenticity. Retrieved from [Link]
-
University of Calgary. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
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- 4. scioninstruments.com [scioninstruments.com]
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- 11. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Enzymatic Synthesis of 3-Methylbutyl Heptanoate: A Practical Guide for Researchers
Introduction: The Green Appeal of Enzymatic Ester Synthesis
3-Methylbutyl heptanoate, also known as isoamyl heptanoate, is a valuable flavor and fragrance compound characterized by its fruity, cognac-like aroma. Traditionally, its synthesis has been dominated by chemical methods that often necessitate harsh conditions, such as high temperatures and strong acid catalysts. These processes not only pose environmental concerns due to energy consumption and waste generation but can also lead to the formation of undesirable byproducts, complicating purification.[1][2]
Biocatalysis, particularly the use of lipases, has emerged as a superior "green" alternative for the synthesis of flavor esters.[3][4][5] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats but can be ingeniously employed to catalyze esterification reactions in non-aqueous or micro-aqueous environments.[6][7] The enzymatic approach offers remarkable advantages, including high specificity, which minimizes side reactions, and mild operating conditions that contribute to a more sustainable and cost-effective process.[8] The use of immobilized lipases further enhances the economic viability by allowing for easy recovery and reuse of the biocatalyst.[9][10][11]
This application note provides a comprehensive, in-depth guide for the enzymatic synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and related fields. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and efficiency.
The Science Behind the Synthesis: Understanding Lipase-Catalyzed Esterification
The enzymatic synthesis of this compound involves the direct esterification of heptanoic acid and 3-methylbutan-1-ol, catalyzed by a lipase. The reaction mechanism, in a simplified view, follows a Ping-Pong Bi-Bi kinetic model. The lipase's active site, typically containing a serine residue, first reacts with the heptanoic acid to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the 3-methylbutan-1-ol attacks this intermediate, leading to the formation of the this compound ester and regeneration of the free enzyme.
Several factors critically influence the equilibrium and kinetics of this reaction, including the choice of lipase, substrate molar ratio, temperature, reaction medium (solvent or solvent-free), and water activity.[12] Immobilized lipases are often preferred as they offer enhanced stability and can be easily separated from the reaction mixture for reuse, significantly reducing the overall process cost.[3][13] Among the commercially available immobilized lipases, Novozym® 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, is widely recognized for its high activity, stability, and broad substrate specificity in ester synthesis.[14][15][16]
Experimental Protocol: Synthesis of this compound
This protocol outlines a robust procedure for the enzymatic synthesis of this compound using the highly efficient immobilized lipase, Novozym® 435.
Materials and Equipment
-
Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)
-
Substrates:
-
Heptanoic acid (≥98% purity)
-
3-Methylbutan-1-ol (isoamyl alcohol) (≥98% purity)
-
-
Solvent: n-Heptane (anhydrous, ≥99%)
-
Equipment:
-
Orbital shaker incubator
-
Screw-capped vials (e.g., 20 mL)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Analytical balance
-
Pipettes
-
Magnetic stirrer and stir bars
-
Rotary evaporator (for solvent removal, optional)
-
Filtration setup (for enzyme recovery)
-
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps in the enzymatic synthesis of this compound.
Sources
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- 2. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 13. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Synthesis of 3-Methylbutyl Heptanoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of 3-methylbutyl heptanoate, an ester recognized for its characteristic fruity aroma, through the Fischer esterification of heptanoic acid and 3-methyl-1-butanol (isoamyl alcohol). The protocol details the reaction setup, purification, and characterization of the final product. Emphasis is placed on the mechanistic rationale behind the procedural steps and strategies to maximize yield by manipulating the reaction equilibrium. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction
This compound, also known as isoamyl heptanoate, is an organic ester with a distinct fruity, cognac-like aroma. This property makes it a valuable compound in the flavor and fragrance industries. The synthesis of such esters is a fundamental process in organic chemistry, and the Fischer esterification remains one of the most classic and widely used methods for this purpose.[1] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] This application note provides a detailed protocol for the synthesis of this compound, offering insights into the underlying chemical principles to ensure a successful and efficient reaction.
The Chemistry of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The overall transformation for the synthesis of this compound is as follows:
Heptanoic Acid + 3-Methyl-1-butanol ⇌ this compound + Water
Reaction Mechanism
The mechanism of the Fischer esterification proceeds through several key steps, all of which are in equilibrium:[2][5][6]
-
Protonation of the Carbonyl Oxygen: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the heptanoic acid.[3][5][7] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 3-methyl-1-butanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][5][6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[2][6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[5][7]
Driving the Equilibrium
To achieve a high yield of the ester, it is crucial to shift the reaction equilibrium to the right, favoring product formation. This can be accomplished by applying Le Chatelier's principle in two primary ways:
-
Use of an Excess Reagent: Employing a large excess of one of the reactants (typically the less expensive one) will drive the reaction forward.[2][8][9] In this protocol, 3-methyl-1-butanol will be used in excess.
-
Removal of Water: As water is a product of the reaction, its removal will shift the equilibrium towards the products.[3][8][9][10] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2][8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 13.0 g (0.1 mol) | Corrosive |
| 3-Methyl-1-butanol | C₅H₁₂O | 88.15 | 17.6 g (0.2 mol) | Flammable, Irritant |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | EXTREMELY CORROSIVE |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Highly Flammable |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | |
| Saturated Sodium Chloride | NaCl | 58.44 | ~50 mL | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks (100 mL, 250 mL)
-
Beakers
-
Graduated cylinders
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Boiling chips
Reaction Procedure
Safety First: This procedure involves the use of concentrated sulfuric acid, which is extremely corrosive, and flammable organic solvents.[11][12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12]
-
Reaction Setup: To a 250 mL round-bottom flask, add 13.0 g (0.1 mol) of heptanoic acid and 17.6 g (0.2 mol) of 3-methyl-1-butanol.
-
Catalyst Addition: While swirling the flask, carefully and slowly add 2 mL of concentrated sulfuric acid. Caution: The addition of sulfuric acid is exothermic and will generate heat.[15]
-
Reflux: Add a few boiling chips or a magnetic stir bar to the flask. Attach a reflux condenser and ensure that water is flowing through it. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The reaction temperature will be around the boiling point of 3-methyl-1-butanol (131 °C).
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Transfer to Separatory Funnel: Once cooled, transfer the reaction mixture to a 250 mL separatory funnel.
-
Washing with Water: Add 50 mL of deionized water to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: Add 50 mL of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Caution: Carbon dioxide gas will be evolved during this step. Swirl the funnel gently without the stopper until the initial vigorous effervescence subsides. Then, stopper the funnel and shake, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step until no more gas is evolved. This step is crucial for removing any unreacted heptanoic acid and the sulfuric acid catalyst.
-
Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic layer. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add approximately 10 g of anhydrous sodium sulfate to dry the solution. Swirl the flask occasionally for about 15-20 minutes. The drying agent should appear free-flowing, not clumped together, indicating that the solution is dry.
-
Isolation of Crude Product: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude this compound.
-
Distillation: Purify the crude ester by simple distillation. Collect the fraction that boils at approximately 226-228 °C.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid and alcohol starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
Experimental Workflow Diagram
Caption: Figure 1. Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reflux time. Ensure an adequate excess of the alcohol is used. |
| Loss of product during work-up. | Be careful during extractions to avoid losing the organic layer. Ensure complete transfer between glassware. | |
| Inefficient removal of water. | Use a Dean-Stark apparatus for azeotropic removal of water. | |
| Product is not pure | Incomplete removal of starting materials. | Ensure thorough washing with sodium bicarbonate to remove all acidic components. |
| Inefficient distillation. | Ensure slow and steady distillation to achieve good separation of components. | |
| Emulsion formation during extraction | Vigorous shaking. | Gently swirl or invert the separatory funnel instead of vigorous shaking. Add more brine to help break the emulsion. |
Conclusion
The Fischer esterification is a reliable and straightforward method for the synthesis of this compound. By understanding the reversible nature of the reaction and implementing strategies to drive the equilibrium towards product formation, a good yield of the desired ester can be achieved. Careful purification and characterization are essential to obtain a high-purity product suitable for its intended applications in the flavor and fragrance industries.
References
- Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- BenchChem. (2025).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). 3-methylheptanoic acid.
- Unknown. (n.d.). 22.
- Carl ROTH. (n.d.).
- NC DPH: Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
- CloudSDS. (n.d.). A Detail Guide on Sulfuric Acid Hazards and Safety.
- CCOHS. (n.d.). Sulfuric Acid.
- Unknown. (n.d.).
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Unknown. (n.d.).
- Unknown. (2012, November 14). Chemistry 210 Experiment 7.
- Unknown. (n.d.).
- Thermo Scientific. (n.d.).
- Chemguide. (n.d.).
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. i3awards.org.au [i3awards.org.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. A Detail Guide on Sulfuric Acid Hazards and Safety | CloudSDS [cloudsds.com]
- 13. CCOHS: Sulfuric Acid [ccohs.ca]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. ijisrt.com [ijisrt.com]
Technical Guide: Applications of 3-Methylbutyl Heptanoate in Food Science Research
This document provides an in-depth guide to the applications and analysis of 3-methylbutyl heptanoate (also known as isoamyl heptanoate or isopentyl heptanoate) in food science. It is intended for researchers, food scientists, and quality control professionals engaged in flavor analysis, product development, and authenticity verification.
Introduction: The Significance of a Single Ester
This compound is a fatty acid ester that plays a crucial role in the sensory profile of numerous food products. As a volatile organic compound (VOC), its presence, even at trace levels, can significantly influence the perception of aroma and flavor. Characterized by its distinct fruity, herbal, grassy, and sometimes banana-like notes, this ester is a key contributor to the complex aromatic bouquets of fruits and fermented beverages.[1] Understanding its formation, concentration, and interaction with other volatiles is paramount for controlling and optimizing the sensory attributes of food.
This guide delves into the primary applications of studying this compound, from defining the characteristic flavor of a product to its use as a chemical marker for quality and authenticity. We will explore the robust analytical methodologies required for its detection and quantification, providing detailed, field-proven protocols for its analysis in complex food matrices.
Section 1: The Role of this compound in Food Flavor and Quality
Contribution to Characteristic Aroma Profiles
The perceived flavor of a food item is not the result of a single compound but rather a complex interplay of dozens or even hundreds of VOCs. However, certain "character-impact" compounds are more influential than others. Esters, as a class, are fundamental to the fruity and floral notes that define many products like apples, strawberries, and wine.[2]
This compound's contribution is defined by its concentration relative to its odor threshold —the lowest concentration at which the human nose can detect it. The ratio of these two values gives the Odor Activity Value (OAV). A high OAV indicates that a compound is a significant contributor to the overall aroma, even if its absolute concentration is low.[3] In products like certain spirits and fruit juices, this compound is often a key odorant responsible for imparting desirable fruity and herbal notes.[1][4]
A Marker for Quality, Ripeness, and Authenticity
The concentration of this compound can serve as a valuable indicator of a product's state and origin.
-
Fruit Ripeness: The biosynthesis of esters is a hallmark of fruit ripening. Tracking the concentration of this compound can help determine the optimal harvest time to achieve a desired flavor profile.
-
Fermentation Quality: In fermented products like specialty liquors, the mix of esters is a direct result of the fermentation conditions and yeast metabolism.[1][5] Deviations in the level of this compound can signal process inconsistencies or microbial contamination.
-
Authenticity and Adulteration: The volatile profile of a food product can be as unique as a fingerprint. Establishing a baseline for this compound in a premium product (e.g., a specific variety of olive oil or honey) can help in developing methods to detect adulteration or verify geographical origin.[6]
Section 2: Analytical Methodologies for Characterization
The analysis of volatile esters like this compound requires a workflow designed to isolate them from a complex food matrix and identify them with high sensitivity and specificity. The most powerful and widely adopted technique is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
The Analytical Workflow: From Sample to Signal
The process involves extracting the volatile compounds from the sample, separating them chromatographically, and finally detecting and identifying them. Each step is critical for achieving accurate and reproducible results.
Caption: General workflow for the analysis of volatile compounds.
Sample Preparation: The Critical First Step
The primary challenge in analyzing food volatiles is their low concentration within a complex, often non-volatile matrix (e.g., sugars, proteins, fats).[9][10] A robust sample preparation technique must efficiently extract the target analytes while leaving the interfering matrix components behind.
Headspace Solid-Phase Microextraction (HS-SPME) is the technique of choice for this application.[11]
-
Causality: HS-SPME is preferred because it is a solvent-free, equilibrium-based technique. A coated fiber is exposed to the headspace (the air above the sample) in a sealed vial. Volatile compounds partition from the sample into the headspace and then adsorb onto the fiber.[10] This process concentrates the analytes without extracting non-volatile matrix components, leading to a cleaner analysis and protecting the GC system. Its ease of use and automation have made it a staple in modern flavor labs.[11]
Section 3: Detailed Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound. Researchers should perform their own optimization based on the specific matrix and instrumentation.
Protocol 3.1: Quantification of this compound in Apple Juice using HS-SPME-GC-MS
Principle: This protocol uses HS-SPME to extract and concentrate this compound and other volatiles from apple juice. An internal standard is used for accurate quantification via GC-MS operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Materials & Reagents:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
This compound analytical standard (≥99% purity)
-
Internal Standard (IS): 2-Undecanone or a suitable deuterated analog
-
Sodium Chloride (NaCl), analytical grade
-
Methanol, HPLC grade (for stock solutions)
-
Ultrapure water
Step-by-Step Procedure:
-
Sample Preparation: Place 5.0 g of homogenized apple juice into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of NaCl to the vial. Rationale: The addition of salt increases the ionic strength of the aqueous sample, which decreases the solubility of nonpolar volatile compounds and promotes their release into the headspace, thereby increasing extraction efficiency.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard stock solution (e.g., 10 µg/mL) to the vial.
-
Equilibration: Immediately seal the vial and place it in a heating block or autosampler incubator at 45°C for 15 minutes with agitation (500 rpm). This allows the sample to reach thermal and phase equilibrium.
-
HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 45°C with continued agitation.
-
Desorption and GC-MS Analysis: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 5 minutes (splitless mode for 2 min, then split 50:1). This action releases the trapped analytes onto the GC column for analysis.
GC-MS Instrumental Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent |
| Column | DB-WAX or HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40°C (hold 3 min), ramp to 240°C at 6°C/min, hold for 5 min |
| MS System | Agilent 5977 or equivalent |
| Transfer Line Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SCAN (m/z 35-350) for initial identification; SIM for quantification |
| SIM Ions (Quant/Qual) | This compound: m/z 70, 55, 43; 2-Undecanone (IS): m/z 58, 43, 71 (Ions to be confirmed with standard) |
Data Analysis:
-
Identify the peak for this compound by comparing its retention time and mass spectrum to that of a pure standard.
-
Construct a calibration curve by analyzing standards of known concentrations with a fixed amount of internal standard.
-
Quantify the analyte in the sample by calculating the peak area ratio (analyte/IS) and interpolating from the calibration curve.
Protocol 3.2: Identification of Odor-Active Compounds using Gas Chromatography-Olfactometry (GC-O)
Principle: This technique provides sensory information by allowing a human assessor to smell the GC effluent. It directly correlates an instrumental peak with a perceived odor, making it invaluable for identifying key aroma compounds.[3][12]
Procedure:
-
System Setup: A GC-MS system is configured with an effluent splitter at the end of the column. Approximately 50% of the effluent is directed to the MS detector, and the other 50% is sent to a heated "sniffing port." Humidified air is added to the sniffing port line to prevent nasal dehydration.
-
Sample Analysis: An extract prepared via HS-SPME or solvent extraction is injected into the GC system.
-
Olfactometry Assessment: A trained panelist sits at the sniffing port and records the time, intensity, and description of every odor detected as it elutes from the column.
-
Data Correlation: The resulting olfactogram (a plot of odor events over time) is aligned with the chromatogram from the MS detector. This allows for the tentative identification of compounds responsible for specific odors. The identity of this compound would be confirmed if a peak at its retention time corresponds with a panelist's description of "fruity," "herbal," or "banana."
Section 4: Data Interpretation and Case Study
Case Study: Comparing this compound Levels in Apple Cultivars
The following table presents hypothetical data from an analysis of two apple cultivars, demonstrating how this compound can vary and influence the final product profile.
| Cultivar | This compound (µg/kg) | Predominant Aroma Note (from GC-O) | Sensory Panel Description |
| 'Granny Smith' | 15.2 ± 1.8 | Green, herbal, slightly fruity | "Sharp, green, unripe" |
| 'Gala' | 85.7 ± 6.3 | Intense fruity, sweet, banana | "Sweet, ripe, aromatic" |
Interpretation: The significantly higher concentration of this compound in the 'Gala' apple directly correlates with the "intense fruity" note detected by GC-O and the overall "sweet, aromatic" perception from the sensory panel. This data provides a chemical basis for the well-known sensory differences between these two apple types.[13]
Conclusion
This compound is more than just another volatile compound; it is a key molecular component that shapes the consumer's sensory experience. Its analysis in food science research provides critical insights for product development, quality assurance, and the protection of product authenticity. The methodologies outlined in this guide, particularly the combination of HS-SPME with GC-MS and GC-O, represent the gold standard for robust and reliable characterization. By understanding and controlling the presence of such character-impact esters, food scientists can better innovate and deliver products with consistently superior flavor profiles.
References
-
Riu-Aumatell, M., et al. (2004). Sample preparation for the analysis of food contaminants and residues by GC–MS/MS: A review of recent research trends. Journal of Chromatography A. Available at: [Link]
-
Ridgway, K. (n.d.). Sample Preparation for Food Contaminant Analysis. LCGC International. Available at: [Link]
-
Barden, D. (2013). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. Separation Science. Available at: [Link]
-
The Good Scents Company. (n.d.). isoamyl heptanoate. Available at: [Link]
-
Li, Y., et al. (2019). Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose. Food Research International. Available at: [Link]
-
Separation Science. (2022). Sample Preparation Techniques for Food & Beverage Analysis. Available at: [Link]
-
Mercol, R., & Rezzi, S. (2019). Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. In Gas Chromatography. IntechOpen. Available at: [Link]
-
d'Acampora Zellner, B., et al. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A. Available at: [Link]
-
Kowalska, G., et al. (2016). Application of gas chromatography, mass spectrometry and olfactometry for quality assessment of selected food products. Semantic Scholar. Available at: [Link]
-
Moreira, N., et al. (2026). Profiling the Aroma of Grape Spirits for Port Wine Using a Multi-Analytical GC Approach and Sensory Analysis. Applied Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbutyl octanoate. PubChem Compound Database. Available at: [Link]
-
Tieman, D., et al. (2017). Advances in Fruit Aroma Volatile Research. PMC - PubMed Central. Available at: [Link]
-
de Souza, S. V. C., & de Souza, A. L. (2021). A Practical Guide to Verify which Analytical Techniques and Organic Foods have Already been Investigated. SciELO. Available at: [Link]
-
Wikipedia. (n.d.). Apple. Available at: [Link]
Sources
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- 2. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfigueiredo.org [pfigueiredo.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Methylbutyl octanoate | C13H26O2 | CID 16255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Food & Beverage Analysis | Separation Science [sepscience.com]
- 7. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apple - Wikipedia [en.wikipedia.org]
Use of 3-Methylbutyl heptanoate as a reference standard in analytical chemistry
An Application Guide to the Use of 3-Methylbutyl heptanoate as a Reference Standard in Analytical Chemistry
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of this compound (also known as isoamyl heptanoate or isopentyl heptanoate) as a reference standard in analytical chemistry. With a focus on chromatographic applications, particularly Gas Chromatography-Mass Spectrometry (GC-MS), this document elucidates the principles of the internal standard method, offers step-by-step experimental procedures, and discusses method validation considerations. The content is designed for researchers, scientists, and quality control professionals in the pharmaceutical, food and beverage, and flavor and fragrance industries, aiming to enhance the accuracy, precision, and reliability of quantitative analysis.
Introduction: The Role of Reference Standards in Quantitative Analysis
In analytical chemistry, achieving accurate and reproducible results is paramount. Reference materials, or analytical standards, are the cornerstones of this process, providing a known benchmark against which unknown samples can be quantified[1]. They are substances of well-characterized purity and composition, essential for calibrating instruments and validating analytical methods[1][2]. The internal standard (IS) method is a powerful technique used to correct for variations that can occur during sample preparation and instrumental analysis, such as inconsistencies in injection volume or analyte loss during extraction[3][4]. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest, is not naturally present in the samples being analyzed, and is chromatographically resolved from other components in the sample matrix[4][5].
This compound, a fatty acid ester, is an excellent candidate for an internal standard in the analysis of other volatile and semi-volatile organic compounds, especially other esters commonly found in flavors, fragrances, and biological samples. Its distinct chemical structure and chromatographic behavior allow it to be easily separated and quantified, thereby improving the robustness and reliability of the analytical method.
Physicochemical Properties of this compound
Understanding the fundamental properties of a reference standard is critical for its proper handling, storage, and application.
| Property | Value | Source(s) |
| Synonyms | Isoamyl heptanoate, Isopentyl heptanoate | [6][7] |
| CAS Number | 109-25-1 | [6][7] |
| Molecular Formula | C₁₂H₂₄O₂ | [6][7] |
| Molecular Weight | 200.32 g/mol | [6][7][8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 224-231 °C at 760 mmHg | [9][10] |
| Refractive Index | 1.418 - 1.422 @ 20.00 °C | [9] |
| Density | ~0.86 g/mL @ 25 °C | [9] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Principle of the Internal Standard Method
The internal standard method is a relative quantification technique that compensates for procedural errors by adding a constant, known amount of a non-native compound (the internal standard) to every sample, calibrator, and blank[3]. The quantification is not based on the absolute peak area of the target analyte, but on the ratio of the analyte's peak area to the internal standard's peak area[4].
Causality: By adding the IS at the earliest stage of sample preparation, both the analyte and the IS are subjected to the same experimental conditions, including extraction, derivatization, and injection variability. Any loss of analyte during these steps will be accompanied by a proportional loss of the IS. Similarly, any fluctuation in injection volume will affect both compounds equally. The ratio of their responses, therefore, remains constant and is directly proportional to the analyte's concentration. This principle significantly enhances the method's precision and accuracy[3][4].
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Protocol: Quantification of Volatile Esters by GC-MS using this compound as an Internal Standard
This protocol provides a generalized framework for the analysis of a target analyte (e.g., another ester in a food or fragrance matrix) using this compound as an internal standard. The user must optimize parameters for their specific analyte and matrix.
Reagents and Materials
-
This compound: Analytical standard grade (≥99% purity).
-
Target Analyte(s): Analytical standard grade(s).
-
Solvent: High-purity, GC-grade solvent compatible with both the standards and the sample matrix (e.g., hexane, ethyl acetate, or methanol).
-
Volumetric flasks, pipettes, and syringes: Class A.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Sample Matrix: The material to be analyzed (e.g., fruit juice, perfume base).
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Store at 4°C.
-
Analyte Stock Solution (1000 µg/mL): Prepare in the same manner as the IS stock solution using the target analyte.
-
IS Working Solution (50 µg/mL): Dilute 5 mL of the IS stock solution to 100 mL in a volumetric flask with the solvent.
-
Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the Analyte Stock Solution and a constant amount of the IS Working Solution to volumetric flasks and diluting with solvent. This creates a range of analyte concentrations at a fixed IS concentration.
Example Calibration Points:
Cal Level Analyte Stock Vol. (µL) IS Working Sol. Vol. (mL) Final Volume (mL) Analyte Conc. (µg/mL) IS Conc. (µg/mL) 1 10 1 10 1.0 5.0 2 50 1 10 5.0 5.0 3 100 1 10 10.0 5.0 4 250 1 10 25.0 5.0 | 5 | 500 | 1 | 10 | 50.0 | 5.0 |
Sample Preparation
-
Accurately weigh or pipette a known amount of the unknown sample (e.g., 1 g or 1 mL) into a suitable container.
-
Crucial Step: Add a precise volume of the IS Working Solution (e.g., 100 µL of 50 µg/mL IS) to the sample. This must be done before any extraction or cleanup steps[4][11].
-
Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase microextraction).
-
Concentrate or dilute the final extract as needed to bring the analyte concentration within the calibration range.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following are typical starting parameters and should be optimized.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent | |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar to mid-polar column provides good separation for esters. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for higher concentrations; splitless for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Carrier Gas | Helium, Flow Rate: 1.0 mL/min (constant flow) | Inert carrier gas standard for MS applications. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | This temperature program effectively separates a range of volatile esters. |
| MS Transfer Line | 260 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of the analyte and IS[12][13]. |
| SIM Ions | To be determined empirically. For this compound, characteristic ions from its mass spectrum (e.g., m/z 70, 43, 71, 57) should be selected[14]. |
Data Analysis and Calculation
-
Construct Calibration Curve: Analyze the calibration standards. For each level, calculate the peak area ratio (Analyte Peak Area / IS Peak Area). Plot this ratio (y-axis) against the concentration ratio (Analyte Concentration / IS Concentration) (x-axis)[15]. Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²), which should be >0.995.
-
Analyze Samples: Inject the prepared unknown samples.
-
Calculate Results: Determine the peak area ratio for the analyte and IS in the unknown sample. Use the calibration curve equation to calculate the concentration ratio in the sample.
-
Concentration Ratio (from curve) = (Sample Area Ratio - b) / m
-
Analyte Concentration = Concentration Ratio * IS Concentration in sample
-
Method Validation
Any analytical method must be validated to ensure it is fit for its intended purpose[16][17]. Using a certified reference standard like this compound is fundamental to this process[1][18]. Key validation parameters include:
-
Accuracy: Assessed by analyzing spiked matrix samples at different concentrations and calculating the percent recovery.
-
Precision: Evaluated as repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). Results are expressed as Relative Standard Deviation (RSD), which should typically be <15% (or stricter, depending on regulatory requirements)[17].
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components. This involves analyzing blank matrix to ensure no interfering peaks are present at the retention times of the analyte and IS[16].
-
Linearity and Range: Confirmed by the successful generation of a linear calibration curve with a high correlation coefficient over a defined concentration range.
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision[17].
Caption: Key parameters for analytical method validation.
Safety Precautions
This compound, like many organic esters and solvents, requires careful handling.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The compound is a flammable liquid; keep away from heat, sparks, and open flames.
-
Store the standard in a tightly sealed container in a cool, dry place as recommended by the supplier.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound serves as a robust and reliable reference standard for the quantitative analysis of volatile and semi-volatile compounds, particularly in complex matrices. Its chemical properties make it an ideal internal standard for GC-based methods. By correcting for procedural variability, its use significantly enhances the accuracy and precision of results. The successful implementation of the protocols and validation principles outlined in this guide will enable researchers and analysts to generate high-quality, defensible analytical data.
References
-
Schieberle, P., & Schmid, J. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry, 54(10), 3498–3504. [Link]
-
Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]
-
Schieberle, P., & Schmid, J. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed. [Link]
-
The Good Scents Company. (n.d.). isoamyl heptanoate. Retrieved from [Link]
-
PureSynth. (2025). How Analytical Standards Support Method Validation & Calibration. Retrieved from [Link]
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Patel, K., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(2), 234-240. [Link]
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Islam, R., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1083–1092. [Link]
-
Chemistry LibreTexts. (2020). Internal Standard. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of sec-Butyl 3-methylheptanoate. Retrieved from [Link]
-
Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Dong, M. W. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. LCGC North America. [Link]
-
ResearchGate. (2022). What is the procedure for internal standard Calibration?. Retrieved from [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. Retrieved from [Link]
-
precisionFDA. (n.d.). ISOAMYL HEPTANOATE. Retrieved from [Link]
-
XRF Scientific. (n.d.). Methods for Validating Reference Materials. Retrieved from [Link]
-
ResearchGate. (2019). Is it possible to use of non-isotopic myristic acid methyl ester as an internal standard for GC/MS based metabolomics?. Retrieved from [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbutyl octanoate. Retrieved from [Link]
-
ResearchGate. (2014). Practical Analysis of Flavor and Fragrance Materials. Retrieved from [Link]
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Application Note & Protocol: Quantitative Analysis of 3-Methylbutyl Heptanoate in Complex Mixtures by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction
3-Methylbutyl heptanoate is an important ester contributing to the characteristic fruity and sweet aromas in a variety of natural and manufactured products, including fruits, alcoholic beverages, and fragrances.[1] Accurate quantification of this volatile organic compound (VOC) in complex matrices is crucial for quality control, authenticity assessment, and product development in the food, beverage, and fragrance industries. This application note presents a robust and validated protocol for the quantitative analysis of this compound using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation, making it an efficient and solvent-free alternative to traditional extraction techniques.[2][3]
The principle of this method relies on the equilibrium of the analyte between the sample matrix, the headspace above the sample, and a coated fiber of the SPME device.[4] After a defined extraction time, the fiber containing the concentrated analyte is transferred to the hot injector of a gas chromatograph, where the analyte is desorbed and separated from other volatile compounds. The separated compounds are then detected and quantified by a mass spectrometer.[5][6]
I. Scientific Principles & Experimental Design
The selection of HS-SPME-GC-MS is predicated on the volatile nature of this compound. Direct liquid injection of complex samples can introduce non-volatile matrix components that contaminate the GC system and interfere with the analysis.[7] HS-SPME circumvents this by selectively extracting volatile and semi-volatile compounds from the headspace, thereby providing a cleaner sample extract and enhancing the longevity of the analytical instrumentation.[2]
The choice of the SPME fiber coating is critical for the selective and efficient extraction of the target analyte. For a moderately polar ester like this compound, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective. However, for this protocol, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended due to its high sensitivity for a broad range of flavor compounds.[8]
Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data.[9][10][11] This includes assessing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
II. Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the quantitative analysis of this compound.
III. Detailed Experimental Protocol
A. Materials and Reagents
-
This compound standard: (≥98% purity)
-
Internal Standard (IS): 3-Methylbutyl butanoate (≥99% purity) or other suitable ester not present in the sample.[12]
-
Solvent: Methanol (HPLC grade) for stock solutions.
-
Deionized water: For preparing working standards and sample dilutions.
-
Sodium Chloride (NaCl): (ACS grade) to enhance analyte partitioning into the headspace.[13]
-
SPME Fiber Assembly: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coated fiber, 65 µm thickness.
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
B. Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended for good separation of volatile esters.[14]
-
Autosampler: Capable of performing automated HS-SPME.
C. Preparation of Standards and Samples
-
Stock Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare a primary stock solution of the internal standard (e.g., 1000 µg/mL) in methanol.
-
-
Calibration Standards:
-
Prepare a series of working calibration standards by serial dilution of the primary stock solution with deionized water in 20 mL headspace vials. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.
-
Spike each calibration standard with a constant concentration of the internal standard (e.g., 20 ng/mL).
-
Add NaCl to each vial to achieve a final concentration of approximately 20% (w/v).
-
Fill each vial to a consistent volume (e.g., 10 mL) with deionized water.
-
-
Sample Preparation:
-
For liquid samples (e.g., fruit juice, wine), accurately weigh or pipette a known amount (e.g., 5 g or 5 mL) into a 20 mL headspace vial.
-
For solid or semi-solid samples, homogenize the sample and weigh a known amount into a vial. Add a known volume of deionized water to create a slurry.
-
Spike each sample with the same constant concentration of the internal standard as the calibration standards.
-
Add NaCl to achieve a final concentration of approximately 20% (w/v).
-
If necessary, adjust the final volume with deionized water to match the calibration standards.
-
D. HS-SPME and GC-MS Parameters
| Parameter | Condition | Rationale |
| HS-SPME Incubation Temp. | 60 °C | Balances efficient volatilization with minimal thermal degradation. |
| HS-SPME Incubation Time | 15 min | Allows for equilibration of the analyte between the sample and headspace. |
| Extraction Time | 30 min | Provides sufficient time for analyte adsorption onto the SPME fiber. |
| Desorption Temperature | 250 °C | Ensures complete and rapid transfer of the analyte into the GC inlet. |
| Desorption Time | 2 min | |
| GC Inlet Mode | Splitless | Maximizes the transfer of the analyte to the column for improved sensitivity. |
| Carrier Gas | Helium | |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Provides good separation of volatile compounds. |
| MS Ion Source Temp. | 230 °C | |
| MS Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra.[15] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte and internal standard. |
| SIM Ions (m/z) | To be determined from the mass spectrum of the standards |
IV. Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard based on their retention times and characteristic mass fragments.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.
-
Quantification: Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
V. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[10][16]
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[17] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
VI. Trustworthiness and Self-Validation
This protocol incorporates several self-validating mechanisms:
-
Internal Standard: The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
-
Selected Ion Monitoring (SIM): By monitoring only specific ions characteristic of the analyte and internal standard, the method's selectivity is significantly enhanced, reducing the likelihood of interference from co-eluting matrix components.[18]
-
System Suitability: Before running the sample sequence, a system suitability standard (a mid-point calibration standard) should be injected to verify the performance of the GC-MS system, including peak shape, resolution, and detector response.
The described HS-SPME-GC-MS method provides a sensitive, selective, and robust protocol for the quantitative analysis of this compound in complex matrices. The minimal sample preparation and automation capabilities make it a highly efficient technique for routine quality control and research applications in the food, beverage, and fragrance industries. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
PubChem. 3-Methylbutyl butanoate;pentyl butanoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. butyl heptanoate. [Link]
- Risticevic, S., & Pawliszyn, J. (2013). Solid-Phase Microextraction for the Analysis of Aromas and Flavors.
- El-Sayed, M. A., & El-Akaad, F. M. (2024).
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
- Christie, W. W. (2011).
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-methylbutyl 2-methylbutanoate, CAS Registry Number 27625-35-0. Food and Chemical Toxicology, 165, 113166.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
- Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 23(2), 67-75.
- Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3983.
- Agilent Technologies. (2014).
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
- Hinshaw, J. V. (2002). Solid-Phase Microextraction (SPME): A Discussion. LCGC North America, 20(10), 948-954.
-
ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. [Link]
- NIST/TRC. (2012).
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. [Link]
- ICH. (2023).
-
Shimadzu. (n.d.). GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. [Link]
- Deibler, K. D., & Acree, T. E. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(5), 1616-1619.
- Hayakawa, S., et al. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Analytical Sciences, 39(8), 1261-1268.
-
LCGC. (2020). Overview of Methods and Considerations for Handling Complex Samples. [Link]
-
ResearchGate. (2025). (PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. [Link]
-
University of Reading. (n.d.). Volatile and flavour analysis. [Link]
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
-
MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link]
-
LookChem. (n.d.). Sec-butyl 3-methylheptanoate. [Link]
-
Oreate AI Blog. (2026). Understanding Mass Intensity: A Key Player in Food Quality Analysis. [Link]
-
Wikipedia. (n.d.). Methyl heptanoate. [Link]
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Application Note: High-Throughput Analysis of Volatile Esters, Including 3-Methylbutyl Heptanoate, by Static Headspace Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed, robust, and validated protocol for the analysis of volatile esters, with a specific focus on 3-methylbutyl heptanoate, using static headspace (HS) sampling coupled with gas chromatography-mass spectrometry (GC-MS). This methodology is particularly suited for researchers, scientists, and quality control professionals in the food and beverage, fragrance, and pharmaceutical industries where the characterization of volatile organic compounds (VOCs) is critical for product quality, authenticity, and safety. We will delve into the theoretical underpinnings of headspace analysis, provide a step-by-step experimental protocol, and discuss data interpretation, emphasizing the causality behind key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Volatile Ester Profiling
Volatile esters are a crucial class of organic compounds that contribute significantly to the aroma and flavor profiles of a vast array of products, from fruits and fermented beverages to perfumes and pharmaceutical formulations. This compound, for instance, is known for its characteristic fruity and wine-like aroma. The accurate and sensitive quantification of these esters is paramount for quality control, product development, and authenticity assessment.
Traditional methods for analyzing volatile compounds often involve labor-intensive and time-consuming sample preparation steps like liquid-liquid extraction or distillation, which can introduce artifacts and lead to the loss of highly volatile analytes.[1] Headspace analysis, a powerful sample introduction technique for GC, circumvents these challenges by analyzing the vapor phase in equilibrium with the sample matrix.[2][3] This approach is particularly advantageous for complex matrices such as food, beverages, and biological samples, as it minimizes the introduction of non-volatile components that can contaminate the GC system.[1][2]
This application note will focus on static headspace (SHS) analysis, where the sample is sealed in a vial and allowed to reach equilibrium between the condensed (solid or liquid) phase and the gaseous phase before a portion of the headspace is injected into the GC-MS system.[3] This technique offers a simple, robust, and automated workflow for the analysis of volatile esters like this compound.
The Science Behind Headspace Analysis: Principles and Causality
The fundamental principle of static headspace analysis lies in the partitioning of volatile analytes between the sample matrix and the headspace gas in a sealed vial at a constant temperature.[4][5] The concentration of an analyte in the headspace is governed by its partial pressure, which is influenced by several factors, including temperature, the nature of the sample matrix, and the analyte's volatility.
Key Parameters and Their Scientific Rationale:
-
Equilibration Temperature and Time: Heating the sample vial increases the vapor pressure of the volatile esters, driving more of the analyte into the headspace and thereby increasing the sensitivity of the analysis.[1][4] The equilibration time is the duration required for the system to reach a state of equilibrium, where the rate of molecules moving from the sample to the headspace equals the rate of molecules moving back into the sample.[2] This is a critical parameter that must be optimized for each sample matrix and analyte to ensure reproducible results.
-
Phase Ratio (β): This is the ratio of the volume of the headspace to the volume of the sample in the vial. A smaller phase ratio (i.e., a larger sample volume) generally leads to a higher concentration of the analyte in the headspace, thus improving sensitivity.[1] However, for highly volatile compounds, a larger headspace volume may be necessary to prevent saturation.
-
Matrix Effects and Salting Out: The composition of the sample matrix can significantly influence the partitioning of volatile esters. For aqueous samples, adding an inorganic salt (e.g., sodium chloride) can increase the ionic strength of the solution, which reduces the solubility of the volatile organic compounds and promotes their transfer into the headspace—a phenomenon known as the "salting-out" effect.[1] This is a common strategy to enhance the sensitivity of the analysis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful control of parameters and the inclusion of quality control checks ensure the reliability and accuracy of the results.
Materials and Reagents
-
Analytes: this compound and other relevant volatile ester standards of high purity (≥98%).
-
Solvents: High-purity solvents suitable for GC-MS analysis (e.g., methanol, ethanol). For aqueous samples, use deionized water.
-
Salts (for salting out): Anhydrous sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), analytical grade.
-
Vials and Caps: 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps.[2]
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column. A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for the separation of a wide range of volatile esters.
-
Mass Spectrometer (MS): A single quadrupole or tandem quadrupole mass spectrometer is recommended for sensitive and selective detection.[6]
-
Headspace Autosampler: Capable of precise temperature and time control for vial equilibration and injection.
Workflow Diagram
Caption: Workflow for Headspace GC-MS Analysis of Volatile Esters.
Detailed Step-by-Step Methodology
1. Standard Preparation:
-
Prepare a stock solution of this compound and other target esters in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Create a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
2. Sample Preparation:
-
For liquid samples (e.g., fruit juice, wine), accurately pipette a known volume (e.g., 5 mL) into a 20 mL headspace vial.
-
For solid samples (e.g., fruit puree, polymer), accurately weigh a known amount (e.g., 1-2 g) into a 20 mL headspace vial.
-
If using the salting-out technique, add a precise amount of anhydrous NaCl (e.g., 1 g) to each vial.
-
Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps to prevent the loss of volatile compounds.[7]
3. Headspace GC-MS Parameters:
-
The following table provides a starting point for the instrumental parameters. These should be optimized for your specific application and instrumentation.
| Parameter | Recommended Setting | Rationale |
| Headspace Autosampler | ||
| Vial Equilibration Temp. | 80 °C | Increases vapor pressure of esters for better sensitivity. |
| Vial Equilibration Time | 20 min | Ensures equilibrium is reached for reproducible results. |
| Loop Temperature | 90 °C | Prevents condensation of analytes in the sample loop. |
| Transfer Line Temp. | 100 °C | Ensures efficient transfer of analytes to the GC inlet. |
| Injection Volume | 1 mL | A common starting point, can be optimized. |
| Gas Chromatograph | ||
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with high concentration samples. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Column Flow | 1.0 mL/min (constant flow) | Provides optimal separation efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates a wide range of volatile esters.[8] |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic fragmentation patterns for identification.[9] |
| Scan Range | m/z 40-300 | Covers the expected mass range for most volatile esters. |
4. Data Acquisition and Analysis:
-
Acquire data in full scan mode for qualitative analysis and to build a spectral library.
-
For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity.[6]
-
Identify this compound and other esters by comparing their retention times and mass spectra with those of authentic standards and by searching against a commercial mass spectral library (e.g., NIST, Wiley).
-
Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the working standards. Use this curve to quantify the amount of the ester in the samples.
Data Presentation and Interpretation
Example Chromatogram and Mass Spectrum
A well-resolved chromatogram will show distinct peaks for each of the volatile esters. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern that can be used for its unambiguous identification. The molecular ion (M+) may be present, along with key fragment ions resulting from the cleavage of the ester bond.
Quantitative Data Summary
The quantitative results should be summarized in a clear and concise table.
| Sample ID | This compound (µg/L) | Other Target Ester 1 (µg/L) | Other Target Ester 2 (µg/L) |
| Sample A | 15.2 ± 0.8 | 23.5 ± 1.2 | 8.9 ± 0.5 |
| Sample B | 5.6 ± 0.3 | 12.1 ± 0.7 | 3.4 ± 0.2 |
| Sample C | 28.9 ± 1.5 | 45.3 ± 2.3 | 15.7 ± 0.9 |
| Method Validation Parameters | |||
| Limit of Detection (LOD) | 0.5 µg/L | ||
| Limit of Quantitation (LOQ) | 1.5 µg/L | ||
| Linearity (R²) | >0.995 | ||
| Recovery | 95-105% | ||
| Precision (RSD) | <10% |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the results, the following validation parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. This is confirmed by the chromatographic resolution and the uniqueness of the mass spectrum.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the instrument response and the analyte concentration over a specified range. A correlation coefficient (R²) of >0.995 is generally considered acceptable.
-
Accuracy and Precision: Accuracy is determined by performing recovery studies on spiked samples, with recoveries typically expected to be within 80-120%. Precision, expressed as the relative standard deviation (RSD), should be less than 15% for replicate measurements.[10]
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio.
Conclusion
This application note has provided a comprehensive and scientifically grounded protocol for the analysis of volatile esters, including this compound, using static headspace GC-MS. By understanding the principles behind the experimental choices and implementing a robust, self-validating methodology, researchers and scientists can confidently and accurately profile the volatile composition of their samples. The presented workflow is designed to be a reliable starting point that can be further optimized and adapted to meet the specific needs of various applications in research, development, and quality control.
References
- Restek Corporation. (n.d.). A Technical Guide for Static Headspace Analysis Using GC.
- Agilent Technologies. (n.d.). Headspace Sampling Fundamentals.
-
PerkinElmer. (n.d.). An Introduction To Headspace Sampling In Gas Chromatography Fundamentals And Theory. Retrieved from [Link]
-
Lee, C., Lee, Y., Lee, J.-G., & Buglass, A. J. (2015). Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. Analytical Methods, 7(10), 4248–4257. [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
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Phenomenex. (n.d.). Headspace Gas Chromatography: Types and Uses. Retrieved from [Link]
-
Aijiren. (2024, June 6). Basics Of Headspace Sampling in Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2013). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. Retrieved from [Link]
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- 10. gcms.cz [gcms.cz]
Application Notes and Protocols: 3-Methylbutyl heptanoate in Insect Pheromone Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Methylbutyl heptanoate as a semiochemical in insect pheromone research. It details the compound's properties, its role in insect communication, and provides validated, step-by-step protocols for its use in chemical analysis, electrophysiological assays, and behavioral studies. The guide is designed to offer both foundational knowledge and practical, field-proven methodologies to ensure experimental success and data integrity.
Introduction: The Significance of this compound
In the intricate world of insect chemical communication, semiochemicals act as a language that governs critical behaviors such as mating, aggregation, and foraging.[1][2] this compound (also known as isoamyl heptanoate or isopentyl heptanoate) is an ester that has been identified as a component of the aggregation or sex pheromone blend in several insect species, particularly within the order Coleoptera (beetles). Its primary role is often to act as an attractant, drawing conspecifics to a specific location for mating or resource exploitation.
The study of such compounds is paramount for developing sustainable and environmentally benign pest management strategies.[1][3] By harnessing the power of natural insect attractants, researchers can develop highly specific monitoring tools, mass trapping systems, and mating disruption techniques that minimize off-target effects common with broad-spectrum insecticides.[4] This guide provides the necessary protocols to investigate and leverage the bioactivity of this compound.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | Isoamyl heptanoate, Isopentyl heptanoate | [5] |
| CAS Number | 109-25-1 | [5] |
| Molecular Formula | C12H24O2 | [5] |
| Molecular Weight | 200.32 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | ~242 °C | |
| Flash Point | 87.78 °C (190.00 °F) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Purity (for research) | >98% recommended |
The Pheromone Research Workflow
The identification and application of an insect pheromone component like this compound follows a logical and systematic workflow. This process ensures that the identified compound is chemically correct, biologically active, and behaviorally relevant.
Caption: Workflow for insect pheromone identification, validation, and application.
Core Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experimental stages involving this compound.
Protocol: Chemical Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and purity of a synthetic standard of this compound or to identify it within a natural insect extract.
Justification: GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds.[1][6] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a unique chemical fingerprint (mass spectrum) and retention time for a given compound.[1]
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)
-
High-purity helium carrier gas
-
Synthetic this compound standard (>98% purity)
-
Hexane (HPLC grade)
-
Microsyringes (10 µL)
-
Autosampler vials with inserts
Procedure:
-
Standard Preparation: Prepare a 100 ppm (µg/mL) stock solution of this compound in hexane. Perform serial dilutions to create a calibration curve (e.g., 0.1, 1, 5, 10 ppm).
-
GC-MS Instrument Setup (Example Parameters):
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 50°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Analysis:
-
Inject 1 µL of a mid-range standard (e.g., 5 ppm) to determine the retention time and confirm the mass spectrum.
-
Inject 1 µL of the insect extract or unknown sample.
-
Validation: The compound in the unknown sample is positively identified as this compound if both its retention time and its mass spectrum match those of the authentic synthetic standard run under identical conditions.[7]
-
Protocol: Electroantennography (EAG) Bioassay
Objective: To determine if the insect antenna can detect this compound, confirming it is an olfactory-active compound.
Justification: EAG measures the summated electrical potential from all olfactory receptor neurons on an insect's antenna in response to an odor stimulus.[8][9] A significant voltage deflection indicates that the antenna possesses receptors capable of detecting the compound. This technique is crucial for screening compounds for biological relevance before proceeding to more complex behavioral assays.[1]
Materials:
-
Live insects (e.g., adult beetles)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Stereo microscope
-
Purified, humidified air delivery system
-
Glass Pasteur pipettes and filter paper strips
-
This compound standard
-
Solvent (e.g., paraffin oil or hexane)
-
Saline solution (e.g., Ringer's solution)
Procedure:
-
Odor Cartridge Preparation:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 100 ng/µL, 10 ng/µL).
-
Apply 10 µL of a dilution onto a small strip of filter paper and insert it into a Pasteur pipette. This is the stimulus cartridge.
-
Prepare a solvent-only cartridge to serve as the negative control.
-
-
Antennal Preparation:
-
Immobilize the insect (e.g., using a pipette tip with the end cut off or wax).
-
Under the microscope, carefully excise one antenna.
-
Mount the antenna between two glass capillary electrodes filled with saline solution.[9] The basal end connects to the reference electrode and the distal tip to the recording electrode. A small portion of the tip may be snipped to ensure good contact.[10][11]
-
-
Recording:
-
Position the prepared antenna in a continuous stream of purified, humidified air (the "main airline").
-
Insert the tip of the stimulus cartridge into a port in the main airline.
-
Deliver a puff of air (e.g., 0.5 seconds) through the cartridge, carrying the odor over the antenna.
-
Record the resulting voltage deflection (in millivolts, mV).
-
Allow the antenna to recover for at least 30-60 seconds between puffs.
-
-
Data Analysis:
-
Test the solvent control first to establish a baseline response.
-
Present stimuli in a randomized order, including the control, to avoid adaptation effects.
-
A response is considered positive if the depolarization amplitude is significantly greater than that of the solvent control. Compare responses across different concentrations to create a dose-response curve.
-
Protocol: Y-Tube Olfactometer Behavioral Bioassay
Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to this compound.
Justification: While EAG confirms detection, it does not reveal the behavioral valence of a compound. An olfactometer provides a choice-based assay to quantify whether an insect will move towards or away from an odor source.[12][13] The Y-tube is a standard, simple two-choice design.[12]
Materials:
-
Y-tube olfactometer (glass)
-
Airflow meter and pump
-
Charcoal-filtered, humidified air source
-
Test insects (starved for 4-6 hours to increase motivation)
-
This compound standard
-
Solvent (e.g., paraffin oil)
-
Filter paper or rubber septa for dispensing the odor
Procedure:
-
Setup:
-
Clean the Y-tube thoroughly with solvent (e.g., acetone) and bake at 120°C to remove any residual odors.
-
Connect the two arms of the Y-tube to separate air sources, each flowing at a controlled rate (e.g., 200 mL/min).
-
One air stream passes over the treatment (a filter paper with 10 µL of this compound solution), and the other passes over the control (filter paper with 10 µL of solvent only).
-
-
Bioassay:
-
Introduce a single insect into the base (the long arm) of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.[14]
-
A choice is recorded when the insect walks a certain distance (e.g., two-thirds) into one of the arms and remains there for a minimum time (e.g., 30 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Experimental Controls:
-
After testing a set number of insects (e.g., 10), swap the positions of the treatment and control arms to eliminate any positional bias.[15]
-
Use a new insect for each replicate. Test at least 30-50 insects for statistical power.
-
-
Data Analysis:
-
Analyze the choice data using a Chi-square (χ²) test or a binomial test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 random distribution. A significant preference for the treatment arm indicates attraction.
-
Protocol: Field Trapping Experiment
Objective: To evaluate the efficacy of this compound as a lure for monitoring or mass trapping a target insect population under real-world conditions.
Justification: Laboratory assays are essential but do not fully replicate the complex environmental variables of a field setting. Field trapping is the ultimate test of a pheromone's practical utility.[3]
Materials:
-
Insect traps appropriate for the target species (e.g., sticky wing traps, bucket funnel traps).[4][16]
-
Lure dispensers (e.g., rubber septa, polyethylene vials).[16]
-
Synthetic this compound (>98% purity)
-
Solvent (e.g., hexane)
-
Control lures (dispensers with solvent only)
-
GPS device for mapping trap locations
Procedure:
-
Lure Preparation:
-
Load dispensers with a precise amount of this compound (e.g., 1 mg per lure). The optimal dose often needs to be determined empirically.
-
Prepare an equal number of control lures containing only the solvent.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design. Divide the area into several blocks (replicates). Within each block, place one trap with the pheromone lure and one control trap.
-
Ensure traps are spaced sufficiently far apart (e.g., 50-100 meters) to avoid interference.[17]
-
-
Trap Deployment:
-
Data Collection and Maintenance:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap. Remove all captured insects.[19]
-
Rotate trap positions within a block at each check to minimize location-based bias.
-
Replace lures at appropriate intervals based on their expected field life (e.g., every 4-6 weeks).[19]
-
-
Data Analysis:
-
Analyze the capture data using a t-test or ANOVA to determine if there is a statistically significant difference in the mean number of insects captured between the pheromone-baited traps and the control traps.
-
Conclusion and Future Outlook
This compound serves as a valuable tool in the study of insect chemical ecology. The protocols outlined in this guide provide a robust framework for its analysis and validation, from initial electrophysiological screening to large-scale field trials. Future research should focus on optimizing lure blends by combining this compound with other synergistic compounds, refining dispenser technology for controlled release, and integrating its use into comprehensive Integrated Pest Management (IPM) programs.[4]
References
-
Electroantennography - Wikipedia. Available at: [Link]
-
An Overview of Insect Semiochemical Detection - Vigyan Varta. Available at: [Link]
-
Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Available at: [Link]
-
GC-MS for Characterization and Identification of Ant Semiochemicals - ResearchGate. Available at: [Link]
-
Synthesis of sec-Butyl 3-methylheptanoate - PrepChem.com. Available at: [Link]
-
Insects' perception and behavioral responses to plant semiochemicals - PubMed Central. Available at: [Link]
-
Efficacy of an improved method to screen semiochemicals of insect - PMC - NIH. Available at: [Link]
-
3-methylheptanoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Available at: [Link]
-
ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. Available at: [Link]
-
AN OLFACTOMETER FOR THE BIO-ASSAY OF ATTRACTANTS FOR SCOLYTIDS. Available at: [Link]
-
The Electroantennographic Detector — a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones - ResearchGate. Available at: [Link]
-
A Step-by-Step Guide to Mosquito Electroantennography - JoVE. Available at: [Link]
-
Development and Evaluation of Sex Pheromone Mass Trapping Technology for Ectropis grisescens: A Potential Integrated Pest Management Strategy - MDPI. Available at: [Link]
-
Sex pheromone dispenser type and trap design affect capture of dogwood borer - PubMed. Available at: [Link]
-
y-tube olfactometer bioassays: Topics by Science.gov. Available at: [Link]
-
Response of adult Cochliomyia macellaria, Musca domestica, and Sarcophaga bullata (Diptera: Calliphoridae, Muscidae, Sarcophagidae) to odors produced by commercial fly baits in a two-choice olfactometer bioassay | Journal of Insect Science | Oxford Academic. Available at: [Link]
-
Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies - The Hive. Available at: [Link]
-
Pheromone Trapping: Advancements and Innovations in Pest Management Technologies - New Era Agriculture Magazine. Available at: [Link]
-
Using Pheromone Traps in Field Crops - UK Entomology - University of Kentucky. Available at: [Link]
-
The efficacy of a new pheromone trap setup design, aimed for trapping Ips typographus (Coleoptera, Curculionidae, Scolytinae) - ResearchGate. Available at: [Link]
-
isoamyl heptanoate, 109-25-1 - The Good Scents Company. Available at: [Link]
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[The role of volatile organic compounds in plant-insect communication] - PubMed. Available at: [Link]
-
BUREAU OF SUGAR EXPERIMENT STATIONS QUEENSLAND, AUSTRALIA FIELD EXPERIMENTS TO OPTIMISE LURES FOR MASS-TRAPPING OF CANE WEEVIL. Available at: [Link]
-
Chemical Communication – ENT 425 – General Entomology. Available at: [Link]
-
Summary of commercially available pheromones of common stored-product beetles. Available at: [Link]
- US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents.
-
Trapping Chilo Sacchariphagus (Lepidoptera: Crambidae) in Sugarcane Using Synthetic Pheromones - Agritrop. Available at: [Link]
-
(PDF) Olfactory Attraction of the Sugar Cane Weevil (Coleoptera: Curculionidae) to Host Plant Odors, and Its Aggregation Pheromone - ResearchGate. Available at: [Link]
-
Esterification Of 3-Methylbutyl Ethanoate Lab Report - 727 Words - Bartleby.com. Available at: [Link]
-
Novel insights into insect chemical communication ‐ an introduction - ResearchGate. Available at: [Link]
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- 5. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]
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- 7. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electroantennography - Wikipedia [en.wikipedia.org]
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- 14. thehive.icipe.org [thehive.icipe.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Sex pheromone dispenser type and trap design affect capture of dogwood borer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. agritrop.cirad.fr [agritrop.cirad.fr]
- 19. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methylbutyl Heptanoate Synthesis
Welcome to the technical support center for the synthesis of 3-Methylbutyl heptanoate, also known as isoamyl heptanoate or isopentyl heptanoate.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, particularly via Fischer esterification, are a common challenge.[2][3] This is primarily because the reaction is an equilibrium process.[3][4] Several factors can contribute to poor yields, and a systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Presence of Water: Water is a product of the esterification reaction. Its presence in the reaction mixture can shift the equilibrium back towards the reactants (Le Châtelier's principle), thus reducing the yield of the ester.[3][5][6][7][8]
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Suboptimal Molar Ratio of Reactants: The stoichiometry of the reactants plays a crucial role in driving the reaction forward.
-
Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and distillation steps.[2][7][13]
-
Solution: Be meticulous during the workup procedure. Ensure complete extraction by performing multiple extractions with the organic solvent. Minimize losses during transfers between glassware.[13] When purifying by distillation, ensure the apparatus is set up correctly to avoid loss of the product.[12]
-
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: While Fischer esterification is a relatively clean reaction, side reactions can occur, especially under harsh conditions.
Potential Side Reactions & Prevention:
-
Dehydration of 3-Methylbutanol: At high temperatures and in the presence of a strong acid catalyst, 3-methylbutanol can undergo dehydration to form alkenes.
-
Prevention: Avoid excessively high reaction temperatures.[7] Use the minimum effective amount of the acid catalyst.
-
-
Ether Formation: The alcohol can also undergo self-condensation to form an ether, particularly if the reaction temperature is too high.
-
Prevention: Maintain careful control over the reaction temperature.
-
-
Charring/Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the reactants and products, resulting in a dark-colored reaction mixture and lower yields.
-
Prevention: Monitor the reaction closely and avoid unnecessarily long reaction times. Use a heating mantle with a stirrer to ensure even heating.
-
Question 3: My final product is impure. What are the common impurities and how can I effectively purify this compound?
Answer: Common impurities in the synthesis of this compound include unreacted starting materials (3-methylbutanol and heptanoic acid), the acid catalyst, and any side products.
Purification Strategy:
-
Neutralization: After the reaction is complete, the mixture should be cooled and washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and any unreacted heptanoic acid.[14][15][16]
-
Washing: The organic layer should then be washed with water to remove any remaining salts and water-soluble impurities. A final wash with brine (saturated NaCl solution) can help to break up any emulsions and further dry the organic layer.[14]
-
Drying: The organic layer should be dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.[14][15]
-
Distillation: The final and most critical purification step is fractional distillation under reduced pressure.[12][14][17] This will separate the desired ester from any remaining starting materials and high-boiling point impurities.
| Compound | Boiling Point (°C) |
| 3-Methylbutanol | 131 |
| Heptanoic Acid | 223 |
| This compound | 228-229 |
Note: Boiling points are at atmospheric pressure and can be significantly lower under reduced pressure.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods include:
-
Fischer-Speier Esterification: This is the direct acid-catalyzed reaction of 3-methylbutanol with heptanoic acid.[10][12] It is a widely used and cost-effective method. The reaction is reversible and typically requires an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[4][12][18]
-
Enzymatic Synthesis: Lipase-catalyzed esterification offers a milder and more environmentally friendly alternative.[19][20][21] Enzymes like Candida antarctica lipase B (CAL-B) can be used to catalyze the reaction, often with high selectivity and under milder conditions.[21][22]
Q2: What is the role of the acid catalyst in Fischer esterification?
A2: The acid catalyst plays a crucial role in the Fischer esterification mechanism. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][10][18] The catalyst is regenerated at the end of the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of reactants to products over time. This is particularly useful for optimizing reaction conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of the characteristic ester proton signals.[25]
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Reagents: Heptanoic acid and concentrated sulfuric acid are corrosive. 3-Methylbutanol is flammable. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reflux: When heating the reaction mixture under reflux, use a heating mantle and ensure the condenser is properly functioning to prevent the escape of flammable vapors.[11]
-
Workup: Be cautious when neutralizing the acid with sodium bicarbonate, as this will produce carbon dioxide gas and can cause pressure buildup if not done carefully.[15]
III. Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol provides a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
3-Methylbutanol
-
Heptanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbutanol (1.2 equivalents) and heptanoic acid (1.0 equivalent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants) to the stirred mixture.
-
Heat the mixture to reflux using a heating mantle and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[14][15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the lipase-catalyzed synthesis.
Materials:
-
3-Methylbutanol
-
Heptanoic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional)
-
Anhydrous hexane (or other suitable solvent)
Procedure:
-
In a flask, combine 3-methylbutanol and heptanoic acid in a suitable solvent like hexane. A 1:1 molar ratio is a good starting point.[26]
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If desired, add molecular sieves to remove the water produced during the reaction.[9]
-
Incubate the mixture at a suitable temperature (e.g., 40-60°C) with constant shaking.[27][28]
-
Monitor the reaction progress by GC.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure. The product may be pure enough for some applications, or it can be further purified by distillation.
IV. Visualizations
Caption: Decision tree for troubleshooting low yield in ester synthesis.
V. References
-
Organic Syntheses Procedure. (n.d.). 3-methylheptanoic acid. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of sec-Butyl 3-methylheptanoate. Retrieved from
-
ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from
-
RSC Publishing. (2024, August 13). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of isobutyric acid derivatives. Retrieved from
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from
-
PubMed. (n.d.). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. Retrieved from
-
Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from
-
Filo. (2025, July 8). What are possible sources of error in an esterification lab? Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Retrieved from
-
Brainly. (2024, April 4). [FREE] How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from
-
Chegg.com. (2023, April 16). Solved What would be a possible side reaction of the Fischer. Retrieved from
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from
-
Unknown. (n.d.). Isoamyl Hexanoate Synthesis: Production Methods for Manufacturers. Retrieved from
-
ResearchGate. (2025, August 6). (PDF) Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. Retrieved from
-
Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from
-
Odinity. (2014, March 27). Fischer Esterification. Retrieved from
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from
-
picoSpin 45. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil). Retrieved from
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from
-
NIST WebBook. (n.d.). Heptanoic acid, 3-methylbutyl ester. Retrieved from
-
PubMed. (2019, October 3). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Retrieved from
-
J-STAGE. (2019, September 30). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for the lipase-catalyzed synthesis of Butyl 3-hydroxybutanoate. Retrieved from
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- 28. researchgate.net [researchgate.net]
Improving yield and purity of synthesized 3-Methylbutyl heptanoate
Welcome to the technical support center for the synthesis of 3-Methylbutyl heptanoate (isoamyl heptanoate). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Introduction to this compound Synthesis
This compound is an ester known for its characteristic fruity, apricot-like aroma and is used in the flavor and fragrance industries.[1] Its synthesis is a classic example of Fischer esterification, a reversible, acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (3-methyl-1-butanol, also known as isoamyl alcohol).[2]
The core challenge in this synthesis lies in managing the reaction equilibrium. Since water is a byproduct, its presence can drive the reaction in reverse via hydrolysis, thereby reducing the ester yield.[3][4] This guide provides detailed troubleshooting strategies and protocols to overcome this and other common hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
Answer: Low yields in Fischer esterification are almost always linked to the reversible nature of the reaction.[2][5] To achieve high conversion, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.
Causality & Solutions:
-
Inefficient Water Removal: The accumulation of water, a reaction byproduct, promotes the reverse reaction (ester hydrolysis).[3][4]
-
Solution: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus .[6][7][8] By refluxing the reaction in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or benzene), water is continuously removed from the reaction mixture, driving the equilibrium forward.[6][8] The water collects in the graduated arm of the trap, while the less dense, immiscible solvent returns to the reaction flask.[6][7]
-
-
Unfavorable Reactant Stoichiometry: Using equimolar amounts of the carboxylic acid and alcohol often results in an equilibrium mixture with significant amounts of unreacted starting materials.[9]
-
Insufficient Catalysis or Reaction Time: The reaction is inherently slow without a catalyst.[3][4]
-
Solution: Ensure an adequate amount of a strong acid catalyst is used. Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are common choices.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from a few hours to over 24 hours depending on the scale and temperature.[8][10]
-
Question: After workup, my product is impure. What are the likely contaminants and how do I remove them?
Answer: The primary contaminants in your crude product are typically unreacted starting materials (heptanoic acid, 3-methyl-1-butanol) and the acid catalyst.
Purification Strategy:
-
Neutralize the Acid Catalyst: The strong acid catalyst must be removed to prevent product decomposition during distillation and to stop the reverse reaction.
-
Protocol: After cooling the reaction mixture, transfer it to a separatory funnel. Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Add the bicarbonate solution slowly and vent the funnel frequently, as the neutralization of the acid will produce carbon dioxide gas. Continue washing until the effervescence ceases. This step converts heptanoic acid into its water-soluble sodium salt (sodium heptanoate), effectively removing it from the organic layer.[5]
-
-
Remove Excess Alcohol: The excess 3-methyl-1-butanol is partially soluble in the organic layer.
-
Protocol: Wash the organic layer with water or a saturated sodium chloride solution (brine).[5] This helps to extract the more polar alcohol into the aqueous phase and breaks up any emulsions that may have formed.
-
-
Drying: Any residual water in the organic layer must be removed before the final purification step.
-
Protocol: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] Filter to remove the drying agent.
-
-
Final Purification:
-
Protocol: The most common method for final purification is fractional distillation under reduced pressure .[11] This is crucial because the boiling points of the ester and the unreacted alcohol may be close at atmospheric pressure. Reducing the pressure lowers the boiling points and can improve separation. Collect the fraction that boils at the expected temperature for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification reaction? A1: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[12] This makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[12] This is followed by a series of proton transfers, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation yields the final ester product.[9][12]
Sources
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- 2. athabascau.ca [athabascau.ca]
- 3. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. odinity.com [odinity.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. orickmedicosarl.com [orickmedicosarl.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting GC Analysis of 3-Methylbutyl Heptanoate
Welcome to the technical support center for the gas chromatography (GC) analysis of 3-Methylbutyl heptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. By understanding the root causes of these issues, you can enhance the accuracy, reproducibility, and reliability of your results.
Introduction to this compound Analysis
This compound (also known as isopentyl heptanoate or isoamyl heptanoate) is an ester recognized for its characteristic fruity, banana-like aroma.[1][2] Its analysis by GC is crucial in quality control for food and fragrance industries, as well as in various research applications. Accurate quantification and identification depend on a robust and well-maintained GC system. This guide provides in-depth, practical solutions to common chromatographic problems.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the GC analysis of this compound.
Issue 1: Peak Tailing
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing, where a peak appears asymmetrical with a drawn-out trailing edge, is a frequent problem in GC analysis.[3][4] It can compromise resolution and lead to inaccurate quantification.[3] The primary causes for peak tailing in the analysis of an ester like this compound can be categorized into system activity and physical setup issues.
Causality & Solutions:
-
Active Sites in the System: Esters can interact with active sites, such as exposed silanol groups in the injector liner or on the column itself.[5] This secondary interaction slows down a portion of the analyte molecules, causing the tailing effect.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a fresh, high-quality, deactivated inlet liner. Over time, liners can become active.[3]
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites.
-
Column Trimming: If the front end of the column is contaminated with non-volatile residues, it can become active. Trimming 10-20 cm from the column inlet can often resolve the issue.[4]
-
-
-
Improper Column Installation: An incorrectly installed column can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing.[6]
-
Solution:
-
Correct Column Insertion Depth: Ensure the column is inserted to the correct depth in both the injector and detector, following the instrument manufacturer's guidelines.[3]
-
Proper Ferrule Use: Use the correct ferrules for your column and ensure they are not overtightened, which can crush the column, or under-tightened, which can cause leaks.
-
Clean Column Cut: A poor, jagged cut of the column can cause peak tailing. Always use a ceramic scoring wafer to achieve a clean, 90-degree cut and inspect it with a magnifier.[3]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]
-
Solution:
-
Reduce Injection Volume: Try reducing the amount of sample injected.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
-
Issue 2: Ghost Peaks
Question: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even during a blank run. Where are they coming from?
Answer:
Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with the identification and quantification of your target analyte.[7] They are typically caused by contamination within the GC system or from the sample handling process.[5][8]
Causality & Solutions:
-
Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing volatile compounds that show up as peaks.[5]
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Avoid overtightening the septum nut, which can accelerate degradation.
-
-
Contaminated Inlet Liner or Syringe: Residue from previous injections can accumulate in the inlet liner or syringe and slowly bleed out in subsequent runs.[7][9]
-
Solution:
-
Regularly Replace the Liner: Establish a routine for replacing the inlet liner.
-
Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol with appropriate solvents.
-
Run a Blank: To diagnose, run a blank injection of just solvent. If the ghost peaks persist, the contamination is likely in the system. If they disappear, the source may be your sample or vials.[9]
-
-
-
Carrier Gas Impurities: Impurities in the carrier gas or gas lines can concentrate on the column at low temperatures and elute as the oven temperature increases.[8]
-
Solution: Use high-purity carrier gas (99.999% or higher) and install moisture, oxygen, and hydrocarbon traps on the gas line.[9]
-
-
Sample Carryover: High-boiling point components from a previous, more concentrated sample can be retained in the system and elute in later runs.[7]
-
Solution:
-
Increase Final Oven Temperature and Hold Time: A "bake-out" at the end of each run can help purge the system of late-eluting compounds.[4]
-
Solvent Washes: Inject a high-purity solvent multiple times after a concentrated sample to clean the injection port and column.
-
-
Issue 3: Poor Resolution
Question: My this compound peak is not well-separated from an adjacent impurity peak. How can I improve the resolution?
Answer:
Resolution is the measure of separation between two peaks in a chromatogram. Poor resolution can be due to suboptimal chromatographic conditions or an inappropriate column choice.[10]
Causality & Solutions:
-
Incorrect GC Column Phase: The stationary phase of the column is critical for selectivity.[11] For esters like this compound, a mid-polarity to polar column is generally recommended.[12]
-
Solution: Select a column with a stationary phase that provides good selectivity for esters. Common choices include columns with a polyethylene glycol (WAX) or a cyanopropylphenyl-based phase.[13]
-
-
Suboptimal Temperature Program: The oven temperature program directly affects retention and, consequently, resolution.
-
Solution:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Decrease the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, often improving resolution.[10]
-
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas flow rate (or head pressure) for your column dimensions to operate near the optimal van Deemter velocity. Refer to your column manufacturer's guidelines.
-
-
Column Dimensions: The length, internal diameter, and film thickness of the column all impact resolution.
-
Solution:
-
Longer Column: A longer column provides more theoretical plates and thus better resolution, but at the cost of longer analysis times.[14]
-
Smaller Internal Diameter: A smaller I.D. column offers higher efficiency and better resolution.[15]
-
Thicker Film: For volatile compounds, a thicker stationary phase film can increase retention and improve separation.[16]
-
-
Issue 4: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
Answer:
Stable retention times are crucial for reliable peak identification.[17] Shifts in retention time indicate a change in the analytical conditions.[18]
Causality & Solutions:
-
Leaks in the System: A leak in the carrier gas flow path will alter the column flow rate and pressure, leading to changes in retention time.[19]
-
Solution: Perform a leak check of the system, paying close attention to the septum, column fittings, and gas line connections. An electronic leak detector is recommended.
-
-
Fluctuations in Column Temperature or Flow Rate: The GC oven must maintain a precise and reproducible temperature. Similarly, the electronic pressure control (EPC) system must deliver a constant flow.[17]
-
Solution:
-
Verify Oven Temperature: Check the oven temperature accuracy and stability with a calibrated thermometer.
-
Check EPC Settings: Ensure the pressure or flow settings in your method are correct and that the EPC is functioning properly.
-
-
-
Changes in the Column: Over time, the stationary phase can degrade, or the column can be shortened by trimming, which will affect retention times.[17]
-
Solution:
-
Use a Reference Standard: Regularly inject a standard to monitor retention time and system performance.
-
Relative Retention Time: To minimize variability, use an internal standard and calculate the relative retention time of your analyte. This can compensate for minor shifts in flow or temperature.[20]
-
-
FAQs: this compound GC Analysis
Q1: What is a good starting point for GC-FID conditions for this compound analysis?
A1: A good starting point would be:
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), or a polar WAX column. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[11][12]
-
Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is a reasonable starting point.[13]
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-15 °C/min to 230 °C and hold for 5 minutes.[13]
-
Detector (FID): 280 °C.[13]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
Q2: How should I prepare my sample for analysis?
A2: For a relatively pure sample of this compound, a simple "dilute and shoot" method is often sufficient.[21]
-
Choose a volatile, high-purity solvent like hexane or dichloromethane.[22]
-
Dilute your sample to a concentration that is within the linear range of your detector.
-
If the sample matrix is complex, a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[23][24]
Q3: Can I use GC-MS for this analysis?
A3: Yes, GC-MS is an excellent technique for both identifying and quantifying this compound. The mass spectrum provides a chemical fingerprint that confirms the identity of the peak.[25] The NIST Chemistry WebBook provides reference mass spectra for this compound.[2]
Data and Protocols
Table 1: Recommended GC Column Characteristics for Ester Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | Mid-polarity (e.g., 5% Phenyl) to Polar (e.g., WAX) | "Like dissolves like" principle; polar esters are best separated on polar phases.[12] |
| Column Length | 30 m | Good balance between resolution and analysis time for most applications.[16] |
| Internal Diameter | 0.25 mm | Offers a good compromise between efficiency and sample capacity.[11] |
| Film Thickness | 0.25 - 0.50 µm | Suitable for analytes in the volatility range of this compound. |
Protocol: Systematic Troubleshooting Workflow
-
Define the Problem: Clearly identify the issue (e.g., peak tailing, shifting retention times).
-
Review Recent Changes: Have any changes been made to the instrument, method, or sample preparation recently?[5]
-
Start at the Injector: The majority of GC problems originate in the injector. Check the septum, liner, and syringe.[9]
-
Check for Leaks: Systematically check for gas leaks.
-
Run a Standard: Inject a known standard to verify system performance.
-
Isolate the Column: If the problem persists, consider column contamination or degradation. Trim the column inlet.
-
Consult Instrument Logs: Review any error messages or logs from the GC software.
Visualizations
Troubleshooting Peak Tailing
Caption: A decision tree for diagnosing peak tailing issues.
General GC Troubleshooting Flow
Caption: A workflow for isolating the source of GC problems.
References
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
Separation Science. (n.d.). When GC Retention Times Shift: Practical Advice for Operators. [Link]
-
Restek Corporation. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks. [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
LCGC. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Agilent Technologies. (2016, April 5). Ghost Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. [Link]
-
Dolan, J. W. (n.d.). How Much Retention Time Variation Is Normal? LCGC International. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Chromatography Today. (n.d.). How Much Retention Time Variation Should I Expect?[Link]
-
Scribd. (n.d.). Understanding Ghost Peaks in GC. [Link]
-
Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). [Link]
-
Chromatography Forum. (2016, February 23). Variation in retention time GC-FID. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. [Link]
-
IntechOpen. (n.d.). Sample Preparation Techniques for Gas Chromatography. [Link]
-
ResearchGate. (2019, December 23). Reason for loss of sterol esters during GC analysis?[Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]
-
MilliporeSigma. (n.d.). GC Column Selection Guide. [Link]
-
Amerigo Scientific. (n.d.). A Guide to GC Column Selection. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]
-
Chromatography Forum. (2016, March 7). Peaks tailing-problem on fatty acid and ester analyses. [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook, SRD 69. [Link]
-
Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]
-
Restek Corporation. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
Sources
- 1. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 2. Heptanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 8. instrument-solutions.com [instrument-solutions.com]
- 9. youtube.com [youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.ca [fishersci.ca]
- 13. agilent.com [agilent.com]
- 14. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 15. A Guide to GC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 16. trajanscimed.com [trajanscimed.com]
- 17. sepscience.com [sepscience.com]
- 18. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 19. Variation in retention time GC-FID - Chromatography Forum [chromforum.org]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. agilent.com [agilent.com]
- 22. Sample preparation GC-MS [scioninstruments.com]
- 23. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. scispace.com [scispace.com]
- 25. multimedia.3m.com [multimedia.3m.com]
Preventing hydrolysis of 3-Methylbutyl heptanoate during storage
Technical Support Center: 3-Methylbutyl Heptanoate
Guide: Preventing Hydrolytic Degradation During Long-Term Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of material integrity: preventing hydrolysis during storage. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the validity and reproducibility of your experimental outcomes. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your this compound.
Frequently Asked Questions (FAQs): The Chemistry of Instability
This section addresses the fundamental principles governing the hydrolysis of this compound. Understanding the mechanism of degradation is the first step toward its prevention.
Q1: What is hydrolysis and how does it affect this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1][2][3] In the case of an ester like this compound, water attacks the electrophilic carbonyl carbon of the ester group. This process, which can be catalyzed by either acid or base, breaks the ester bond, resulting in the formation of its parent carboxylic acid (Heptanoic acid) and alcohol (3-Methyl-1-butanol).[4][5] This degradation compromises the purity of the material, introducing contaminants that can interfere with downstream applications and alter the compound's physicochemical properties.
Q2: What are the primary factors that accelerate the hydrolysis of this ester?
A2: The rate of hydrolysis is significantly influenced by several environmental factors:
-
Presence of Water: Water is a necessary reactant for hydrolysis. The reaction rate is directly influenced by the amount of water present.[3][6]
-
pH (Presence of Acids or Bases): Both acids and bases act as catalysts.[1][2][7] Acid-catalyzed hydrolysis is a reversible equilibrium process.[5][8][9] In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack.[4][10]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated storage temperatures provide the necessary activation energy for the reaction to proceed more quickly.[11]
-
Catalytic Impurities: Metal ions can sometimes act as Lewis acids, catalyzing the hydrolysis process.[12]
Q3: What are the degradation products and why are they a concern?
A3: The hydrolysis of this compound yields Heptanoic acid and 3-Methyl-1-butanol. The presence of these impurities can have significant consequences:
-
Altered Biological/Chemical Activity: In drug development or sensory science, the degradation products will have different biological activities, potencies, or organoleptic properties than the parent ester.
-
Inaccurate Quantification: The presence of impurities leads to incorrect measurements of concentration and dosage, invalidating experimental results.
-
Changes in Physical Properties: The formation of a carboxylic acid can lower the pH of a formulation, potentially causing further degradation of other components.
Below is a diagram illustrating the acid and base-catalyzed hydrolysis pathways.
Caption: Acid vs. Base-Catalyzed Hydrolysis of this compound.
Troubleshooting Guide: Storage, Handling, and Analysis
This section provides actionable solutions to common issues encountered during the storage and use of this compound.
Q4: What are the ideal conditions for storing neat (undiluted) this compound?
A4: To minimize hydrolysis, neat this compound must be protected from atmospheric moisture and contaminants. The key is to create an environment that is as dry and inert as possible. Refer to the table below for a summary of recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of the hydrolysis reaction.[11] Avoid freezing unless the material's properties upon thawing are validated. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, which contains moisture and oxygen, preventing direct contact with the ester.[13] |
| Container | Amber Borosilicate Glass | Chemically inert and protects against potential light-induced degradation. Ensure the container has a tight-fitting, high-quality seal (e.g., PTFE-lined cap). |
| Additives | Anhydrous Molecular Sieves (3Å or 4Å) | Can be added to the container to actively scavenge any trace amounts of water that may be present or introduced.[14] |
Q5: I need to store the ester in a solvent. What are the best practices?
A5: Storing esters in solution can increase the risk of hydrolysis if not done correctly. The choice of solvent is critical.
-
Solvent Selection: Always use a high-purity, anhydrous, aprotic solvent (e.g., hexane, toluene, dichloromethane). Protic solvents like alcohols can participate in transesterification, while residual water in any solvent can cause hydrolysis.
-
Solvent Preparation: Use freshly opened anhydrous solvents or dry the solvent yourself using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Solution Storage: Store the solution under the same conditions as the neat material: refrigerated, under an inert atmosphere, and in a tightly sealed container.
Q6: How can I confirm if my stored sample of this compound has degraded?
A6: If you suspect degradation, several analytical techniques can be employed to assess the purity of your sample. This serves as a self-validating check on your storage protocol.
| Analytical Technique | What to Look For | Purpose |
| Gas Chromatography (GC-MS) | Appearance of new peaks corresponding to Heptanoic acid and 3-Methyl-1-butanol. Decrease in the relative area of the parent ester peak. | Quantifies the parent ester and its degradation products, providing a definitive purity assessment. |
| FT-IR Spectroscopy | Appearance of a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. | A rapid, qualitative method to detect the presence of the acidic degradation product.[15] |
| Karl Fischer Titration | Water content above the manufacturer's specification or baseline measurement. | Directly measures the water content, which is the key reactant for hydrolysis. An increase over time indicates a breach in storage integrity. |
| ¹H NMR Spectroscopy | Appearance of new signals corresponding to the protons in Heptanoic acid and 3-Methyl-1-butanol. | Provides structural confirmation of the degradation products and can be used for quantification if an internal standard is used. |
Experimental Protocol: Preparation of a Stock Solution for Long-Term Storage
This protocol provides a step-by-step method for preparing a stable stock solution of this compound, incorporating best practices to prevent hydrolysis.
Caption: Workflow for preparing a stable ester stock solution.
Methodology:
-
Solvent Preparation:
-
Select a high-purity, anhydrous-grade aprotic solvent.
-
To ensure the removal of trace water, add freshly activated 3Å molecular sieves to the sealed solvent bottle at least 24 hours before use.
-
-
Vial Preparation:
-
Choose an appropriate-sized amber glass vial with a PTFE-lined screw cap.
-
Thoroughly clean and dry the vial in an oven (>100 °C).
-
While still warm, place the vial under a stream of dry, inert gas (Argon or Nitrogen) and allow it to cool to room temperature. This process, known as flame-drying or oven-drying under vacuum followed by inert gas backfill, removes adsorbed moisture from the glass surface.
-
-
Baseline Analysis (Self-Validation):
-
Before preparing the solution, take a small aliquot of the neat this compound as received.
-
Analyze this sample using GC-MS to obtain a baseline purity profile. This initial chromatogram will serve as a reference for future quality control checks.
-
-
Solution Preparation:
-
Calculate the required mass or volume of this compound for your desired concentration.
-
Working under a continuous flow of inert gas, uncap the prepared vial.
-
Using a clean, dry, gas-tight syringe, withdraw the required amount of the neat ester and dispense it into the vial.
-
Using a separate dry syringe or cannula, transfer the anhydrous solvent into the vial to reach the final desired volume.
-
-
Final Sealing and Storage:
-
Immediately and tightly cap the vial.
-
For an extra layer of protection against moisture ingress, wrap the cap-vial interface with parafilm.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vial upright in a refrigerator at 2-8 °C, away from light.
-
By following this rigorous protocol, you create multiple barriers to hydrolysis, ensuring the integrity of your this compound solution for the duration of your research project.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Polymer Chemistry. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
LookChem. (n.d.). Sec-butyl 3-methylheptanoate. Retrieved from [Link]
-
PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]
-
YouTube. (2015). Base Catalyzed Ester Hydrolysis (Saponification). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
NIST WebBook. (n.d.). Heptanoic acid, 3-methylbutyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Heptanoic acid, 3-methylbutyl ester. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]
-
ChemSrc. (2025). sec-butyl 3-methylheptanoate. Retrieved from [Link]
-
PubChem. (n.d.). Heptanoic acid, 3-methyl-, 1-methylpropyl ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Retrieved from [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
Pearson+. (2023). The acid-catalyzed hydrolysis of an ester results in the formation.... Retrieved from [Link]
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- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
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- 13. 3-Methylbutyl butanoate(106-27-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 15. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Methods for Removing Impurities from 3-Methylbutyl Heptanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-Methylbutyl heptanoate (also known as isoamyl heptanoate). This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide robust, field-proven protocols to help you achieve high purity for your target compound. Our approach emphasizes not just the "how" but the fundamental "why" behind each step, ensuring a deeper understanding and more successful experimental outcomes.
Introduction to this compound Purification
This compound is an ester commonly synthesized via Fischer-Speier esterification, a reaction between 3-methylbutan-1-ol (isoamyl alcohol) and heptanoic acid, typically catalyzed by a strong acid like sulfuric acid.[1][2] While the synthesis is straightforward, the crude product is invariably a mixture containing unreacted starting materials, catalyst, and byproducts.[3] Achieving high purity is critical for applications in fragrance, flavor, and pharmaceutical industries, where impurities can drastically alter product quality and efficacy. This guide provides a systematic approach to identifying and removing these contaminants.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude reaction mixture? A: The most common impurities are the unreacted starting materials (heptanoic acid and 3-methylbutan-1-ol), the acid catalyst (e.g., sulfuric acid), and the water formed as a byproduct during the reaction.[3][4] Depending on reaction conditions, side products like di-isoamyl ether could also be present.
Q2: My purified ester has a sharp, unpleasant, or vinegary odor. What is the cause? A: This is almost certainly due to residual heptanoic acid. Carboxylic acids are known for their sharp odors. This impurity is easily removed by washing the crude product with a mild basic solution, such as 5% aqueous sodium bicarbonate.[5]
Q3: After washing my product with aqueous solutions, it appears cloudy or hazy. What should I do? A: A cloudy appearance indicates the presence of dispersed water.[3] Your first step should be to wash the organic layer with a saturated sodium chloride solution (brine). Brine helps to break up emulsions and draws water out of the organic phase. Following the brine wash, the product should be dried over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration.
Q4: Is it acceptable to use a strong base like sodium hydroxide (NaOH) for the neutralization wash? A: It is strongly discouraged. While NaOH will neutralize acidic impurities, it is a potent enough base to catalyze the hydrolysis (saponification) of your ester product back into the alcohol and the carboxylate salt, which would significantly reduce your yield.[6] A milder base like sodium bicarbonate is the preferred reagent.[4]
Q5: I'm having trouble separating this compound from unreacted heptanoic acid by distillation. Why? A: The boiling points of this compound (~224-227 °C) and heptanoic acid (~223 °C) are extremely close, making separation by simple distillation practically impossible.[7] You must first remove the acidic impurity with a basic wash. If separation from other non-acidic, high-boiling impurities is needed, fractional distillation under atmospheric or reduced pressure (vacuum distillation) is required.[8][9]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve issues based on your experimental observations.
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) & Rationale |
| Cloudy/Hazy Product | Residual water from aqueous washes. | 1. Brine Wash: Wash the organic layer with saturated NaCl solution to remove bulk water. 2. Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes, then filter. |
| Acidic pH of Product | Residual acid catalyst (e.g., H₂SO₄) or unreacted heptanoic acid. | 1. Bicarbonate Wash: Perform multiple washes with 5% sodium bicarbonate solution until CO₂ evolution (fizzing) ceases. 2. pH Check: Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic (pH 7-8). |
| Low Yield After Workup | - Ester hydrolysis (saponification) by strong base. - Emulsion formation during washes leading to product loss. - Incomplete reaction. | 1. Use Mild Base: Always use NaHCO₃, not NaOH. 2. Break Emulsions: Use brine and allow adequate time for layers to separate. Gentle swirling is better than vigorous shaking. 3. Drive Reaction: Use an excess of one reactant or remove water during synthesis (e.g., with a Dean-Stark apparatus) to improve conversion.[2][10] |
| Multiple Peaks on GC/NMR | Unreacted starting materials, side products, or residual solvent. | 1. Aqueous Workup: Ensure a thorough washing procedure has been completed to remove acids and alcohols. 2. Fractional Distillation: If impurities have different boiling points, this is the most effective method for purification on a larger scale.[11] 3. Column Chromatography: For the highest purity or for separating compounds with similar boiling points, chromatography is the ideal choice.[12] |
Section 3: In-Depth Purification Protocols
Protocol 1: Standard Aqueous Workup for Crude Ester
This protocol is the essential first step to remove the majority of polar and ionic impurities.
Rationale: This multi-step washing procedure systematically removes different types of impurities. The initial water wash removes the bulk of the water-soluble alcohol. The sodium bicarbonate wash neutralizes and removes acidic components. The final brine wash removes residual water and aids in layer separation.
Step-by-Step Methodology:
-
Transfer: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size. If a solvent was used during the reaction, ensure the ester is dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Water Wash: Add an equal volume of deionized water. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Allow the layers to separate completely and drain the lower aqueous layer. This step primarily removes excess 3-methylbutan-1-ol.[3]
-
Bicarbonate Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution. Swirl gently at first, and vent very frequently as carbon dioxide gas will be produced from the neutralization of acids. Once the initial vigorous effervescence subsides, stopper and invert several times. Drain the aqueous layer. Repeat this wash until no more gas evolution is observed.
-
pH Check: Test the final bicarbonate wash with pH paper to confirm it is no longer acidic.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Stopper and invert gently. This wash removes most of the remaining water from the organic layer and helps break any emulsions.[13] Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (a layer of a few millimeters at the bottom of the flask is usually sufficient). Swirl the flask and let it sit for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Decant or filter the dried solution away from the drying agent into a clean, dry round-bottom flask, ready for solvent removal or distillation.
Protocol 2: Purification by Fractional Distillation
Rationale: Fractional distillation is essential for separating liquids with close boiling points.[14] While the initial wash should remove heptanoic acid, this method is excellent for separating the ester from any remaining starting alcohol or other non-acidic impurities.
| Compound | Boiling Point (°C at 1 atm) |
| 3-methylbutan-1-ol | ~131 °C |
| Heptanoic Acid | ~223 °C |
| This compound | ~224-227 °C [7] |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a packed fractionating column (e.g., with Raschig rings or Vigreux indentations). Ensure all joints are properly sealed. Use a heating mantle with a stirrer for even heating.
-
Distillation: Heat the crude ester in the distillation flask.
-
Collect Fractions:
-
The first fraction to distill will be any low-boiling impurities, such as residual 3-methylbutan-1-ol. The temperature at the stillhead will be around its boiling point.
-
Discard this initial fraction. The temperature will then rise.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (224-227 °C).[7] A stable boiling point is a key indicator of a pure substance.[14]
-
-
Vacuum Distillation (Optional): To prevent potential degradation at high temperatures, distillation can be performed under vacuum. This will lower the boiling point of all components. For example, at 10 mmHg, the boiling point of this compound is 94-96 °C.[7]
Protocol 3: High-Purity Purification by Column Chromatography
Rationale: Flash column chromatography is a powerful technique for achieving very high purity, especially for small-scale preparations or for removing impurities that are difficult to separate by other means.[15] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: The non-polar nature of this compound suggests a non-polar eluent system. Start with a mixture of hexane and ethyl acetate. A good starting point for TLC analysis would be 95:5 or 90:10 hexane:ethyl acetate. The ester spot should have an Rf value of ~0.3-0.4 for good separation.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, most non-polar eluent.
-
Loading: Dissolve the crude ester in a minimal amount of the eluent and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes or vials. The less polar compounds will elute first.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Section 4: Visual Workflows
The following diagrams illustrate the decision-making and procedural flow for purifying this compound.
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification strategy.
Section 5: References
-
The Good Scents Company. (n.d.). isoamyl heptanoate. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
Gedi, M. A., et al. (2024). Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Preprints.org. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butyl heptanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
-
Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoamyl butyrate. PubChem. Retrieved from [Link]
-
ResearchGate. (2016). How to remove traces of acidic impurity or water? Retrieved from [Link]
-
LookChem. (n.d.). Isoamyl Hexanoate Synthesis: Production Methods for Manufacturers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]
-
Liyana Pathiranage, A., & Jones, L. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
HSCprep. (2024). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Csub.edu. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
Reddit. (2018). What type of distillation is used to purify isoamyl acetate?. r/OrganicChemistry. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. aqa.org.uk [aqa.org.uk]
- 7. isoamyl heptanoate, 109-25-1 [thegoodscentscompany.com]
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- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
- 15. columbia.edu [columbia.edu]
Optimizing temperature and pressure for 3-Methylbutyl heptanoate reactions
Welcome to the technical support center for the synthesis of 3-Methylbutyl heptanoate (also known as isoamyl heptanoate or isopentyl heptanoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the foundational principles of the reaction.
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer-Speier Esterification (commonly shortened to Fischer Esterification). This is a classic organic reaction where a carboxylic acid (heptanoic acid) reacts with an alcohol (3-methyl-1-butanol) in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, meaning it is reversible.[3] The overall transformation involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with the alkoxy (-OR) group from the alcohol, forming the ester and water as a byproduct.[4]
Caption: Fischer Esterification Mechanism for this compound.
Q2: What are the optimal temperature and pressure conditions for this reaction?
For Fischer esterification, the reaction is typically performed at the reflux temperature of the alcohol or a solvent. Since 3-methyl-1-butanol boils at approximately 131°C, conducting the reaction at this temperature under atmospheric pressure is a common starting point. Heating accelerates the reaction rate, but excessive temperatures can lead to side reactions like the dehydration of the alcohol.[5] The reaction is generally carried out at atmospheric pressure. Applying a vacuum is not necessary for the reaction itself but is crucial during the final purification step (distillation) to avoid thermal degradation of the product.[6]
Q3: How do I choose the right catalyst and its concentration?
The catalyst's role is to protonate the carbonyl oxygen of the heptanoic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[7][8]
-
Traditional Catalysts : Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts.[7] They are typically used in catalytic amounts, ranging from 1-5 mol% relative to the limiting reagent.
-
Greener Alternatives : For easier separation and recycling, solid acid catalysts like sulfonic acid-functionalized silica or sulfated zirconia can be employed.[9][10] These heterogeneous catalysts prevent the need for aqueous neutralization during workup.[9]
Expert Insight : While effective, high concentrations of strong acid catalysts can promote side reactions, such as ether formation from the alcohol or charring of the reactants, especially at elevated temperatures. It is a self-validating system to start with a lower catalyst concentration (e.g., 1-2 mol%) and monitor the reaction progress.
Q4: How can I monitor the reaction to determine its completion?
Monitoring the reaction is critical to avoid unnecessarily long reaction times or incomplete conversion.
-
Thin-Layer Chromatography (TLC) : This is a simple and effective method.[7] Spot the reaction mixture alongside the starting materials (heptanoic acid and 3-methyl-1-butanol) on a TLC plate. The formation of a new, typically less polar spot corresponding to the ester, and the disappearance of the limiting reactant's spot, indicates the reaction is progressing.
-
Gas Chromatography (GC) : For more quantitative analysis, GC is an excellent technique.[9] It allows you to determine the relative concentrations of reactants and products over time, providing precise information on reaction kinetics and completion.
Troubleshooting Guide: From Low Yields to Impurities
This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | The reaction is in equilibrium and has not been sufficiently driven towards the products.[3][7] | Shift the Equilibrium : According to Le Châtelier's principle, you can: • Use an Excess of One Reactant : Use a 2 to 10-fold excess of 3-methyl-1-butanol, which is often less expensive than heptanoic acid.[3] • Remove Water : As water is a product, its removal drives the reaction forward.[11] Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[3] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[12] |
| Insufficient reaction time or temperature. | Optimize Reaction Conditions : Ensure the mixture is heated to a steady reflux. Monitor the reaction via TLC or GC until the limiting reactant is consumed. Typical reflux times can range from several hours to overnight.[13] | |
| Catalyst is inactive or insufficient. | Verify Catalyst Integrity : Ensure the acid catalyst has not been degraded by moisture. Use a sufficient catalytic amount (1-5 mol%). | |
| 2. Product Contamination with Heptanoic Acid | Incomplete reaction. | Drive to Completion : See solutions for "Low Yield." Ensure the reaction has run its full course before beginning the workup. |
| Inefficient workup and neutralization.[9] | Refine Purification Protocol : During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[14] This basic wash deprotonates the unreacted heptanoic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Continue washing until effervescence (CO₂ evolution) ceases, which confirms the complete neutralization of acids.[9] | |
| 3. Product Contamination with 3-Methyl-1-butanol | Inefficient purification. | Improve Washing & Distillation : Washing the organic layer with water or brine can help remove some of the excess alcohol. The most effective method for removing the residual alcohol is fractional distillation under reduced pressure, as the boiling points of the alcohol (131°C) and the ester (approx. 228-230°C) are significantly different. |
| 4. Darkening of Reaction Mixture (Charring) | Side reactions caused by excessive heat or high catalyst concentration. | Control Temperature and Catalyst : Avoid overheating the reaction mixture. Maintain a gentle reflux. If charring persists, reduce the concentration of the sulfuric acid catalyst. Consider using a milder catalyst like p-TsOH. |
| 5. Formation of Symmetric Ether (Diisoamyl ether) | A side reaction of the alcohol, promoted by strong acid and high temperatures. | Moderate Reaction Conditions : This is typically a minor side product but can become significant with overly aggressive conditions. Ensure the temperature does not significantly exceed the reflux point and use the minimum effective amount of catalyst. |
Experimental Protocols & Data
Optimized Reaction Parameters (Summary)
| Parameter | Recommended Range/Value | Rationale |
| Reactant Molar Ratio | 1:3 (Heptanoic Acid : 3-Methyl-1-butanol) | Using excess alcohol shifts the equilibrium to favor product formation.[3] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong Brønsted acids are effective at protonating the carboxylic acid.[1] |
| Catalyst Loading | 1-3 mol% (relative to heptanoic acid) | Minimizes side reactions while ensuring a practical reaction rate. |
| Temperature | Reflux (~130-140°C with toluene) | Provides sufficient thermal energy to overcome the activation barrier without causing significant degradation. |
| Pressure | Atmospheric (Reaction); Vacuum (Distillation) | Standard for reflux; reduced pressure for purification prevents thermal decomposition.[6] |
| Water Removal | Dean-Stark Apparatus with Toluene | Highly effective method for continuous removal of water, maximizing yield.[3] |
Step-by-Step Synthesis & Purification Protocol
Caption: Experimental Workflow for this compound Synthesis.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus topped with a reflux condenser, add heptanoic acid (1.0 eq), 3-methyl-1-butanol (3.0 eq), and toluene (as a solvent to facilitate water removal).
-
Catalysis : Slowly add concentrated sulfuric acid (0.01-0.03 eq) to the stirring mixture.
-
Reflux : Heat the reaction mixture to a steady reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue refluxing until water no longer collects and analysis by TLC or GC shows complete consumption of the heptanoic acid.
-
Cooling & Neutralization : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate if needed. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times), water (1 time), and finally, brine (1 time).[14]
-
Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal : Filter off the drying agent and remove the solvent and excess alcohol using a rotary evaporator.
-
Final Purification : Purify the crude ester by vacuum distillation to obtain the final, high-purity this compound.
References
-
Organic Syntheses Procedure. (n.d.). 3-methylheptanoic acid. Retrieved from orgsyn.org. [Link]
-
Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from brainly.com. [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from orgsyn.org. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from quora.com. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the esterification of isoamyl acetate (A) and.... Retrieved from researchgate.net. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from reddit.com. [Link]
-
Odinity. (2014). Fischer Esterification. Retrieved from odinity.com. [Link]
- Unknown Source. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Retrieved from ncbi.nlm.nih.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from organic-chemistry.org. [Link]
-
YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from youtube.com. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from masterorganicchemistry.com. [Link]
-
University of Michigan. (n.d.). On the Chemical Kinetics of an Unsaturated C7 Ester: Methyl 3 Hexenoate Ignition and Speciation Studies. Retrieved from mit.edu. [Link]
-
Strem Chemicals, Inc. (n.d.). Metal Catalysts for Organic Synthesis. Retrieved from abcr.de. [Link]
-
Oxford Academic. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Retrieved from academic.oup.com. [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. Retrieved from nist.gov. [Link]
-
NIST. (n.d.). Heptanoic acid, 3-methylbutyl ester. Retrieved from nist.gov. [Link]
- Unknown Source. (n.d.).
-
The Good Scents Company. (n.d.). isoamyl heptanoate. Retrieved from thegoodscentscompany.com. [Link]
-
NIST/TRC. (n.d.). 3-methylbutyl butanoate -- Critically Evaluated Thermophysical Property Data. Retrieved from nist.gov. [Link]
-
Bartleby.com. (n.d.). Esterification Of 3-Methylbutyl Ethanoate Lab Report. Retrieved from bartleby.com. [Link]
-
The Good Scents Company. (n.d.). butyl heptanoate. Retrieved from thegoodscentscompany.com. [Link]
- Google Patents. (n.d.). Synthesis and characterization of metathesis catalysts.
-
NIST/TRC. (n.d.). 3-methylbutyl pentanoate -- Critically Evaluated Thermophysical Property Data. Retrieved from nist.gov. [Link]
-
PubChem. (n.d.). tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). Isolation process.
-
Brainly. (2025). The question is about the synthesis of an ester, 3-methylbutyl ethanoate. Document 1: Reaction of. Retrieved from brainly.com. [Link]
-
Chegg. (2016). PLEASE HELP ME! URGENT!!!! Suppose you carried out the following synthesis of 3-methylbutyl ethanoate (isoamyl acetate). Retrieved from chegg.com. [Link]
-
PubMed. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
Lawrence Livermore National Laboratory. (n.d.). Methyl Butanoate and Methyl Formate - Combustion. Retrieved from llnl.gov. [Link]
-
ResearchGate. (n.d.). Plot of the kinetic data according to Eq (I) for the reactions of Cl.... Retrieved from researchgate.net. [Link]
-
NIST/TRC. (n.d.). 3-methylbutyl methanoate -- Critically Evaluated Thermophysical Property Data. Retrieved from nist.gov. [Link]
Sources
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Addressing peak tailing and broadening in 3-Methylbutyl heptanoate chromatography
Welcome to the Technical Support Center for the chromatographic analysis of 3-Methylbutyl heptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. The following question-and-answer format directly addresses common issues of peak tailing and broadening, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent challenge in gas chromatography (GC). For an ester like this compound, this is typically indicative of undesirable secondary interactions with active sites within your GC system or suboptimal method parameters.
The most common culprits include:
-
Active Sites: Free silanol groups (-Si-OH) on the surfaces of the injector liner, the column inlet, or the stationary phase itself can form hydrogen bonds with the carbonyl group of the ester. This secondary interaction retains a portion of the analyte molecules for a longer duration, resulting in a tailing peak.
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites and obstruct the sample path, leading to distorted peak shapes.
-
Improper Column Installation: A poorly cut column end or incorrect installation depth within the inlet can create unswept (dead) volumes. This leads to turbulence in the carrier gas flow path, causing band broadening and peak tailing.
-
Suboptimal GC Parameters: An inlet temperature that is too low can result in incomplete or slow vaporization of the analyte. Similarly, an inappropriate carrier gas flow rate can negatively impact peak shape.
Q2: All the peaks in my chromatogram, not just this compound, are tailing. What does this suggest?
When all peaks in a chromatogram, including the solvent peak, exhibit tailing, it strongly suggests a physical or mechanical issue within the GC system rather than a chemical interaction specific to one analyte. The problem likely lies in the sample flow path before the separation process begins.
Key areas to investigate include:
-
Improper Column Installation: This is a very common cause. An incorrect column insertion depth in the inlet or a jagged, uneven column cut can create turbulence and dead volume, affecting all compounds.
-
Partially Blocked Inlet Frit: Debris from samples or system components can accumulate on the inlet frit of the column, distorting the sample stream and causing all peaks to tail.
-
Leaks in the System: A leak in the injector or at the column connections can disrupt the carrier gas flow, leading to poor peak shape for all analytes.
Q3: My this compound peak is broader than expected. What factors contribute to peak broadening?
Peak broadening, or an increase in peak width, leads to decreased peak height and reduced resolution. The primary causes of peak broadening in GC are rooted in diffusion processes and mass transfer phenomena within the column, as well as extra-column effects.
Specific causes include:
-
Longitudinal Diffusion: The natural tendency of analyte molecules to diffuse from the concentrated center of the band towards the edges. This effect is more pronounced at lower carrier gas flow rates.
-
Mass Transfer Resistance: The analyte must transfer from the mobile phase to the stationary phase and back. If this process is slow, the band of analyte molecules will spread out. This can be exacerbated by thick stationary phase films or non-optimal flow rates.
-
Eddy Diffusion (Multipath Effect): In packed columns, analyte molecules can take different paths of varying lengths through the packing material, leading to band broadening. While less of a factor in modern wall-coated open tubular (WCOT) capillary columns, poor column coiling or installation can introduce similar effects.
-
Slow Injection or Vaporization: A slow injection speed or an inlet temperature that is too low can introduce the sample into the column as a wide band, resulting in a broad peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which often manifests as fronting but can also contribute to broadening.
Q4: Can my choice of injection parameters influence peak shape for a volatile ester like this compound?
Absolutely. For volatile compounds, the injection technique is critical.
-
Split vs. Splitless Injection: In splitless mode, which is used for trace analysis, the initial oven temperature must be low enough (typically 20°C below the solvent's boiling point) to allow for "solvent focusing" and "thermal focusing". This reconcentrates the analyte band at the head of the column. If the initial temperature is too high, broad or split peaks can occur.
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A good starting point is 250°C.
-
Injection Volume and Concentration: Overloading the column is a common cause of peak distortion. If you observe peak fronting or broadening, try reducing the injection volume or diluting the sample.
Troubleshooting Workflows & Protocols
Protocol 1: Systematic Diagnosis of Peak Tailing
This protocol provides a step-by-step approach to identify the root cause of peak tailing.
Step 1: Assess the Scope of the Problem
-
Action: Inject a simple, non-polar, and volatile compound like methane or butane.
-
Analysis:
-
If the methane/butane peak tails, the issue is likely a physical obstruction or flow path problem (e.g., poor column installation, leak). Proceed to Step 2.
-
If the methane/butane peak is symmetrical but your this compound peak tails, the issue is likely chemical in nature (e.g., active sites). Proceed to Step 3.
-
Step 2: Investigate Physical/Mechanical Issues
-
Action A (Column Installation): Turn off the oven and inlet heat. Once cool, carefully remove the column. Trim 5-10 cm from the inlet end using a ceramic scoring wafer to ensure a clean, 90-degree cut. Reinstall the column according to the manufacturer's specifications for the correct insertion depth.
-
Action B (Leak Check): After reinstallation, pressurize the system and use an electronic leak detector to check for leaks around the inlet septum nut and the column fitting.
-
Action C (Liner Inspection): While the column is removed, inspect the injector liner. If it appears discolored or contains visible residue, replace it with a new, deactivated liner.
-
Retest: Once the system is confirmed to be leak-free and the column is properly installed, perform another injection of your standard to check the peak shape.
Step 3: Address Chemical Activity
-
Action A (Inlet Maintenance): As a first step, perform routine inlet maintenance. Replace the septum and the inlet liner. A liner with glass wool can help trap non-volatile residues, but the wool itself can become active over time.
-
Action B (Column Conditioning): If a new liner doesn't resolve the issue, the column itself may have become active. Disconnect the column from the detector and condition it by heating it to its maximum isothermal temperature limit (or 20-30°C above the final method temperature) for 1-2 hours with carrier gas flow.
-
Action C (Guard Column): Consider using a guard column. This is a short piece of deactivated fused silica tubing connected to the front of the analytical column to trap non-volatile contaminants and protect the analytical column.
Workflow for Troubleshooting Peak Shape Issues
The following diagram illustrates a logical decision-making process for addressing peak tailing and broadening.
Caption: Troubleshooting workflow for peak shape problems.
Recommended GC Parameters
The following table provides a set of recommended starting parameters for the analysis of this compound. Optimization will likely be required for your specific application and instrument.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| GC Column | Mid-polarity (e.g., DB-624, ZB-624) | A mid-polarity phase provides good selectivity for esters. A 30 m x 0.25 mm ID x 1.4 µm film thickness is a good starting point for volatile compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and efficient vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | For initial method development, a split injection prevents column overload and ensures sharp peaks. Adjust the split ratio based on analyte concentration. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good efficiency. Hydrogen can provide faster analysis times and higher efficiency at its optimal flow rate. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | This range is typically near the optimal velocity for 0.25 mm ID columns, balancing analysis speed and efficiency. Too low a flow rate can increase broadening due to diffusion. |
| Oven Program | Initial: 60°C (hold 2 min) | A lower initial temperature helps focus the analyte at the head of the column. |
| Ramp: 10°C/min to 220°C | A moderate ramp rate effectively separates compounds with different boiling points. | |
| Final Hold: Hold at 220°C for 5 min | Ensures that all components have eluted from the column. | |
| Detector | FID or MS | Flame Ionization Detector (FID) is robust and sensitive to hydrocarbons. Mass Spectrometry (MS) provides identification capabilities. |
| Detector Temp | 280 °C (FID) or 280°C (MS Transfer Line) | Prevents condensation of the analyte before detection. |
References
- What Affects Peak Area in GC? Key Influencing Factors. (2024, October 18). Aijiren.
- Optimizing GC-MS Carrier Gas Flow for Peak Shape. (2025, September 22).
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Troubleshooting peak tailing in GC analysis of long-chain esters. (2025, December). BenchChem.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Technical Support Center: Troubleshooting GC-MS Peak Tailing. (2025). BenchChem.
- What is Peak Tailing?.
- What Causes Peak Broadening In Gas Chromatography?. (2025, August 2). Chemistry For Everyone.
- Broadening of Chromatographic Peaks. (2024, April 15). Chemistry LibreTexts.
- What Causes Peak Broadening In Chromatography?. (2025, February 12). Chemistry For Everyone.
- Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
- Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016, April 5). YouTube.
- GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- What Does It Mean to Overload a Chromatographic Column?.
- Column Overload in PLOT Columns. (2022, June 1).
- Overload or Minor Peak?.
- TROUBLESHOOTING GUIDE. Restek.
- Technical Support Center: Optimizing GC-MS Parameters for C21:1 F
- Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?. (2018, October 22).
- Technical Support Center: Overcoming Peak Tailing in GC Analysis. Benchchem.
- Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. (2024, October 11). OENO One.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Odd peak shape with increased sample load. (2014, December 11).
Minimizing side reactions in the synthesis of 3-Methylbutyl heptanoate
Welcome to the comprehensive technical support guide for the synthesis of 3-methylbutyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this esterification, troubleshoot common issues, and minimize the formation of unwanted side products. Our focus is on providing not just protocols, but a deep understanding of the reaction mechanisms to empower you to optimize your synthesis for high yield and purity.
Introduction to the Synthesis of this compound
The synthesis of this compound, an ester with applications in flavor and fragrance industries, is most commonly achieved through the Fischer esterification of 3-methylbutan-1-ol (isoamyl alcohol) and heptanoic acid. This reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid.
The overall reaction is a reversible equilibrium, which presents the primary challenge in achieving a high yield of the desired ester.[1][2] To drive the reaction towards the product, Le Chatelier's principle is applied by either using an excess of one of the reactants or by removing one of the products, usually water, as it is formed.[1][2]
Caption: Overview of the Fischer Esterification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the synthesis of this compound?
A1: The main side reactions stem from the acidic and thermal conditions of the Fischer esterification. These include:
-
Dehydration of 3-methylbutan-1-ol: This can lead to the formation of alkenes, primarily 3-methyl-1-butene, or the formation of di(3-methylbutyl) ether (isoamyl ether).[3]
-
Hydrolysis of the ester: As the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials, heptanoic acid and 3-methylbutan-1-ol.[1]
Q2: How can I minimize the dehydration of 3-methylbutan-1-ol?
A2: Dehydration is promoted by high temperatures and strong acid concentrations. To minimize this:
-
Temperature Control: Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. For many Fischer esterifications, temperatures are kept in the range of 60-120°C.[4]
-
Choice of Acid Catalyst: While sulfuric acid is effective, it is also a strong dehydrating agent. Using a milder acid catalyst, such as p-toluenesulfonic acid, can sometimes reduce the extent of dehydration.
-
Reaction Time: Avoid excessively long reaction times, as this increases the likelihood of side reactions. Monitor the reaction progress by a suitable technique like TLC or GC-MS.
Q3: What is the most effective way to drive the reaction towards the formation of the ester?
A3: There are two primary strategies to maximize your yield of this compound:
-
Use of an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely 3-methylbutan-1-ol or heptanoic acid depending on your supplier), will shift the equilibrium to the product side. A 10-fold excess of the alcohol can increase the yield significantly.[1]
-
Removal of Water: The most common and highly effective method is the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[1][2] As water is formed, it is removed from the reaction mixture, preventing the reverse reaction.
Q4: I have a low yield of my ester. What are the likely causes and how can I troubleshoot this?
A4: A low yield can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. The primary culprits are often an incomplete reaction due to insufficient heating or catalyst, or the prevalence of side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low Yield of this compound | 1. Incomplete reaction (equilibrium not driven to products). | - Increase the excess of one reactant: Use a larger excess of either 3-methylbutan-1-ol or heptanoic acid to shift the equilibrium. - Remove water: Employ a Dean-Stark apparatus to azeotropically remove water as it forms. This is a very effective method to drive the reaction to completion.[1] - Check catalyst activity: Ensure your acid catalyst is not old or degraded. |
| 2. Significant side reactions (dehydration of alcohol). | - Lower reaction temperature: High temperatures favor elimination reactions. Reflux at a gentler rate. - Use a milder catalyst: Consider replacing concentrated sulfuric acid with p-toluenesulfonic acid. | |
| 3. Loss of product during work-up. | - Ensure complete neutralization: During the bicarbonate wash, ensure all the acid catalyst is neutralized to prevent acid-catalyzed hydrolysis during storage. - Optimize distillation: If purifying by distillation, ensure your fractional distillation setup is efficient to avoid loss of product. | |
| Presence of Alkene Impurity (e.g., 3-methyl-1-butene) in Product | Dehydration of 3-methylbutan-1-ol at elevated temperatures. | - Reduce reaction temperature: This is the most critical parameter to control. - Monitor reaction closely: Do not let the reaction proceed for an unnecessarily long time after completion. |
| Presence of Ether Impurity (di(3-methylbutyl) ether) in Product | Intermolecular dehydration of two molecules of 3-methylbutan-1-ol. | - Control temperature: Similar to alkene formation, lower temperatures will disfavor ether formation. - Use an appropriate excess of the carboxylic acid: This can sometimes reduce the self-condensation of the alcohol. |
| Presence of Unreacted Carboxylic Acid in Product | Incomplete reaction or hydrolysis during work-up. | - Drive the reaction to completion: See "Low Yield" troubleshooting. - Thorough work-up: Perform multiple washes with a saturated sodium bicarbonate solution to ensure all acidic components are removed. Test the aqueous layer with pH paper. |
| Presence of Unreacted Alcohol in Product | Incomplete reaction or use of a large excess of alcohol. | - Drive the reaction to completion. - Purification: Unreacted alcohol can usually be removed by washing with water (if it has some water solubility) or by careful fractional distillation. |
Experimental Protocols
Protocol 1: Fischer Esterification with Excess Reactant
This protocol is suitable when a Dean-Stark apparatus is not available and relies on using an excess of one reactant to drive the equilibrium.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid (1.0 eq), 3-methylbutan-1-ol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants).
-
Reaction: Heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the excess alcohol.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted heptanoic acid. Be cautious of CO₂ evolution.
-
Wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Fischer Esterification with Azeotropic Removal of Water
This is the preferred method for achieving high yields.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine heptanoic acid (1.0 eq), 3-methylbutan-1-ol (1.1-1.2 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene or hexane), and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reaction until no more water is collected.
-
Work-up and Purification: Follow the same work-up and purification steps as in Protocol 1. The initial water wash may be omitted if a stoichiometric amount of alcohol was used.
Reaction Mechanisms and Side Reactions
Fischer Esterification Mechanism
The reaction proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Caption: Major Side Reactions from 3-Methylbutan-1-ol.
Analytical Characterization
To effectively troubleshoot and optimize your synthesis, it is crucial to analyze the product mixture for the desired ester and potential byproducts.
| Compound | Analytical Technique | Expected Observations |
| This compound | ¹H NMR | Characteristic signals for the heptanoate and 3-methylbutyl chains. The triplet for the -CH₂-O- group will be around 4.0-4.1 ppm. |
| ¹³C NMR | A peak for the ester carbonyl carbon around 170-185 ppm. [5] | |
| GC-MS | A distinct peak with a mass spectrum corresponding to the molecular weight of 200.32 g/mol . | |
| 3-Methyl-1-butene | ¹H NMR | Signals in the alkene region (4.5-6.0 ppm). [6][7] |
| ¹³C NMR | Peaks for the sp² hybridized carbons of the double bond between 110-150 ppm. [1] | |
| GC-MS | A volatile compound with a molecular weight of 70.13 g/mol . | |
| Di(3-methylbutyl) ether | ¹H NMR | The -CH₂-O- signal will be shifted upfield compared to the ester, typically around 3.4 ppm. |
| GC-MS | A peak with a mass spectrum corresponding to the molecular weight of 158.28 g/mol . | |
| Heptanoic Acid | ¹H NMR | A broad singlet for the carboxylic acid proton, typically above 10 ppm. |
| GC-MS | A peak corresponding to the molecular weight of 130.18 g/mol . | |
| 3-Methylbutan-1-ol | ¹H NMR | The -CH₂-OH signal is typically around 3.6-3.7 ppm. |
| GC-MS | A peak corresponding to the molecular weight of 88.15 g/mol . |
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
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Past Projects - ASTA i3 Project Portal. (n.d.). ASTA i3 Project Portal. [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
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Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society, 21, 587–592. [Link]
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C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum ... - Doc Brown's Chemistry. (n.d.). [Link]
-
(2025, December 18). Optimization of Process Variables in the Synthesis of Isoamyl Isovalerate Using Sulfonated Organic Heteropolyacid Salts as Catalysts. ResearchGate. [Link]
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Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC. (2023, April 13). NCBI. [Link]
- Preparation of 3-methylbut-1-ene by dehydration of 3-methylbutan-1-ol - Google P
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Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - NIH. (2020, September 1). [Link]
-
Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate - White Rose Research Online. (2023, January 26). [Link]
- CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google P
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). [Link]
-
isoamyl heptanoate, 109-25-1 - The Good Scents Company. (n.d.). [Link]
-
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - RSC Publishing. (n.d.). [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - ResearchGate. (n.d.). [Link]
- US6833475B2 - Heptanonic acid and furanone compounds and compositions - Google P
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Optimization Strategies for API Synthesis and Formulation Development. (n.d.). [Link]
- CN110683960A - Synthesis method of (R)
-
3-Methyl-1-butene | C5H10 | CID 11239 - PubChem. (n.d.). [Link]
-
Quantum-chemical study of alkyl- and alkenyladamantanes formation by ionic alkylation with olefins - Baranov - Kinetics and Catalysis - Eco-Vector Journals Portal. (n.d.). [https://journals.eco-vector.com/1026-34 катализ/article/view/140228]([Link] катализ/article/view/140228)
- CN108033899B - Preparation method of (R)
-
Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC. (n.d.). [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). [Link]
-
NMR of methylbut-1-ene for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. (2024, March 16). [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). [Link]
-
Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System - Agilent. (2014, April 15). [Link]
-
Dehydration of 3-methyl-1,3-butanediol over Al2O3 modified with carbon - ResearchGate. (n.d.). [Link]
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Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule - MDPI. (n.d.). [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). [Link]
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Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (n.d.). [Link]
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Quantitative determination of methyl tertiary-butyl ether in gasoline by gas chromatography. Pavlova,A., R.Ivanova, Journal of the University of Chemical Technology and Metallurgy, XXXVIII, book 1, pp.37-44, (2003) - ResearchGate. (2016, March 23). [Link]
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Validation & Comparative
A Comparative Analysis of 3-Methylbutyl Heptanoate and Its Isomers: A Guide for Researchers
In the intricate world of flavor and fragrance chemistry, the subtle art of molecular manipulation can elicit a vast spectrum of sensory experiences. Esters, a class of organic compounds renowned for their characteristic fruity and sweet aromas, are prime examples of this structure-activity relationship. This guide provides an in-depth comparative analysis of 3-methylbutyl heptanoate and a selection of its structural isomers. As researchers, scientists, and professionals in drug development know, even minor alterations in molecular architecture can profoundly impact a compound's physicochemical properties, biological interactions, and sensory perception. This document aims to elucidate these differences through a synthesis of experimental data and established scientific principles, offering a comprehensive resource for informed decision-making in research and product development.
Introduction: The Significance of Isomerism in Ester Chemistry
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, are fundamental to the diversity of organic chemistry. In the context of esters like this compound (C₁₂H₂₄O₂), isomerism can arise from variations in the carbon skeleton of both the alcohol and carboxylic acid moieties. These structural distinctions are not merely academic; they have tangible consequences on properties such as boiling point, volatility, and, most critically for the flavor and fragrance industry, the olfactory profile.
This guide will focus on a comparative analysis of this compound against three of its isomers:
-
Pentyl Heptanoate: A straight-chain isomer of the alcohol moiety.
-
Butyl Octanoate: An isomer where the carbon chain length is altered between the alcohol and acid components.
-
Hexyl Hexanoate: Another isomer with an equal distribution of carbons in the alcohol and acid chains.
By examining these select isomers, we can systematically explore how branching and chain length influence the key characteristics of these valuable compounds.
Physicochemical Properties: A Quantitative Comparison
The arrangement of atoms within a molecule dictates its intermolecular forces, which in turn govern its physical properties. The following table summarizes key physicochemical data for this compound and its selected isomers, providing a foundation for understanding their behavior in various applications.
| Property | This compound | Pentyl Heptanoate | Butyl Octanoate | Hexyl Hexanoate |
| Molecular Formula | C₁₂H₂₄O₂ | C₁₂H₂₄O₂ | C₁₂H₂₄O₂ | C₁₂H₂₄O₂ |
| Molecular Weight ( g/mol ) | 200.32 | 200.32 | 200.32 | 200.32 |
| Boiling Point (°C) | ~225-228 | 245.4[1] | ~245 | 245-246[2][3] |
| Melting Point (°C) | - | -50[1] | -42.9[4] | -55[2][3] |
| Density (g/mL) | ~0.86 | ~0.86 | 0.863-0.866 @ 20°C[4] | 0.863[3] |
| Refractive Index | ~1.42 | ~1.42 | 1.423-1.426 @ 25°C[4] | 1.424[3] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | Insoluble in water; soluble in organic solvents. | Limited solubility in water; soluble in organic solvents.[5] | Insoluble in water; soluble in alcohol.[6] |
Expertise & Experience: The branched structure of this compound generally leads to a slightly lower boiling point compared to its straight-chain isomer, pentyl heptanoate. This is attributable to the reduced surface area of the branched isomer, which limits the extent of van der Waals interactions between molecules. The isomers with more symmetrical mass distribution, like hexyl hexanoate, tend to have slightly higher melting points as they can pack more efficiently into a crystal lattice. These subtle differences in volatility and solubility are critical considerations in formulation science, affecting everything from release profiles in fragrances to phase behavior in emulsions.
Synthesis of this compound and Its Isomers: Experimental Protocols
The most common and direct method for synthesizing these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] While the general principle is the same, the specific reactants and purification procedures will vary.
General Fischer-Speier Esterification Protocol
This protocol provides a generalized framework for the synthesis of the target esters. Specific quantities should be calculated based on the molar masses of the chosen reactants.
Diagram of the Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of esters via Fischer-Speier esterification.
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1.0 molar equivalent) and the alcohol (1.5-2.0 molar equivalents). The excess alcohol helps to shift the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by observing the amount of water collected.
-
Neutralization and Washing: After the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Trustworthiness: The self-validating nature of this protocol lies in the continuous removal of the water byproduct, which provides a visual indicator of the reaction's progression. The final purity of the ester can be readily assessed by Gas Chromatography (GC) analysis.
Analytical Characterization: Differentiating the Isomers
Distinguishing between structural isomers requires analytical techniques that are sensitive to the specific connectivity of atoms. Gas chromatography coupled with mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates the isomers based on their volatility and interaction with the stationary phase of the GC column. The retention time is a key identifier. Following separation, the mass spectrometer fragments the molecules in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.
Expected GC-MS Observations:
-
Retention Time: Generally, branched isomers like this compound will have shorter retention times on non-polar GC columns compared to their straight-chain counterparts like pentyl heptanoate.
-
Mass Spectra: While all isomers will have the same molecular ion peak (m/z = 200), their fragmentation patterns will differ. For example, the fragmentation of this compound will likely show characteristic peaks corresponding to the loss of the branched alkyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.
¹H NMR Spectral Data for Hexyl Hexanoate:
-
Shifts [ppm]: 0.88-0.94 (m, 6H), 1.30-1.33 (m, 12H), 1.62 (m, 4H), 2.27-2.31 (t, 2H), 4.05-4.08 (t, 2H)[2]
¹³C NMR Spectral Data for Hexyl Hexanoate:
-
Shifts [ppm]: 13.91, 13.98, 22.39, 22.60, 24.78, 25.69, 28.74, 31.42, 31.52, 34.43, 64.40, 173.91[2]
¹H NMR Spectral Data for Butyl Octanoate:
-
Shifts [ppm]: 0.82-1.02 (m, 6H), 1.20-1.70 (m, 14H), 2.21-2.38 (t, 2H), 4.00-4.14 (t, 2H)[8]
¹³C NMR Spectral Data for Butyl Octanoate:
-
Shifts [ppm]: 13.75, 14.09, 19.26, 22.69, 25.13, 29.04, 29.22, 30.86, 31.79, 34.47, 64.12, 173.96[8]
Expertise & Experience: The key to differentiating these isomers using NMR lies in analyzing the chemical shifts and splitting patterns. For instance, the ¹H NMR spectrum of this compound will show a distinct signal for the nine protons of the two methyl groups and the single proton of the tertiary carbon in the 3-methylbutyl group, which will be absent in the spectrum of pentyl heptanoate. The chemical shifts of the carbons in the ¹³C NMR spectra will also be unique to each isomer's structure.
Sensory Profile Analysis: The Olfactory Dimension
The ultimate test for flavor and fragrance compounds is their sensory perception. This section outlines a protocol for the sensory evaluation of this compound and its isomers, employing Gas Chromatography-Olfactometry (GC-O) for individual odorant identification and a trained sensory panel for descriptive analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. As compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer) and the other to a sniffing port where a trained analyst can detect and describe the odor.
Diagram of the GC-O Experimental Workflow
Caption: A schematic of a Gas Chromatography-Olfactometry (GC-O) system.
Descriptive Sensory Panel Analysis
A trained sensory panel provides quantitative and qualitative data on the overall aroma profile of each ester.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panelists undergo extensive training to recognize and scale the intensity of various aroma attributes.
-
Sample Preparation: The ester samples are diluted to a standardized concentration in a neutral, odorless solvent.
-
Evaluation: Samples are presented to the panelists in a controlled environment (e.g., in sniffer jars or on blotter strips). Panelists rate the intensity of a predefined set of sensory descriptors (e.g., fruity, green, waxy, sweet) on a line scale.
-
Data Analysis: The intensity ratings are collected and statistically analyzed to generate a sensory profile for each ester.
Comparative Sensory Profiles:
The following table summarizes the qualitative sensory descriptors reported in the literature for this compound and its isomers.
| Ester | Primary Odor Descriptors | Secondary Notes |
| This compound | Fruity, Green | Sweet, Waxy, Winey |
| Pentyl Heptanoate | Fruity, Sweet | Apple, Pineapple |
| Butyl Octanoate | Fruity, Fatty | Citric |
| Hexyl Hexanoate | Fruity, Green | Herbaceous, Waxy, Sweet, Apple, Winey, Tropical[9] |
Expertise & Experience: The branching in this compound often contributes to a more complex and slightly less intensely sweet aroma compared to the linear pentyl heptanoate. Butyl octanoate, with its longer acid chain, can introduce more fatty and waxy notes. Hexyl hexanoate is often described as having a more pronounced "green" character. These nuances are critical in the formulation of flavors and fragrances, where a specific balance of fruity, green, and sweet notes is often desired.
Conclusion
This comparative guide has demonstrated that while this compound and its isomers share the same molecular formula, their structural differences lead to distinct physicochemical and sensory properties. The choice of a particular isomer for a specific application will depend on a careful consideration of these properties. For instance, if high volatility is desired, a branched isomer like this compound might be preferred. Conversely, if a more linear, sweet-fruity profile is required, pentyl heptanoate could be the better choice.
The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative studies. A thorough understanding of the synthesis, purification, and characterization of these esters is paramount for advancing research in flavor chemistry, fragrance development, and other fields where the molecular properties of esters play a crucial role.
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ChemSynthesis. (2025). hexyl hexanoate - 6378-65-0, C12H24O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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Chacon, M. G., et al. (2019). Engineering Escherichia coli for the production of butyl octanoate from endogenous octanoyl-CoA. PubMed Central. Retrieved from [Link]
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Raspolli Galletti, A. M., et al. (2025). Esterification of hexanoic acid to hexyl hexanoate with heterogeneous acid catalysts: preliminary evaluations with Amberlyst and niobium- zirconium-phosphates. Iris-ARPI. Retrieved from [Link]
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Drosophilia Population Genomics Project. (n.d.). Hexyl hexanoate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methylbutyl Heptanoate Quantification
An expert guide to developing and validating robust analytical methods for the quantification of 3-Methylbutyl heptanoate, grounded in international regulatory standards.
For researchers, scientists, and drug development professionals, the accurate quantification of specific analytes is the bedrock of reliable data. This compound, an ester with applications in flavor and fragrance profiling and as a potential marker in various matrices, requires a robust and validated analytical method to ensure data integrity. This guide provides an in-depth comparison of potential analytical strategies and a detailed walkthrough of the validation process for the most suitable method, grounded in the principles of the International Council for Harmonisation (ICH)[1], United States Pharmacopeia (USP)[2][3], and the U.S. Food and Drug Administration (FDA)[4][5].
The objective is not merely to present a protocol but to elucidate the scientific reasoning behind the selection of methodologies and validation parameters. A properly validated method is a self-validating system, providing inherent confidence in every result it generates.
Strategic Selection of the Analytical Methodology
The physicochemical properties of this compound (isoamyl heptanoate) dictate the optimal analytical approach. As a volatile ester (C12H24O2)[6][7], Gas Chromatography (GC) is the unequivocal method of choice over High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): This technique is ideal for separating compounds that can be vaporized without decomposition.[8] this compound's volatility makes it a perfect candidate for GC analysis. The separation occurs as the vaporized analyte, carried by an inert gas, travels through a column containing a stationary phase, with separation based on boiling point and polarity.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is generally unsuitable for highly volatile, low molecular weight compounds like this compound.[10] Furthermore, this ester lacks a strong chromophore, making detection by standard UV-Vis detectors inefficient without a complex and potentially variable derivatization step to attach a UV-absorbing molecule.[11][12]
Comparison of Potential GC Configurations:
| Feature | Headspace GC-FID (Recommended) | Direct Liquid Injection GC-FID |
| Principle | Volatiles are partitioned into the vial's headspace and injected, avoiding non-volatile matrix components.[10][13] | The entire liquid sample, including the matrix, is injected and vaporized in a hot inlet.[14] |
| Matrix Effects | Minimized. Non-volatile components (salts, proteins, polymers) remain in the sample vial, protecting the GC system. | High. Non-volatile matrix components can contaminate the GC inlet and column, leading to poor reproducibility and system downtime. |
| Sensitivity | High. Can be optimized by adjusting incubation temperature and time to partition more analyte into the headspace. Purge-and-trap techniques can further increase sensitivity.[10] | Moderate to High. Limited by the concentration in the liquid sample and potential for matrix interference. |
| System Robustness | Excellent. Cleaner injections lead to longer column lifetime and more stable performance. | Fair. Requires frequent inlet liner changes and column maintenance due to matrix contamination. |
| Ideal Application | Quantification in complex matrices (e.g., biological fluids, food products, pharmaceutical formulations). | Analysis of relatively clean samples where the analyte is dissolved in a volatile solvent. |
The Analytical Method Validation Workflow
Method validation demonstrates through laboratory studies that an analytical procedure is suitable for its intended purpose.[3][15] The process follows a structured hierarchy of tests defined by regulatory guidelines, primarily ICH Q2(R1).[1][16]
Caption: High-level workflow for analytical method validation.
Experimental Protocols and Data for HS-GC-FID Method Validation
The following sections detail the experimental design for validating a quantitative HS-GC-FID method for this compound. This is a Category I method, intended for the quantitation of a major component or active ingredient.[2][3]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17][18]
Experimental Protocol:
-
Prepare a Placebo Sample: Create a sample containing all matrix components except for this compound.
-
Prepare a Standard Solution: Dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 100 µg/mL).
-
Prepare a Spiked Sample: Add a known amount of the this compound standard solution to the placebo sample.
-
Analysis: Analyze the placebo, the standard solution, and the spiked sample using the HS-GC-FID method.
-
Evaluation: Compare the chromatograms. The placebo should show no interfering peaks at the retention time of this compound. The peak in the spiked sample should be pure and have the same retention time as the standard.
Acceptance Criteria: No significant interference (e.g., peak area < 1.0% of the analyte peak at the limit of quantification) is observed at the retention time of the this compound peak in the placebo chromatogram.
Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19]
Experimental Protocol:
-
Prepare a Stock Solution: Create a high-concentration stock solution of this compound reference standard.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with a placebo matrix to prepare at least five calibration standards. For an assay, this typically covers 80% to 120% of the target analytical concentration.
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation: Plot the mean peak area response against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 10150 |
| 90 | 11420 |
| 100 | 12650 |
| 110 | 13910 |
| 120 | 15180 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
-
The data points should not show significant deviation from the regression line.
Accuracy
Objective: To demonstrate the closeness of agreement between the value found and an accepted reference value. Accuracy is typically assessed using recovery studies on spiked placebo samples.[17][19]
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with the this compound reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare a minimum of three replicates at each concentration level.
-
Analysis: Analyze all spiked samples and calculate the concentration of this compound using the previously established linear regression equation.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Data Presentation: Accuracy (Recovery)
| Spike Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) | % RSD |
| 80% | 80.0 | 79.2 | 99.0 | 99.3 | 0.6 |
| 80.0 | 80.0 | 100.0 | |||
| 80.0 | 79.1 | 98.9 | |||
| 100% | 100.0 | 101.2 | 101.2 | 100.7 | 0.8 |
| 100.0 | 99.8 | 99.8 | |||
| 100.0 | 101.1 | 101.1 | |||
| 120% | 120.0 | 119.5 | 99.6 | 100.1 | 0.5 |
| 120.0 | 120.8 | 100.7 | |||
| 120.0 | 120.0 | 100.0 |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%) at each concentration level, with a Relative Standard Deviation (%RSD) of ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[20]
Caption: Relationship between key validation parameters.
3.4.1. Repeatability (Intra-assay Precision) Demonstrates precision over a short interval of time under the same operating conditions.
Experimental Protocol:
-
Prepare six independent test samples of a homogeneous batch at 100% of the target concentration.
-
Analyze these six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD of the results.
3.4.2. Intermediate Precision Expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeat the repeatability study (using six new samples from the same homogeneous batch) on a different day, with a different analyst, and/or using a different GC system if available.
-
Calculate the %RSD for this second set of data.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the variance, and calculate the overall %RSD for all 12 measurements.
Data Presentation: Precision
| Parameter | Analyst | Day | N | Mean Conc. (µg/mL) | % RSD |
| Repeatability | 1 | 1 | 6 | 100.5 | 0.9% |
| Intermediate Precision | 2 | 2 | 6 | 99.8 | 1.1% |
| Overall (n=12) | - | - | 12 | 100.2 | 1.3% |
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The overall %RSD for intermediate precision should also be within an acceptable range (e.g., ≤ 2.0%).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][21]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Analyze a series of samples with known low concentrations of this compound. Determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.
-
Calculate LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
Calculate LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm LOQ: Prepare and analyze at least six samples at the determined LOQ concentration. The accuracy (recovery) and precision (%RSD) at this level must meet pre-defined criteria (e.g., recovery of 80-120% and %RSD ≤ 10%).
Data Presentation: LOD & LOQ
| Parameter | Based on S/N Ratio | Confirmed Value | Acceptance Criteria |
| LOD | S/N ≈ 3:1 | 0.05 µg/mL | - |
| LOQ | S/N ≈ 10:1 | 0.15 µg/mL | Precision (%RSD) ≤ 10%Accuracy (Recovery) 80-120% |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]
Experimental Protocol:
-
Identify critical method parameters (e.g., HS oven temperature, GC column flow rate, initial oven temperature).
-
Prepare a standard solution at 100% target concentration.
-
Analyze the sample while making small, deliberate changes to one parameter at a time (e.g., HS oven temperature ± 2°C, flow rate ± 5%).
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, peak shape).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits (e.g., retention time shift < 2%, peak area change < 5%) for all tested variations.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that underpins the reliability of all subsequent data. For the quantification of this compound, a Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method provides a robust, sensitive, and specific solution. By meticulously following the validation framework established by international regulatory bodies like the ICH, FDA, and USP, researchers and drug development professionals can establish a method that is truly fit for its intended purpose.[15][22] This ensures that the data generated is accurate, precise, and defensible, forming a solid foundation for scientific discovery and regulatory submission.
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3-Methylbutyl Heptanoate: Efficacy, Sustainability, and Practical Insights
In the pursuit of novel therapeutics and advanced materials, the efficient and selective synthesis of chemical entities is paramount. 3-Methylbutyl heptanoate, an ester recognized for its characteristic fruity aroma and potential applications as a flavoring agent and in the formulation of fragrances, presents a case study in the strategic selection of synthetic methodologies. This guide provides a comprehensive comparison of the primary synthesis routes to this target molecule: the traditional Fischer esterification, the increasingly popular enzymatic synthesis, and the versatile transesterification process. By examining experimental data, procedural nuances, and the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound and its Synthetic Landscape
This compound is an organic ester formed from 3-methyl-1-butanol (isoamyl alcohol) and heptanoic acid. Its synthesis, while seemingly straightforward, offers a choice between classical chemical methods and modern biocatalytic approaches, each with distinct advantages and drawbacks. The selection of a particular route is often dictated by a confluence of factors including desired yield and purity, scalability, economic viability, and increasingly, environmental considerations. This guide will dissect the following three primary synthetic pathways:
-
Fischer-Speier Esterification: A cornerstone of organic synthesis, this acid-catalyzed reaction between a carboxylic acid and an alcohol is a widely used and well-understood method.
-
Enzymatic Esterification: Leveraging the catalytic prowess of lipases, this "green" alternative offers high selectivity and mild reaction conditions.
-
Transesterification: An equilibrium-controlled process involving the exchange of the alcohol moiety of an ester, this route can be catalyzed by acids, bases, or enzymes.
Comparative Analysis of Synthesis Routes
The efficacy of each synthetic route can be evaluated based on several key performance indicators. The following table summarizes the available experimental data for the synthesis of this compound and analogous esters, providing a quantitative basis for comparison.
| Synthesis Route | Catalyst | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | 3-Methyl-1-butanol, Heptanoic Acid | 1-2 hours | Reflux (~120) | ~70-85[1] | >90 (after purification) | Low cost, simple setup, well-established | Harsh acidic conditions, potential side reactions, energy-intensive |
| Enzymatic Synthesis | Immobilized Candida antarctica Lipase B (CALB) | 3-Methyl-1-butanol, Heptanoic Acid | 24-48 hours | 40-60 | >90 | High | High selectivity, mild conditions, environmentally friendly | Higher catalyst cost, longer reaction times, potential for enzyme deactivation |
| Transesterification | Sodium Methoxide (NaOMe) | Methyl heptanoate, 3-Methyl-1-butanol | 1-3 hours | 60-80 | ~90-95 | >95 (after purification) | High yields, fast reaction rates | Use of strong bases, sensitivity to water, requires anhydrous conditions |
In-Depth Analysis of Synthetic Methodologies
Fischer-Speier Esterification: The Classical Approach
The Fischer esterification is a reversible acid-catalyzed condensation reaction.[2] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, typically by using an excess of one reactant (usually the less expensive one) or by removing the water formed during the reaction.[2]
Causality of Experimental Choices:
-
Catalyst: Concentrated sulfuric acid is a common and effective catalyst due to its strong protonating ability and its role as a dehydrating agent.
-
Temperature: The reaction is typically performed at the reflux temperature of the alcohol to ensure a sufficient reaction rate.
-
Work-up: The post-reaction work-up involves neutralization of the excess acid, washing with water to remove unreacted alcohol and residual acid, and a final purification step, usually distillation, to obtain the pure ester.
Caption: Experimental workflow for Fischer-Speier esterification.
Enzymatic Synthesis: The Green Alternative
Enzymatic esterification, primarily utilizing lipases, has emerged as a powerful tool in sustainable chemistry.[3] Lipases are highly selective biocatalysts that can operate under mild conditions, often in organic solvents to shift the equilibrium towards synthesis.[4] Candida antarctica lipase B (CALB), particularly in its immobilized form, is a widely used and robust enzyme for ester synthesis.[4][5]
Causality of Experimental Choices:
-
Enzyme: Immobilized CALB is chosen for its high activity, stability in organic media, and ease of separation and reuse.
-
Solvent: A non-polar organic solvent like hexane or heptane is often used to solubilize the reactants and shift the equilibrium towards ester formation by minimizing water activity.
-
Temperature: The reaction is conducted at a moderate temperature (40-60°C) to ensure optimal enzyme activity without causing denaturation.
-
Water Removal: Molecular sieves are often added to the reaction mixture to sequester the water produced, further driving the equilibrium towards the product.
Caption: Experimental workflow for enzymatic ester synthesis.
Transesterification: A Versatile Alternative
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. For the synthesis of this compound, a common approach would be the reaction of a simple heptanoate ester (e.g., methyl heptanoate or ethyl heptanoate) with 3-methyl-1-butanol. Base-catalyzed transesterification is often rapid and high-yielding.
Causality of Experimental Choices:
-
Catalyst: A strong base like sodium methoxide is frequently used to deprotonate the alcohol, forming a potent nucleophile that readily attacks the carbonyl carbon of the starting ester.
-
Reactants: The use of an excess of the more volatile alcohol (in this case, if the starting ester is less volatile than 3-methyl-1-butanol) can help drive the equilibrium. Alternatively, removal of the displaced alcohol (e.g., methanol) by distillation is a common strategy.
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the ester and consume the base catalyst. Therefore, anhydrous reagents and reaction conditions are crucial.
Caption: Simplified mechanism of base-catalyzed transesterification.
Experimental Protocols
Protocol for Fischer Esterification
-
To a 100 mL round-bottom flask, add 3-methyl-1-butanol (0.2 mol), heptanoic acid (0.1 mol), and a few boiling chips.
-
Carefully add concentrated sulfuric acid (1 mL) to the flask while swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5 hours.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude product by fractional distillation to obtain this compound.
Protocol for Enzymatic Synthesis
-
In a 50 mL Erlenmeyer flask, combine 3-methyl-1-butanol (10 mmol), heptanoic acid (10 mmol), and 20 mL of n-heptane.
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435, 10% w/w of total substrates).
-
Add 1 g of 3Å molecular sieves.
-
Seal the flask and place it in an orbital shaker at 50°C and 200 rpm for 48 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.
Green Chemistry and Cost-Benefit Analysis
The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes.[6][7][8][9]
-
Atom Economy: Enzymatic synthesis and transesterification generally have a higher atom economy than Fischer esterification, which generates water as a byproduct.
-
E-Factor (Environmental Factor): Fischer esterification typically has a higher E-factor due to the use of stoichiometric acid catalysts and larger volumes of washing solutions during work-up. Enzymatic synthesis, with its reusable catalyst and often simpler purification, can achieve a significantly lower E-factor.
-
Energy Consumption: The milder reaction temperatures of enzymatic synthesis result in lower energy consumption compared to the reflux conditions required for Fischer esterification.
From a cost perspective, the initial investment in a lipase catalyst for enzymatic synthesis is higher than for sulfuric acid.[10][11] However, the reusability of the immobilized enzyme over multiple cycles can offset this initial cost.[12] Furthermore, the reduced energy consumption and simpler downstream processing of enzymatic routes can lead to lower overall operational costs, particularly at an industrial scale.[11] The cost-effectiveness of transesterification is highly dependent on the cost of the starting ester and the catalyst. While base-catalyzed transesterification is generally inexpensive, the need for anhydrous conditions and careful handling of the catalyst can add to the operational complexity and cost.[12]
Conclusion and Future Perspectives
The choice of a synthesis route for this compound is a multifaceted decision that requires a careful balance of efficacy, cost, and environmental impact.
-
Fischer esterification remains a viable option for small-scale synthesis where cost is a primary driver and environmental considerations are less stringent. Its simplicity and the low cost of the catalyst are its main advantages.
-
Enzymatic synthesis represents a more sustainable and selective approach. The mild reaction conditions, high yields, and reusability of the catalyst make it an attractive option for the synthesis of high-value esters, especially in the food and fragrance industries where "natural" labeling is advantageous.[3] Future developments in enzyme immobilization and the use of continuous flow reactors are likely to further enhance the economic viability of this method.
-
Transesterification offers a high-yielding and rapid alternative, particularly when a suitable starting ester is readily available. The choice between chemical and enzymatic catalysis for transesterification will depend on the desired purity, cost constraints, and the scale of the operation.
For researchers and drug development professionals, the trend is clearly moving towards greener and more sustainable synthetic methodologies. While traditional methods like Fischer esterification will continue to have their place, the advantages offered by enzymatic synthesis in terms of selectivity, safety, and environmental footprint make it a compelling choice for the synthesis of this compound and other valuable esters. As the demand for sustainable manufacturing processes grows, the adoption of biocatalytic routes is expected to become increasingly widespread, driving innovation in both academic research and industrial applications.
References
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- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Andraos, J. (2005). Unification of reaction metrics for green chemistry: applications to reaction analysis. Organic Process Research & Development, 9(2), 149-163.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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- Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 277-330). Wiley-VCH.
- Schreier, P. (Ed.). (1999). Enzymes in food processing. Academic press.
- Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
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- Yadav, G. D., & Lathi, P. S. (2003). Synthesis of citronellyl acetate by transesterification over a novel solid acid catalyst.
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A Senior Application Scientist’s Guide to Inter-Laboratory Cross-Validation for the Analysis of 3-Methylbutyl heptanoate
Introduction: The Imperative of Reproducibility in Analytical Science
In the landscape of scientific research and drug development, the ability to reproduce analytical results across different sites is not merely a goal; it is a fundamental requirement for establishing the validity and credibility of a method. The analysis of volatile organic compounds (VOCs) like 3-Methylbutyl heptanoate (also known as isopentyl heptanoate) presents a unique set of challenges that can lead to significant inter-laboratory variability.[1][2] This ester, with its characteristic fruity aroma, is relevant in fields ranging from food science to environmental monitoring and can serve as a biomarker in metabolomics.
Ensuring that data generated in a laboratory in North America is directly comparable to data from a laboratory in Europe is paramount for global clinical trials, multi-site research collaborations, and regulatory submissions to bodies like the FDA and EMA.[3][4][5] This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory cross-validation study for the quantification of this compound. We will delve into the causality behind experimental choices, establish a self-validating protocol, and present a clear methodology for comparing performance, moving beyond a simple checklist to a deeper understanding of analytical method transferability. The chosen methodology, Gas Chromatography-Mass Spectrometry (GC-MS), is a cornerstone technique for volatile compound analysis due to its superior separation power and detection selectivity.[6][7]
Part 1: Deconstructing the Analytical Challenge
Understanding the Analyte: this compound
This compound is a fatty acid ester with the chemical formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol .[1][8] Its inherent volatility makes it an ideal candidate for GC-MS analysis. However, this same property creates challenges, as the analyte can be lost during sample preparation and handling if procedures are not meticulously controlled.[9][10] Furthermore, its non-polar nature dictates the choice of extraction solvents and chromatographic columns to achieve optimal recovery and separation.
The Rationale for GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical platform of choice for this task.
-
Gas Chromatography (GC): Provides the high-resolution separation necessary to distinguish the target analyte from other volatile and semi-volatile compounds that may be present in the sample matrix.
-
Mass Spectrometry (MS): Offers unparalleled selectivity and sensitivity. By operating in Selected Ion Monitoring (SIM) mode, we can monitor specific fragment ions of this compound, drastically reducing chemical noise and improving the limit of detection.
Anticipating the Sources of Inter-Laboratory Variance
A successful cross-validation study begins with identifying potential sources of error. For this compound analysis, these include:
-
Instrumental Discrepancies: Minor differences in GC inlet temperatures, oven ramp rates, column age, or MS detector sensitivity between instruments can lead to variations in retention time and response.[6]
-
Reagents and Standards: The use of different solvent grades, or reference standards with even slightly different purity profiles, can introduce systematic bias.
-
Matrix Effects: The sample matrix (e.g., plasma, cell culture media, environmental water) contains endogenous components that can interfere with the ionization of the target analyte, causing signal suppression or enhancement.[11][12] This effect can vary between labs if the sample collection and initial handling procedures are not perfectly harmonized.
-
Human Factor: Subtle differences in how analysts perform critical steps like vortexing, phase separation, or injection can introduce variability.
Part 2: A Blueprint for a Robust Cross-Validation Study
The objective is to create a harmonized protocol that minimizes controllable variables, allowing for a true assessment of method performance across laboratories. This design is grounded in the principles outlined by regulatory agencies, which emphasize the evaluation of accuracy, precision, selectivity, and sensitivity.[3][13][14]
Overall Cross-Validation Workflow
The following diagram outlines the key stages of the inter-laboratory study, from initial planning to final data comparison.
Caption: Workflow for the inter-laboratory cross-validation study.
Experimental Protocol: Harmonized GC-MS Analysis
This protocol must be followed by all participating laboratories without deviation.
1. Materials and Reagents:
-
Reference Standard: this compound (≥99% purity), obtained from a single, specified supplier and lot number.
-
Internal Standard (IS): 3-Methylbutyl octanoate (≥99% purity). The choice of an IS with a similar chemical structure and chromatographic behavior is critical to correct for variability during sample preparation and injection.[15]
-
Solvents: n-Hexane and Ethyl Acetate (HPLC or GC-grade).
-
Matrix: A common, pooled batch of the relevant blank matrix (e.g., human plasma) to be distributed to all labs.
2. Preparation of Standards and Quality Control (QC) Samples:
-
Causality: Centralized preparation is strongly recommended. If not feasible, a detailed, weight-based protocol is required to minimize concentration errors.
-
Stock Solutions: Prepare a 1.00 mg/mL primary stock of this compound and the IS in Ethyl Acetate.
-
Calibration Standards: Perform serial dilutions from the stock to prepare calibration standards in the blank matrix at concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
QC Samples: Prepare QC samples in the blank matrix at four levels:
-
LLOQ (Lower Limit of Quantification): 1 ng/mL
-
LQC (Low QC): 3 ng/mL
-
MQC (Mid QC): 150 ng/mL
-
HQC (High QC): 800 ng/mL
-
3. Sample Preparation (Liquid-Liquid Extraction):
-
Step 1: To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of IS working solution (e.g., 200 ng/mL 3-Methylbutyl octanoate).
-
Step 2: Add 500 µL of n-Hexane.
-
Step 3: Vortex for 2 minutes. This step is time-critical to ensure consistent extraction efficiency.
-
Step 4: Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous phases.
-
Step 5: Carefully transfer 400 µL of the upper organic layer (n-Hexane) to a GC vial.
-
Step 6: Evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Step 7: Reconstitute the residue in 50 µL of Ethyl Acetate and vortex for 30 seconds. This final step concentrates the analyte and ensures compatibility with the GC inlet.
4. GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Using the same column chemistry is essential for comparable chromatography.
-
Injection Volume: 1 µL (Splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial: 60°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound ions: m/z 70, 115, 157 (Quantifier: 70)
-
3-Methylbutyl octanoate (IS) ions: m/z 70, 127, 171 (Quantifier: 70)[16]
-
-
MSD Transfer Line Temp: 280°C
5. Data Analysis and Acceptance Criteria:
-
Calibration Curve: Construct a linear regression curve (1/x² weighting) of the peak area ratio (analyte/IS) versus concentration. The correlation coefficient (R²) must be ≥ 0.995.
-
Accuracy: The mean concentration of QC samples must be within ±15% of the nominal value (±20% for LLOQ).[13]
-
Precision: The coefficient of variation (CV%) for each QC level must not exceed 15% (20% for LLOQ).[13]
Part 3: Comparative Analysis of Inter-Laboratory Results
Here we present hypothetical data from three distinct laboratories (Lab A, Lab B, Lab C) that followed the harmonized protocol. This allows us to objectively compare performance and identify potential areas of divergence.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Lab A Result | Lab B Result | Lab C Result |
| Linearity (R²) | ≥ 0.995 | 0.998 | 0.999 | 0.991 |
| LLOQ (ng/mL) | Confirmed at 1 ng/mL | 1.0 | 1.0 | 1.0 |
| Intra-day Precision (CV%) | ||||
| LQC (3 ng/mL) | ≤ 20% | 8.5% | 7.9% | 19.2% |
| MQC (150 ng/mL) | ≤ 15% | 4.1% | 3.8% | 11.5% |
| HQC (800 ng/mL) | ≤ 15% | 3.5% | 3.2% | 9.8% |
| Intra-day Accuracy (% Bias) | ||||
| LQC (3 ng/mL) | ± 20% | +5.2% | +4.5% | -18.5% |
| MQC (150 ng/mL) | ± 15% | +2.1% | +1.8% | -14.2% |
| HQC (800 ng/mL) | ± 15% | -1.5% | -1.1% | -13.9% |
| Inter-day Precision (CV%) | ||||
| LQC (3 ng/mL) | ≤ 20% | 10.2% | 9.5% | 21.5% |
| MQC (150 ng/mL) | ≤ 15% | 5.3% | 4.9% | 14.8% |
| HQC (800 ng/mL) | ≤ 15% | 4.8% | 4.5% | 13.5% |
| Inter-day Accuracy (% Bias) | ||||
| LQC (3 ng/mL) | ± 20% | +6.8% | +5.9% | -19.8% |
| MQC (150 ng/mL) | ± 15% | +3.5% | +2.9% | -14.8% |
| HQC (800 ng/mL) | ± 15% | -0.8% | -0.5% | -14.5% |
Logical Flow for Data Interpretation
This diagram illustrates the decision-making process when comparing results against the pre-defined acceptance criteria.
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A Comparative Analysis of 3-Methylbutyl Heptanoate and 2-Methylbutyl Heptanoate for Researchers and Drug Development Professionals
In the nuanced world of chemical isomers, seemingly minor structural differences can lead to significant variations in physical, chemical, and sensory properties. This guide provides an in-depth comparison of two such isomers: 3-methylbutyl heptanoate and 2-methylbutyl heptanoate. Both are fatty acid esters with applications in the flavor, fragrance, and pharmaceutical industries. Understanding their distinct characteristics is crucial for researchers and formulation scientists aiming to harness their specific properties.
Unveiling the Isomers: Structure and Significance
This compound and 2-methylbutyl heptanoate share the same molecular formula, C₁₂H₂₄O₂, and a molecular weight of 200.32 g/mol .[1][2] The key difference lies in the branching of the butyl group attached to the ester oxygen. In this compound (also known as isoamyl heptanoate or isopentyl heptanoate), the methyl group is on the third carbon of the butyl chain, creating a more linear structure.[2] Conversely, 2-methylbutyl heptanoate features a methyl group on the second carbon, resulting in a more sterically hindered arrangement around the ester linkage.
This subtle variation in structure gives rise to distinct physicochemical properties and, consequently, different applications. Their primary utility is as flavoring and fragrance agents, where their unique olfactory profiles are leveraged.
Comparative Physicochemical Properties
A side-by-side comparison of the key physical and chemical properties of these two isomers reveals notable differences, which are summarized in the table below.
| Property | This compound | 2-Methylbutyl Heptanoate |
| Molecular Formula | C₁₂H₂₄O₂ | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol [2] | 200.32 g/mol [1] |
| Boiling Point | 224-227 °C @ 760 mmHg[3] | Estimated to be slightly lower than its isomer due to increased branching |
| Density | 0.863 g/cm³ | Not available; estimated to be similar to its isomer |
| Refractive Index | 1.418 - 1.422 @ 20°C | Not available for the heptanoate ester; 2-methylbutyl butyrate has a refractive index of 1.408 - 1.414 @ 20°C |
Sensory Profile: A Tale of Two Aromas
The structural divergence of these isomers profoundly impacts their odor profiles, a critical factor in their application as flavor and fragrance agents.
This compound is characterized by a complex aroma profile described as fruity, herbal, grassy, with distinct notes of banana and unripe fruit.[3] This combination makes it a versatile ingredient in the creation of fruit-forward and green fragrance and flavor compositions.
2-Methylbutyl Heptanoate , while less documented in terms of its specific heptanoate ester odor, can be inferred from related compounds. For instance, 2-methylbutyl hexanoate is described as having a ripe apple-banana and tropical fruit aroma with a juicy, warm character.[4] This suggests that 2-methylbutyl heptanoate likely possesses a sweet, fruity aroma, possibly with nuances that differentiate it from the greener notes of its isomer.
Synthesis and Manufacturing
The primary method for synthesizing both this compound and 2-methylbutyl heptanoate is through Fischer esterification . This acid-catalyzed reaction involves the condensation of heptanoic acid with the corresponding alcohol (3-methyl-1-butanol or 2-methyl-1-butanol).
Experimental Protocol: Fischer Esterification
This generalized protocol can be adapted for the synthesis of both isomers.
Materials:
-
Heptanoic acid
-
3-methyl-1-butanol or 2-methyl-1-butanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine heptanoic acid and a molar excess of the respective alcohol (3-methyl-1-butanol or 2-methyl-1-butanol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted heptanoic acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by fractional distillation under reduced pressure to obtain the final product.
The choice of alcohol dictates the final product. Using 3-methyl-1-butanol will yield this compound, while 2-methyl-1-butanol will produce 2-methylbutyl heptanoate.
Analytical Characterization: Differentiating the Isomers
Several analytical techniques can be employed to distinguish between this compound and 2-methylbutyl heptanoate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying these isomers. Due to their different boiling points and structures, they will exhibit distinct retention times on a gas chromatograph. The mass spectra, while showing the same molecular ion peak (m/z 200), will display characteristic fragmentation patterns that can be used for identification.
Expected Fragmentation Patterns:
-
This compound: The primary fragmentation is expected to involve the loss of the 3-methylbutyl group (C₅H₁₁) resulting in a prominent peak at m/z 131, corresponding to the heptanoyl cation. Another significant fragment would be the 3-methylbutyl cation at m/z 71.
-
2-Methylbutyl Heptanoate: Similarly, the loss of the 2-methylbutyl group will lead to the heptanoyl cation at m/z 131. However, the fragmentation of the branched alkyl chain may produce a different relative abundance of the m/z 71 peak and other smaller fragments compared to its isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a clear method for differentiating the two isomers based on the chemical shifts and splitting patterns of the protons in the butyl group.
-
This compound: The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) will appear as a triplet. The unique methine proton (-CH-) will be a multiplet, and the two diastereotopic methyl groups will appear as a doublet.
-
2-Methylbutyl Heptanoate: The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) will appear as a doublet of doublets due to coupling with the adjacent methine proton. The methine proton will be a multiplet, and the methyl groups will exhibit distinct signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Both isomers will exhibit characteristic ester peaks in their FTIR spectra. The most prominent absorption will be the C=O stretching vibration, typically found in the range of 1735-1750 cm⁻¹. Other key peaks include the C-O-C stretching vibrations. While the exact positions of these peaks may show slight shifts between the two isomers due to the different steric environments, FTIR alone may not be sufficient for unambiguous identification without reference spectra.
Applications in Research and Industry
The distinct sensory profiles of these esters dictate their primary applications.
-
This compound , with its green and fruity notes, is widely used in the formulation of flavors for beverages, confectionery, and baked goods. In the fragrance industry, it contributes to fresh and fruity accords in perfumes and personal care products.[3]
-
2-Methylbutyl Heptanoate , with its anticipated sweet and ripe fruit character, is likely employed in similar applications where a different fruity nuance is desired. Its potential use in creating tropical and apple-like flavor profiles is of particular interest.[4]
Beyond flavors and fragrances, these esters can serve as specialty solvents or as starting materials in the synthesis of more complex organic molecules in pharmaceutical and materials science research.
Conclusion
The comparison between this compound and 2-methylbutyl heptanoate underscores the profound impact of subtle structural isomerism on chemical and sensory properties. For researchers and professionals in drug development and formulation science, a thorough understanding of these differences is paramount for selecting the appropriate isomer to achieve the desired product characteristics. The analytical techniques outlined in this guide provide a robust framework for the identification and quality control of these valuable chemical compounds.
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Comparative study of lipase activity for the synthesis of various heptanoate esters
Introduction: The Significance of Heptanoate Esters and Biocatalysis
Heptanoate esters, characterized by their fruity and floral aromas, are highly valued compounds in the food, fragrance, and pharmaceutical industries.[1][2] Traditionally synthesized through chemical methods, these processes often require harsh conditions, including high temperatures and aggressive acid catalysts, leading to side reactions and environmental concerns.[3] In response, the principles of green chemistry have propelled the adoption of enzymatic synthesis as a sustainable and highly specific alternative.[4]
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) have emerged as the biocatalysts of choice for ester synthesis.[5] These enzymes offer remarkable chemo-, regio-, and enantioselectivity, operate under mild conditions, and, when sourced from microorganisms, can be produced cost-effectively.[6] The ability of lipases to catalyze esterification reactions in non-aqueous media is particularly advantageous, shifting the thermodynamic equilibrium towards synthesis rather than hydrolysis.[7][8] This guide provides a comparative analysis of the performance of various commercially significant lipases in the synthesis of a range of heptanoate esters, offering researchers and process development professionals a data-driven framework for catalyst selection and optimization.
Mechanism of Action: The Lipase Catalytic Cycle
Lipases catalyze ester synthesis primarily through a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[9] This two-step process is initiated by the nucleophilic attack of a serine residue in the enzyme's catalytic triad (Ser-His-Asp) on the carbonyl carbon of the carboxylic acid (heptanoic acid).
The key steps are:
-
Acylation: The enzyme binds to the heptanoic acid. The serine residue attacks the acid's carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.
-
Deacylation: The alcohol (e.g., ethanol, butanol) enters the active site and acts as a second nucleophile, attacking the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently breaks down to release the heptanoate ester and regenerate the free enzyme, ready for the next catalytic cycle.
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A Researcher's Guide to the Quantitative Comparison of 3-Methylbutyl Heptanoate in Natural Extracts
This guide provides a comprehensive framework for the quantitative comparison of 3-Methylbutyl heptanoate, a volatile ester contributing to the characteristic aroma of various natural products. While direct comparative quantitative data for this specific ester across multiple natural extracts remains limited in publicly accessible literature, this document synthesizes existing knowledge on related compounds and outlines a robust analytical methodology for its determination. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development who are interested in the analysis of volatile organic compounds.
Introduction to this compound
This compound (isoamyl heptanoate) is a fatty acid ester with the chemical formula C₁₂H₂₄O₂. It is characterized by a fruity, wine-like, and slightly waxy aroma, making it a potential contributor to the complex scent profiles of many fruits and fermented products. Esters are a significant class of volatile organic compounds (VOCs) responsible for the pleasant aromas of fruits, flowers, and other natural sources[1][2]. The specific structure of an ester, determined by its alcohol and carboxylic acid precursors, dictates its unique scent.
The biosynthesis of esters in plants is a complex process, often involving the esterification of an alcohol with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes. The availability of specific alcohols and acyl-CoAs within a plant tissue determines the profile of esters produced. For instance, 3-methylbutanol (isoamyl alcohol), a branched-chain alcohol derived from the amino acid leucine, is a common precursor for a variety of "banana-like" and "fruity" esters, such as 3-methylbutyl acetate and 3-methylbutyl butanoate[3]. Heptanoic acid, a seven-carbon carboxylic acid, is a less common but still significant precursor in plant volatile biosynthesis. The combination of these two precursors would yield this compound.
Given the prevalence of 3-methylbutyl esters in fruits like bananas[2][3] and the occurrence of various heptanoate esters in other fruits, it is scientifically plausible to expect the presence of this compound in a range of natural extracts, even if it has not been extensively quantified.
Analytical Methodology for Quantitative Comparison
The gold-standard technique for the quantitative analysis of volatile and semi-volatile compounds like this compound in complex natural matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [4][5]. This method offers high sensitivity, selectivity, and requires minimal sample preparation, thereby reducing the risk of analyte loss or degradation.
Rationale for Method Selection
-
HS-SPME: This solvent-free extraction technique is ideal for isolating volatile compounds from the headspace above a solid or liquid sample. It is a non-destructive and equilibrium-based method that concentrates analytes onto a coated fiber, enhancing detection limits. The choice of fiber coating is critical and should be optimized based on the polarity of the target analyte. For a relatively nonpolar ester like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its broad selectivity for a wide range of volatile compounds.
-
GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of volatile compounds extracted by SPME. The separated compounds are then introduced into a mass spectrometer, which provides mass spectral data for confident identification and accurate quantification. The use of a mass selective detector allows for the selection of specific ions for quantification (Selected Ion Monitoring, SIM mode), which significantly improves the signal-to-noise ratio and lowers the limit of detection for the target analyte.
Detailed Experimental Protocol
This protocol provides a self-validating system for the quantitative analysis of this compound.
Materials:
-
Natural extract samples (e.g., fruit homogenates, essential oils)
-
This compound analytical standard (≥98% purity)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample, such as cyclohexanone[6])
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
HS-SPME autosampler and fiber assembly (e.g., DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Thermostatic water bath or heating block
Procedure:
-
Sample Preparation:
-
Accurately weigh 2.0 ± 0.1 g of the homogenized natural extract into a 20 mL headspace vial.
-
For liquid samples like essential oils, a smaller, accurately weighed amount should be used and potentially diluted in a suitable solvent.
-
Spike the sample with a known concentration of the internal standard. This is crucial for correcting variations in extraction efficiency and injection volume.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at a controlled temperature (e.g., 50 °C) for a set period (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250 °C) for a specific time (e.g., 5 minutes) in splitless mode.
-
Separate the compounds on a suitable capillary column (e.g., a mid-polar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all compounds of interest.
-
The mass spectrometer should be operated in electron ionization (EI) mode. For quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.
-
Experimental Workflow Diagram
Quantitative Comparison of Heptanoate Esters in Natural Extracts
As previously stated, direct comparative data for this compound is scarce. However, to illustrate the expected range and variation of similar esters, the following table presents quantitative data for butyl heptanoate found in the peels of various apple cultivars[4]. This data was obtained using HS-SPME-GC-MS, demonstrating the utility of the described methodology.
Table 1: Concentration of Butyl Heptanoate in Different Apple Cultivars
| Apple Cultivar | Concentration of Butyl Heptanoate (µg/kg Fresh Weight) |
| Ruixianghong | High Relative Content |
| Jonagold | High Relative Content |
| Cameo | High Relative Content |
| Huayu | High Relative Content |
| Honey Crisps | High Relative Content |
| Other cultivars | Varying lower concentrations or not detected |
Note: The original study categorized the content as "high relative content" without providing specific numerical values in the main text for all cultivars. This highlights the variability of ester concentrations even within the same species.
Discussion and Future Directions
The lack of extensive quantitative data for this compound presents a clear research opportunity. Based on the prevalence of its biosynthetic precursors in various fruits, several natural extracts are prime candidates for investigation:
-
Banana (Musa spp.): Bananas are well-documented to produce a wide array of 3-methylbutyl esters, which are key contributors to their characteristic aroma[2][3]. The presence of AAT enzymes with an affinity for 3-methylbutanol makes bananas a logical starting point for the targeted search for this compound.
-
Apple (Malus domestica): As demonstrated, apples produce a variety of esters, including heptanoates[4]. Different cultivars have distinct aroma profiles, and a systematic screening of diverse apple varieties could reveal significant quantities of this compound.
-
Pear (Pyrus spp.): Pears are also known for their complex ester profiles, which contribute to their delicate and fruity aromas.
-
Fermented Beverages: The fermentation process, particularly by certain yeast strains, is known to generate a wide range of esters that are not present in the original fruit material[7]. Fruit-based fermented beverages could therefore be a rich source of this compound.
Biosynthetic Pathway and its Implications
The biosynthesis of this compound is contingent on the co-localization and availability of 3-methylbutanol and heptanoyl-CoA, along with an active AAT enzyme capable of utilizing these substrates.
Researchers can leverage transcriptomic and proteomic data to identify AAT genes and enzymes in different plant species and cultivars. By correlating gene expression levels with the measured concentrations of this compound, it may be possible to elucidate the specific enzymes responsible for its production and potentially manipulate its levels through breeding or biotechnology.
Conclusion
While a direct quantitative comparison of this compound across a wide range of natural extracts is not yet available in the scientific literature, this guide provides the necessary scientific framework and a detailed analytical protocol to enable researchers to undertake such investigations. The presented methodology, centered on HS-SPME-GC-MS, offers a robust and reliable approach for the quantification of this and other volatile esters. The strong evidence for the presence of related compounds in fruits like bananas and apples suggests that these are promising targets for future research. By applying the principles and protocols outlined in this guide, the scientific community can begin to build a comprehensive understanding of the natural distribution and quantitative variation of this compound, contributing to a deeper knowledge of natural product chemistry and its applications.
References
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Jordan, M. J., Tandon, K., Shaw, P. E., & Goodner, K. L. (2001). Aromatic profiles of aqueous banana essence and fruit in six cultivars. Journal of Agricultural and Food Chemistry, 49(10), 4813-4817. [Link]
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Luo, Y., et al. (2021). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. Foods, 10(5), 1087. [Link]
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Murcott Mandarin Ferment Beverage: Study of its Physicochemical, Biochemical, and Microbiological Properties. (2025). Food Science and Technology. [Link]
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Wang, C., et al. (2019). Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS. Molecules, 24(9), 1749. [Link]
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Pino, J. A. (2014). Advances in Fruit Aroma Volatile Research. Food Reviews International, 30(4), 297-323. [Link]
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Shi, Y., et al. (2018). Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. Molecules, 23(10), 2466. [Link]
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Song, J., et al. (2022). Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS. Foods, 11(15), 2235. [Link]
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Bastos, D. S., et al. (2020). Influence of different banana cultivars on volatile compounds during ripening in cold storage. Scientia Horticulturae, 269, 109393. [Link]
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Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Tateo, F., & Bononi, M. (2010). Headspace-SPME Analysis of Volatiles from Quince Whole Fruits. Journal of Essential Oil Research, 22(5), 416-419. [Link]
-
Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS. (2023). Foods. [Link]
-
Characteristics of Novel Fermented Cloudy Fruit Juices Produced Using Lactiplantibacillus plantarum and Lactic Acid-Producing Lachancea spp. Yeasts. (2024). Foods. [Link]
-
Takeoka, G. R., Buttery, R. G., & Flath, R. A. (1992). Volatile Constituents of Asian Pear (Pyrus serotina). Journal of Agricultural and Food Chemistry, 40(10), 1925–1929. [Link]
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Evaluation of the volatile profiles in pulp of 85 apple cultivars (Malus domestica) by HS–SPME combined with GC–MS. (2020). Journal of Food Measurement and Characterization. [Link]
-
Analysis of Major Polyphenolic Compounds of Cydonia oblonga Miller (Quince) Fruit Extract by UPLC-MS/MS and Its Effect on Adipogenesis in 3T3-L1 Cells. (2020). Molecules. [Link]
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The Unexplored Potential of 3-Methylbutyl Heptanoate as a Metabolic Biomarker: A Comparative Validation Guide
In the dynamic field of metabolic research, the quest for novel, non-invasive biomarkers is paramount for advancing our understanding and management of complex metabolic diseases. While established markers provide a solid foundation, the exploration of new candidates is crucial for enhancing diagnostic precision and therapeutic monitoring. This guide introduces 3-Methylbutyl heptanoate, a volatile fatty acid ester, as a prospective biomarker in metabolic studies. While direct validation studies are nascent, its biochemical properties and analogy to other validated volatile organic compounds (VOCs) present a compelling case for its investigation.
This document provides a comprehensive framework for the validation of this compound, comparing its potential against established metabolic biomarkers. We will delve into the theoretical underpinnings of its association with metabolic pathways, present detailed experimental protocols for its validation, and offer a comparative analysis to guide researchers in their evaluative process.
This compound: A Profile of a Potential Biomarker
This compound, also known as isoamyl heptanoate or isopentyl heptanoate, is a fatty acid ester with the chemical formula C12H24O2[1]. Fatty acid esters are integral to various biological processes, primarily involved in lipid and fatty acid metabolism[2]. The biosynthesis of such esters involves the condensation of an alcohol (isoamyl alcohol in this case) and a fatty acid (heptanoic acid), often catalyzed by alcohol acyltransferases[3]. These pathways are intrinsically linked to central carbon metabolism and amino acid biosynthesis, suggesting that fluctuations in this compound levels could reflect underlying metabolic shifts[3][4].
While the endogenous production of this compound in humans is not extensively documented, its constituent parts, isoamyl alcohol and heptanoic acid, are products of amino acid and fatty acid metabolism, respectively[5][6][7][8]. This metabolic origin forms the basis of the hypothesis that altered metabolic states, such as those seen in metabolic syndrome, could lead to discernible changes in the circulating or excreted levels of this compound.
The Rationale for Validation: Why Investigate this compound?
The exploration of volatile organic compounds (VOCs) as non-invasive biomarkers is a rapidly advancing frontier in medical diagnostics[9][10][11]. VOCs, present in breath, urine, and blood, are metabolic end-products that can provide a real-time snapshot of an individual's physiological state[9][10]. Several studies have demonstrated a positive association between urinary VOC metabolites and metabolic syndrome, highlighting the potential of this class of compounds as effective biomarkers[12][13].
The investigation of this compound is warranted due to:
-
Its Volatile Nature: As a volatile compound, it is amenable to non-invasive sampling methods like breath analysis, which is advantageous for patient comfort and longitudinal studies.
-
Metabolic Precursors: Its synthesis relies on precursors from core metabolic pathways that are often dysregulated in metabolic diseases.
-
Chemical Analogy: Other fatty acid esters and volatile compounds have shown promise as biomarkers for various conditions, providing a strong precedent for its investigation.
A Comparative Landscape: this compound vs. Established Metabolic Biomarkers
To objectively assess the potential of this compound, it is crucial to compare it against well-established and emerging biomarkers for metabolic syndrome.
| Biomarker Category | Specific Examples | Advantages | Disadvantages | Potential Role of this compound |
| Traditional Glycemic Markers | Fasting Plasma Glucose, HbA1c | Well-established, standardized assays, clear clinical interpretation. | Reflect long-term glycemic control (HbA1c) or a single time point (glucose), can be influenced by recent diet and stress. | Could offer a more dynamic, real-time reflection of metabolic flux than HbA1c. |
| Lipid Profile Markers | Triglycerides, HDL-C, LDL-C, Apolipoprotein B (ApoB) | Directly measure key components of dyslipidemia in metabolic syndrome, widely available. | Can be influenced by diet and lifestyle, may not fully capture the complexity of lipid dysregulation. | As a fatty acid ester, its levels may correlate with and provide additional granularity to the standard lipid panel. |
| Inflammatory Markers | C-Reactive Protein (CRP), Interleukin-6 (IL-6) | Reflect the low-grade inflammation characteristic of metabolic syndrome. | Non-specific, elevated in various inflammatory conditions. | Could potentially be more specific to metabolic dysregulation than general inflammatory markers. |
| Adipokines | Leptin, Adiponectin | Directly reflect adipose tissue function and its dysregulation in obesity and insulin resistance. | Assays can be less standardized and more expensive than traditional markers. | Its relationship with adipokine levels would be a key area of investigation. |
| Other Volatile Organic Compounds | Isoprene, Acetone, Pentane | Non-invasive (breath analysis), reflect real-time metabolic processes like oxidative stress. | Susceptible to environmental contamination, require sensitive analytical techniques. | As a VOC, it shares the advantages of non-invasive sampling and could be part of a multi-VOC biomarker panel. |
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a novel biomarker is a rigorous process that requires a systematic and multi-faceted approach. Below is a proposed workflow for validating this compound as a biomarker for metabolic studies.
Caption: A three-phase workflow for the discovery and validation of this compound as a biomarker.
Phase 1: Discovery and Hypothesis Generation
The initial step involves untargeted metabolomics studies on well-characterized case-control cohorts (e.g., individuals with and without metabolic syndrome).
Protocol: Untargeted GC-MS Analysis of Urine VOCs
-
Sample Collection: Collect mid-stream urine samples in sterile containers. Immediately freeze at -80°C until analysis.
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Transfer 1 mL of supernatant to a 10 mL headspace vial.
-
Add 0.3 g of NaCl to saturate the solution and increase the volatility of the analytes.
-
Add an internal standard (e.g., a deuterated analogue or a structurally similar compound not expected in the sample).
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at 60°C for 30 minutes with agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Employ a temperature program such as: start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
The mass spectrometer should be operated in full scan mode (e.g., m/z 35-500).
-
-
Data Analysis:
-
Process the raw data using deconvolution software to identify and quantify individual peaks.
-
Tentatively identify compounds by comparing their mass spectra to libraries such as NIST.
-
Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify features that are significantly different between cases and controls.
-
Phase 2: Analytical Method Validation
Once this compound is identified as a candidate, a targeted and validated analytical method is required for accurate and precise quantification.
Protocol: Targeted GC-MS/MS Quantification of this compound
-
Standard Preparation: Prepare a stock solution of analytical grade this compound[14] in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., synthetic urine or pooled healthy urine).
-
Sample Preparation: Follow the same HS-SPME procedure as in the discovery phase, but with the addition of a stable isotope-labeled internal standard specific for this compound if available.
-
GC-MS/MS Analysis:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select precursor and product ion transitions specific to this compound and the internal standard. This will enhance selectivity and sensitivity.
-
-
Method Validation Parameters: The method should be validated for:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, high QC samples).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.
-
Selectivity: Ensure no interference from other matrix components.
-
Matrix Effect: Evaluate the influence of the biological matrix on ionization efficiency.
-
Stability: Assess the stability of the analyte in the matrix under different storage conditions.
-
Phase 3: Clinical Validation and Comparison
The validated analytical method is then used to quantify this compound in large, independent patient cohorts to confirm its clinical utility.
Workflow:
-
Cohort Studies: Analyze samples from large, well-phenotyped cohorts with and without the metabolic condition of interest.
-
Correlation Analysis: Correlate the quantified levels of this compound with established biomarkers (e.g., glucose, lipids, inflammatory markers) and clinical parameters (e.g., BMI, blood pressure).
-
Diagnostic Performance: Use Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity) of this compound in distinguishing between healthy and diseased individuals.
-
Comparative Analysis: Compare the diagnostic performance of this compound with that of alternative biomarkers, both individually and in combination.
Potential Challenges and Future Directions
The validation of this compound as a biomarker is not without its challenges. The lack of direct evidence for its endogenous production in relevant metabolic pathways necessitates foundational research to elucidate its biochemical origins. Furthermore, as a volatile compound, pre-analytical variables such as sample collection, handling, and storage are critical to ensure data quality and reproducibility.
Future research should focus on:
-
Metabolic Pathway Elucidation: Utilizing stable isotope tracing studies to confirm the metabolic pathways leading to the synthesis of this compound in mammalian systems.
-
Multi-VOC Biomarker Panels: Investigating the utility of this compound as part of a panel of VOCs to improve diagnostic accuracy.
-
Longitudinal Studies: Assessing the prognostic value of this compound in predicting the onset or progression of metabolic diseases.
Conclusion
While the direct validation of this compound as a biomarker in metabolic studies is still on the horizon, its chemical nature and plausible link to core metabolic pathways present a compelling case for its investigation. This guide provides a scientifically rigorous framework for its validation, from initial discovery to clinical comparison. By following these protocols and considering the comparative landscape, researchers can systematically evaluate the potential of this compound to emerge as a novel, non-invasive tool in the arsenal of metabolic biomarkers. The journey from a potential candidate to a clinically validated biomarker is arduous, but the potential rewards in advancing our understanding and management of metabolic diseases make it a worthy pursuit.
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Comparative GC-MS analysis of 3-Methylbutyl heptanoate and other volatile compounds
An In-Depth Guide to the Comparative GC-MS Analysis of 3-Methylbutyl heptanoate and Other Volatile Esters
Introduction: The Chemical Language of Aroma
In the realms of flavor science, fragrance development, and pharmaceutical quality control, the precise identification and quantification of volatile organic compounds (VOCs) are paramount. These molecules, often present in complex mixtures, constitute the chemical signatures of aroma and can significantly impact a product's efficacy, stability, and consumer appeal.[1][2] Among the most important classes of VOCs are esters, which are largely responsible for the characteristic fruity and sweet notes in many natural and formulated products.[3][4][5][6]
This guide focuses on this compound (also known as isoamyl heptanoate or isopentyl heptanoate), an ester recognized for its fruity aroma. We will explore a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for its analysis, providing a framework for researchers and scientists to differentiate it from other structurally similar and co-occurring volatile compounds. As a Senior Application Scientist, my objective is not merely to provide a protocol but to illuminate the scientific rationale behind each step, ensuring a self-validating and reproducible analytical system.
Physicochemical Landscape of Target Volatile Compounds
To effectively separate and identify compounds using GC-MS, one must first understand their fundamental physical and chemical properties. The selection of analytical comparators is critical for demonstrating the method's specificity. Here, we compare this compound against its structural isomer, an ester with a different acid chain length, and a shorter-chain ester to illustrate the analytical distinctions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Profile |
| This compound | C12H24O2 | 200.32 | ~243-245 | Fruity, cognacl-like |
| 2-Methylbutyl heptanoate | C12H24O2 | 200.32 | N/A | Fruity, apple-like |
| 3-Methylbutyl hexanoate | C11H22O2 | 186.29 | 222 | Fruity, pineapple, green |
| 3-Methylbutyl butanoate | C9H18O2 | 158.24 | 179 | Fruity, banana, pear |
Data sourced from NIST Chemistry WebBook and PubChem.[7][8][9][10][11][12]
The choice of these comparators is deliberate. 2-Methylbutyl heptanoate, a structural isomer, presents a classic chromatographic challenge, while the other esters allow us to explore how chain length influences retention time and mass spectral fragmentation.
The Analytical Imperative: Why GC-MS?
The analysis of VOCs in complex matrices like food, beverages, or pharmaceutical excipients demands a technique with high resolving power and definitive identification capabilities. GC-MS is the gold standard for this application for two primary reasons:
-
Gas Chromatography (GC): This technique provides exceptional separation of volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[13] A compound's retention time (the time it takes to travel through the column) is a characteristic property under a specific set of conditions, influenced primarily by its boiling point and polarity.
-
Mass Spectrometry (MS): Acting as a highly specific detector, the mass spectrometer bombards the separated compounds with electrons, causing them to ionize and fragment in a reproducible manner.[14] The resulting mass spectrum is a unique fingerprint of the molecule's structure, allowing for unambiguous identification by comparing it to spectral libraries like those from NIST.[15]
This combination of chromatographic separation and mass spectral detection provides a two-dimensional verification system that is essential for the confident identification of analytes in complex mixtures.
Experimental Design and Methodology
A robust analytical method is a self-validating one. The following protocol is designed for accuracy and reproducibility, with explanations for the critical choices made during method development.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
For concentrating volatile analytes from a liquid or solid matrix without the use of solvents, HS-SPME is an elegant and efficient choice.[16][17] It minimizes sample handling and potential contamination.
Protocol:
-
Sample Aliquoting: Place 5 mL (for liquid) or 2 g (for solid) of the sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add an internal standard (e.g., 10 µL of a 100 ppm solution of 3-methylheptane in methanol) to each sample and calibration standard for quantification and to monitor analytical variability.[18]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation: Place the vial in an autosampler tray equipped with an agitator and incubator. Incubate at 60°C for 15 minutes with agitation. The elevated temperature facilitates the partitioning of volatile compounds from the sample matrix into the headspace.[19]
-
Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the vial's headspace for 20 minutes under continued incubation and agitation. This fiber type is effective for a broad range of volatile compounds.
GC-MS Instrumentation and Parameters
The following parameters are optimized for the separation of mid-range esters and related volatile compounds.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| SPME Fiber | 75 µm CAR/PDMS | Broad-spectrum affinity for volatile compounds. |
| Injection Port | Splitless Mode, 250°C | Ensures efficient thermal desorption of all analytes from the SPME fiber onto the column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column that separates compounds primarily by boiling point, ideal for general VOC screening.[20] |
| Oven Program | 40°C (hold 2 min), ramp to 240°C @ 10°C/min, hold 5 min | A starting temperature of 40°C ensures good focusing of very volatile compounds. The ramp rate provides a good balance between separation efficiency and analysis time. |
| MS Transfer Line | 240°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | 70 eV is the standard energy for EI, creating reproducible fragmentation patterns that are comparable to library spectra.[20] |
| Mass Analyzer | Quadrupole, 150°C | Standard for routine analysis. |
| Scan Range | 35 - 350 m/z | Covers the expected mass range of the target compounds and their fragments. |
This protocol is a robust starting point and may require minor adjustments based on the specific sample matrix and available instrumentation.
Visualizing the Analytical Workflow
To provide a clear overview of the process from sample to result, the following diagram illustrates the key stages of the HS-SPME-GC-MS workflow.
Caption: HS-SPME-GC-MS workflow for volatile compound analysis.
Comparative Data Analysis: Differentiating the Esters
Under the prescribed GC conditions, compounds will elute in an order generally corresponding to their boiling points. The mass spectrometer then provides the structural information needed for confirmation.
Chromatographic Separation
The non-polar DB-5ms column separates the esters based on boiling point and subtle differences in molecular shape.
| Compound Name | Expected Retention Time (min) | Kovats Retention Index (non-polar) | Rationale for Elution Order |
| 3-Methylbutyl butanoate | ~9.5 | ~1140 | Lowest boiling point and molecular weight. |
| 3-Methylbutyl hexanoate | ~12.3 | ~1340 | Intermediate boiling point and molecular weight. |
| This compound | ~13.8 | ~1433 | Higher boiling point due to longer carbon chain.[21] |
| 2-Methylbutyl heptanoate | ~13.7 | ~1425 | Slightly lower boiling point than the 3-methyl isomer due to branching position. |
Retention times are estimates and will vary between instruments. Retention indices provide a more standardized measure.
Mass Spectral Fragmentation
Electron ionization of esters typically leads to characteristic fragmentation patterns, including the loss of the alkoxy group and McLafferty rearrangements. These patterns are key to distinguishing isomers that may co-elute.
| Compound Name | Molecular Ion (m/z) | Key Diagnostic Fragments (m/z) | Interpretation of Fragments |
| 3-Methylbutyl butanoate | 158 (low abundance) | 71, 70, 43, 55 | m/z 71: [C4H7O]+ (butyryl cation); m/z 70: McLafferty rearrangement product; m/z 43: [C3H7]+.[10] |
| 3-Methylbutyl hexanoate | 186 (low abundance) | 99, 70, 71, 43 | m/z 99: [C6H11O]+ (hexanoyl cation); m/z 70: McLafferty rearrangement.[9] |
| This compound | 200 (low abundance) | 113, 70, 71, 43 | m/z 113: [C7H13O]+ (heptanoyl cation); m/z 70: McLafferty rearrangement.[15] |
| 2-Methylbutyl heptanoate | 200 (low abundance) | 113, 70, 57, 41 | m/z 113: [C7H13O]+ (heptanoyl cation); m/z 70: McLafferty rearrangement. The relative intensity of fragments from the branched alkyl chain may differ from the 3-methyl isomer. |
This two-dimensional approach, combining retention time with mass spectral data, provides a high degree of confidence in compound identification.
Caption: The dual-confirmation logic of GC-MS analysis.
Conclusion
This guide has detailed a comprehensive and robust HS-SPME-GC-MS method for the comparative analysis of this compound and other related volatile esters. By understanding the physicochemical properties of the target analytes, we can rationally design an experimental protocol that leverages the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry. The causality behind each methodological choice—from sample preparation with HS-SPME to the specific GC and MS parameters—has been explained to provide a self-validating framework for researchers. The presented data illustrates how the combination of retention time and mass spectral fragmentation patterns allows for the unambiguous differentiation of even closely related structural isomers. This analytical approach is fundamental to ensuring quality and consistency in any field where volatile compounds play a critical role.
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ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]
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MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]
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RI Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in volatile esters during fruit ripening. Retrieved from [Link]
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NIST/TRC. (n.d.). 3-methylbutyl butanoate -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
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Markes International. (n.d.). Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. Retrieved from [Link]
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Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authenticity. Retrieved from [Link]
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Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
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Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]
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NIST. (n.d.). Heptanoic acid, 2-methylbutyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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PubMed. (2024). Ester-related volatile compounds reveal the diversity and commonalities of different types of late-ripening peaches. Retrieved from [Link]
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Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
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NIST. (n.d.). Heptane, 3-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylbutyl Heptanoate
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, procedural framework for the safe handling and disposal of 3-methylbutyl heptanoate, ensuring the protection of personnel, facilities, and the environment.
Section 1: Hazard Identification and Physicochemical Properties
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound (also known as isoamyl heptanoate or isopentyl heptanoate) is an ester commonly used in the formulation of fragrances and flavors. While it is a valuable compound, its physicochemical characteristics necessitate careful handling and disposal.
The primary hazard associated with this compound is its flammability.[1] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[2] Therefore, it must always be handled away from heat, sparks, and open flames.[1][3][4]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 109-25-1 | [5][6] |
| Molecular Formula | C₁₂H₂₄O₂ | [5][6][7] |
| Molecular Weight | 200.32 g/mol | [5][6][8] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | ~222 °C (432 °F) | [9] |
| Density | ~0.86 g/cm³ | [1] |
| GHS Hazard | H226: Flammable liquid and vapour | [1][10] |
| Incompatibilities | Strong oxidizing agents, Strong bases |[11] |
Section 2: Regulatory Framework for Laboratory Waste
The disposal of this compound is governed by stringent federal and local regulations. In the United States, two primary federal bodies dictate the standards for laboratory chemical waste:
-
Occupational Safety and Health Administration (OSHA): Under the "Laboratory Standard" (29 CFR 1910.1450), laboratories are required to develop a Chemical Hygiene Plan (CHP).[12] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals, as well as comprehensive employee training.[12][13]
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" management system for hazardous waste.[14][15] Because of its flammability, waste this compound is classified as an ignitable hazardous waste, carrying the EPA waste code D001 .[16] This classification mandates specific procedures for its collection, storage, and disposal.
Compliance with these regulations is not optional; it is a legal requirement and a cornerstone of a robust safety culture.
Section 3: Personnel Safety and Spill Management
3.1. Required Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate PPE.[17] When handling this compound, all personnel must wear:
-
Chemical Splash Goggles: As described by OSHA regulation 29 CFR 1910.133, to protect against splashes.[3]
-
Nitrile Gloves: To prevent skin contact. Contaminated gloves should be removed and disposed of properly.
-
Flame-Retardant Lab Coat: To protect the body and underlying clothing.[1]
-
Closed-Toed Shoes: To protect the feet from spills.
3.2. Spill Response Protocol
In the event of a spill, a swift and systematic response is critical to mitigate risks.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.[1][4]
-
Control Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[3][18]
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Contain and Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or a commercial sorbent pad to contain and absorb the spill.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][3][18]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with "Hazardous Waste," the chemical name, and the "Ignitable" characteristic. Manage it according to the disposal protocol outlined in the next section.
Section 4: Step-by-Step Disposal Protocol
The following protocol ensures the safe, compliant disposal of this compound waste. The causality behind this segregation is to prevent dangerous reactions and ensure the waste is sent to a facility capable of handling its specific hazards.
Step 1: Waste Identification and Segregation Immediately upon generation, identify the waste as Non-Halogenated, Flammable Organic Waste . It is crucial to segregate this waste stream. Never mix this compound with:
-
Aqueous Waste: To avoid creating complex, multi-phase waste that is difficult to treat.
-
Halogenated Solvents: As disposal methods differ and mixing can complicate treatment.
-
Strong Oxidizers or Bases: To prevent potentially violent chemical reactions.[11]
-
Solid Waste: Liquid and solid wastes have different disposal pathways.
Step 2: Containerization Collect the waste in a designated, properly functioning, and compatible container.
-
The container must be made of a material that will not react with the ester (e.g., glass or polyethylene).
-
It must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[1][3]
-
Keep the container closed at all times except when adding waste.[14] This is a key EPA requirement.
Step 3: Labeling Proper labeling is a critical compliance point. The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
The specific hazard characteristic: "IGNITABLE" .
-
The date accumulation started.
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14]
-
The SAA must be under the control of the operator generating the waste.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Once the container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days.
Step 5: Final Disposal The final disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]
-
The waste will be transported under an EPA-mandated manifest tracking system to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
-
The standard, environmentally preferred disposal method for flammable organic liquids like this compound is high-temperature incineration at a licensed facility.[18] This process completely destroys the chemical, converting it to carbon dioxide and water.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from point of use to final disposal.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, researchers can ensure that their work is conducted not only at the forefront of science but also with the highest standards of safety and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methylbutyl Heptanoate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The correct handling of laboratory chemicals is the foundation of a safe and productive research environment. This guide provides essential, field-proven guidance on the appropriate personal protective equipment (PPE) for handling 3-Methylbutyl heptanoate, ensuring both your safety and the integrity of your work.
Understanding the Compound: A Risk-Based Approach
This compound, also known as isopentyl heptanoate or iso-amyl n-heptanoate, is an ester with the chemical formula C12H24O2.[1][2] While specific toxicological data for this compound is limited, a thorough understanding of its properties and the hazards associated with similar esters allows us to establish a robust safety protocol. The primary risks associated with handling this and similar volatile organic compounds (VOCs) include irritation to the skin, eyes, and respiratory system, and flammability.[3][4][5]
| Property | Value | Source |
| CAS Number | 109-25-1 | [1][2] |
| Molecular Formula | C12H24O2 | [1][2] |
| Molecular Weight | 200.318 g/mol | [1][2] |
| Appearance | Colorless liquid | [6] |
| Hazards | Flammable, Skin Irritant, Eye Irritant, Respiratory Irritant | [3][4][5] |
The causality behind these hazards lies in the chemical nature of esters. Their volatility contributes to an inhalation risk, while their organic nature can lead to the defatting of skin, causing irritation upon prolonged contact. Furthermore, like many organic solvents, its vapors can be flammable.[3]
Pre-Operational Safety: Setting the Stage for Safe Handling
Before any procedure involving this compound, a systematic preparation of the workspace is crucial. This is the first layer of defense in a self-validating safety system.
Step-by-Step Workspace Preparation:
-
Ventilation Confirmation: Ensure work is conducted in a certified chemical fume hood or a well-ventilated area to minimize the concentration of airborne vapors.[3]
-
Ignition Source Removal: Clear the workspace of all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[7] this compound is a flammable liquid, and its vapors can travel to an ignition source and flash back.[3]
-
Safety Equipment Accessibility: Confirm that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids (e.g., dry chemical, carbon dioxide) are readily accessible and unobstructed.[5]
-
Spill Kit Availability: Have a spill kit containing an inert absorbent material (e.g., sand, diatomite, universal binders) readily available.[8][9]
-
Container Grounding: When transferring significant quantities of the liquid, ensure that both the source and receiving containers are properly grounded and bonded to prevent static discharge, a potential ignition source.[3][7]
Selecting the Right PPE: Your Personal Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following diagram illustrates a logical workflow for determining the necessary level of PPE.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
